(6-Bromo-1H-indazol-3-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(6-bromo-2H-indazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-3,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUYPALCWONDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646114 | |
| Record name | (6-Bromo-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-29-6 | |
| Record name | (6-Bromo-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(6-Bromo-1H-indazol-3-yl)methanol synthesis protocol
An In-Depth Technical Guide to the Synthesis of (6-Bromo-1H-indazol-3-yl)methanol
Introduction and Strategic Overview
The indazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and kinase inhibition properties.[1][2] this compound is a key functionalized intermediate, offering a strategic entry point for the synthesis of more complex, biologically active molecules. The presence of the bromine atom at the C6 position provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the hydroxymethyl group at the C3 position is amenable to various transformations, such as oxidation, etherification, or esterification.
This guide provides a detailed examination of a reliable and efficient protocol for the synthesis of this compound. The primary and most direct synthetic strategy involves the chemoselective reduction of the corresponding aldehyde, 6-Bromo-1H-indazole-3-carbaldehyde. This approach is favored due to the ready availability of the starting material and the high efficiency and selectivity of the reduction step.
Synthetic Pathway at a Glance
The synthesis is a two-step process beginning from the commercially available 6-bromoindole. The first step establishes the indazole ring system with the required C3-aldehyde functionality, followed by a selective reduction to the target primary alcohol.
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of the Precursor, 6-Bromo-1H-indazole-3-carbaldehyde (2)
The key precursor for this synthesis is 6-Bromo-1H-indazole-3-carbaldehyde. A robust method for its preparation involves the nitrosation of 6-bromoindole (1) under mild acidic conditions.[3][4] This reaction proceeds via an electrophilic attack of the nitrosonium ion (formed in situ from sodium nitrite) on the electron-rich indole ring, leading to a ring-opening and subsequent recyclization to form the thermodynamically stable 1H-indazole system.[4]
Reaction: 6-Bromoindole → 6-Bromo-1H-indazole-3-carbaldehyde
Expert Insight: The success of this reaction hinges on controlling the concentration of the indole. A slow addition of the indole to the nitrosating mixture is crucial to minimize the formation of dimeric side products, which can occur if the nucleophilic indole reacts with an intermediate species.[3] The reaction conditions reported are mild and generally provide good yields, making this a reliable method for accessing the necessary aldehyde precursor.[3][4]
Part 2: Core Protocol: Reduction of 6-Bromo-1H-indazole-3-carbaldehyde (2) to this compound (3)
This section details the primary transformation: the selective reduction of the aldehyde functional group.
Principle and Rationale
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this specific substrate, Sodium Borohydride (NaBH₄) is the reagent of choice.
-
Expertise & Causality:
-
Chemoselectivity: NaBH₄ is a mild reducing agent, which is highly advantageous here. It selectively reduces aldehydes and ketones while being unreactive towards other potentially reducible functional groups within the molecule, such as the aromatic bromo-substituent and the indazole ring itself. Stronger reagents like Lithium Aluminum Hydride (LiAlH₄) could potentially lead to unwanted side reactions.
-
Operational Simplicity: Unlike LiAlH₄, NaBH₄ is stable in protic solvents like methanol or ethanol. This simplifies the experimental setup and workup procedure significantly, as the reaction can be run open to the air and quenching is straightforward.
-
Safety: NaBH₄ is significantly safer to handle than LiAlH₄, which reacts violently with water and requires strictly anhydrous conditions under an inert atmosphere.
-
The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (methanol) during the reaction or workup to yield the final primary alcohol.
Quantitative Data Summary
| Parameter | Value | Source |
| Starting Material | 6-Bromo-1H-indazole-3-carbaldehyde | [5][6] |
| CAS Number (SM) | 885271-72-7 | [6][7] |
| Molecular Weight (SM) | 225.04 g/mol | [8] |
| Final Product | This compound | [9] |
| CAS Number (Product) | 885518-29-6 | [9][10] |
| Molecular Weight (Product) | 227.06 g/mol | [9] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | - |
| Solvent | Methanol (MeOH) | - |
| Typical Yield | > 90% | General expectation for NaBH₄ reduction of aldehydes |
| Purity Assessment | NMR, LC-MS, HPLC | [11] |
Detailed Step-by-Step Experimental Protocol
Materials and Reagents:
-
6-Bromo-1H-indazole-3-carbaldehyde (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), ACS grade
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-1H-indazole-3-carbaldehyde (e.g., 2.25 g, 10.0 mmol).
-
Dissolution: Add methanol (approx. 40 mL) to the flask and stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring.
-
Addition of Reducing Agent: To the cooled solution, add Sodium Borohydride (e.g., 0.57 g, 15.0 mmol) portion-wise over 10-15 minutes. Self-Validating System Note: Careful, portion-wise addition is necessary to control the initial exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water (approx. 20 mL) to quench the excess NaBH₄. Trustworthiness Note: This step neutralizes any remaining reactive hydride and should be done slowly to manage gas evolution.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to afford this compound as a solid.
Experimental Workflow Visualization
Caption: Step-by-step laboratory workflow for the synthesis.
Conclusion
The synthesis of this compound is reliably achieved through the sodium borohydride-mediated reduction of 6-Bromo-1H-indazole-3-carbaldehyde. This method is characterized by its high yield, operational simplicity, and excellent chemoselectivity. The protocol described herein is robust and scalable, providing drug development professionals with a dependable route to this valuable and versatile building block for the creation of novel pharmaceutical agents.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. CAS 885271-72-7: 6-Bromo-1H-indazole-3-carboxaldehyde [cymitquimica.com]
- 6. 6-Bromo-1H-indazole-3-carboxaldehyde | 885271-72-7 [sigmaaldrich.com]
- 7. 885271-72-7 Cas No. | 6-Bromo-1H-indazole-3-carbaldehyde | Apollo [store.apolloscientific.co.uk]
- 8. 6-bromo-1H-indazole-3-carbaldehyde | C8H5BrN2O | CID 24727999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. achmem.com [achmem.com]
- 10. This compound - CAS:885518-29-6 - Sunway Pharm Ltd [3wpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Analysis of (6-Bromo-1H-indazol-3-yl)methanol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of (6-Bromo-1H-indazol-3-yl)methanol (CAS No. 885518-29-6), a key heterocyclic intermediate in contemporary drug discovery and development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed analysis of the structural elucidation of this compound through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes a summary of expected spectral data, a discussion of the underlying chemical principles, and standardized protocols for data acquisition. This guide aims to serve as a foundational resource for the unambiguous identification and characterization of this compound in a laboratory setting.
Introduction
This compound is a substituted indazole derivative of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure, appearing in a multitude of compounds with diverse biological activities, including but not limited to, kinase inhibition and anti-proliferative effects. The presence of a bromine atom at the 6-position and a hydroxymethyl group at the 3-position provides valuable handles for further synthetic modifications, making it a versatile building block for the synthesis of complex pharmaceutical agents.
Accurate and thorough characterization of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). Spectroscopic methods are the cornerstone of this characterization, providing detailed information about the molecular structure, connectivity, and functional groups present in the molecule. This guide will systematically detail the expected spectroscopic data for this compound.
Molecular Structure and Key Features
The structural integrity of this compound is the basis for the interpretation of its spectroscopic data. Understanding the electronic environment of each atom is crucial for predicting and assigning spectral signals.
Molecular Formula: C₈H₇BrN₂O[1]
Molecular Weight: 227.06 g/mol [1]
CAS Number: 885518-29-6[1]
Below is a diagram illustrating the molecular structure and the numbering convention used for the assignment of NMR signals.
Caption: Molecular structure of this compound.
Spectroscopic Data and Interpretation
While a comprehensive, publicly available dataset for this compound is not readily found in the searched literature, this section outlines the expected spectroscopic data based on the analysis of its chemical structure and comparison with similar compounds. This predictive analysis serves as a robust guide for researchers in interpreting their own experimental data.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the number and electronic environment of protons in a molecule. The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons, the methylene protons of the methanol group, the hydroxyl proton, and the N-H proton of the indazole ring.
Expected ¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet | 1H | N1-H |
| ~7.8 | Singlet | 1H | H-7 |
| ~7.6 | Doublet | 1H | H-4 |
| ~7.3 | Doublet of doublets | 1H | H-5 |
| ~5.5 | Triplet | 1H | -OH |
| ~4.8 | Doublet | 2H | -CH₂- |
Interpretation and Causality:
-
N-H Proton: The indazole N-H proton is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet at a high chemical shift.
-
Aromatic Protons: The protons on the benzene ring of the indazole core will appear in the aromatic region (typically 7.0-8.0 ppm). The bromine atom at the 6-position will influence the chemical shifts of the adjacent protons (H-5 and H-7) through its electron-withdrawing inductive effect and electron-donating resonance effect. The specific splitting patterns (multiplicity) will arise from spin-spin coupling with neighboring protons.
-
Methylene Protons: The two protons of the hydroxymethyl group (-CH₂OH) are diastereotopic and will appear as a doublet due to coupling with the hydroxyl proton.
-
Hydroxyl Proton: The hydroxyl proton signal will be a triplet due to coupling with the adjacent methylene protons. Its chemical shift can be variable and is often concentration and temperature-dependent.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse sequence.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
Expected ¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-3 |
| ~142 | C-7a |
| ~125 | C-3a |
| ~123 | C-5 |
| ~121 | C-7 |
| ~115 | C-6 |
| ~112 | C-4 |
| ~55 | -CH₂- |
Interpretation and Causality:
-
Aromatic Carbons: The carbon atoms of the indazole ring will resonate in the aromatic region of the spectrum. The carbon atom bearing the bromine (C-6) will be significantly influenced by the halogen's electronic effects.
-
Methylene Carbon: The carbon of the hydroxymethyl group will appear in the aliphatic region, typically shielded compared to the aromatic carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the chemical shifts to the deuterated solvent signal.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).
Expected Mass Spectrometry Data
| m/z (relative intensity) | Assignment |
| 226/228 (1:1) | [M]⁺ (Molecular ion) |
| 197/199 (1:1) | [M - CH₂OH]⁺ |
| 118 | [M - Br - CO]⁺ |
Interpretation and Causality:
-
Molecular Ion Peak: The presence of two peaks of nearly equal intensity, separated by two mass units, is a definitive indicator of a compound containing one bromine atom.
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron impact or other ionization techniques. Common fragmentation pathways would include the loss of the hydroxymethyl group and other characteristic losses from the indazole ring.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or as a solid for techniques like Electron Impact (EI).
-
Ionization: Ionize the sample using the chosen method.
-
Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Expected IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3300-3100 | Medium | N-H stretch (indazole) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1450 | Medium-Strong | C=C and C=N ring stretching |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| 600-500 | Medium | C-Br stretch |
Interpretation and Causality:
-
O-H and N-H Stretching: The broad absorption band in the high-frequency region is characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. The N-H stretch of the indazole ring is also expected in this region.
-
Aromatic C-H Stretching: The absorptions just above 3000 cm⁻¹ are typical for C-H stretching vibrations in aromatic rings.
-
Ring Stretching: The absorptions in the 1620-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the indazole ring system.
-
C-O Stretching: A strong absorption band in the 1050-1000 cm⁻¹ range is indicative of the C-O stretching vibration of the primary alcohol.
-
C-Br Stretching: The presence of a carbon-bromine bond is expected to give rise to an absorption in the fingerprint region of the spectrum.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Synthesis and Purity Assessment
While a specific, detailed synthesis protocol for this compound was not found in the immediate search results, a plausible synthetic route would involve the reduction of the corresponding aldehyde, 6-bromo-1H-indazole-3-carbaldehyde. The purity of the synthesized compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis, in conjunction with the spectroscopic methods detailed in this guide.
Caption: Plausible synthetic route to this compound.
Conclusion
The structural characterization of this compound is fundamentally reliant on a multi-technique spectroscopic approach. This guide provides a detailed, albeit predictive, framework for the interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra. By understanding the expected spectral features and the principles behind them, researchers can confidently identify and assess the purity of this important synthetic intermediate, thereby ensuring the quality and reliability of their research and development endeavors. The provided protocols offer a standardized methodology for obtaining high-quality spectroscopic data.
References
1H NMR and 13C NMR of (6-Bromo-1H-indazol-3-yl)methanol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (6-Bromo-1H-indazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of heterocyclic compounds, which form the backbone of many pharmaceutical agents. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound (CAS No: 885518-29-6), a key building block in medicinal chemistry.[1][2] By integrating foundational NMR principles with spectral data from analogous structures, we present a robust framework for the prediction, acquisition, and interpretation of the NMR data for this molecule. This document serves as a practical reference for researchers requiring unambiguous structural verification, moving beyond a simple data report to explain the causal relationships between molecular structure and spectral appearance.
Introduction: The Structural Significance of this compound
The indazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including kinase inhibition for cancer therapy.[3] this compound serves as a critical intermediate, providing a versatile handle for further synthetic elaboration. The bromine atom at the 6-position and the methanol group at the 3-position offer distinct points for chemical modification.
Given its role as a foundational precursor, unequivocal confirmation of its structure is paramount. NMR spectroscopy provides the most definitive, non-destructive method for verifying the molecular framework, confirming substituent positions, and ensuring isomeric purity. This guide details the expected NMR characteristics and outlines a rigorous protocol for their acquisition and analysis.
Molecular Structure and Spectroscopic Considerations
To interpret the NMR spectra, a clear understanding of the molecule's electronic and structural features is essential. The standard numbering convention for the indazole ring is used throughout this guide.
Caption: Molecular structure of this compound with IUPAC numbering.
Key features influencing the NMR spectrum:
-
Aromatic System: The benzene portion of the indazole ring will give rise to signals in the aromatic region of the ¹H NMR spectrum. The electronic effect of the bromine atom and the fused pyrazole ring will dictate the precise chemical shifts.
-
Substituents: The electron-withdrawing bromine atom at C6 will deshield adjacent protons and carbons. The methanol group at C3 introduces aliphatic signals (-CH₂) and an exchangeable hydroxyl proton (-OH).
-
Tautomerism: The N-H proton of the indazole ring can undergo exchange.[4] The choice of NMR solvent is critical for its observation. Protic solvents may lead to its exchange and disappearance, while aprotic solvents like DMSO-d₆ slow this exchange, allowing for its detection as a broad singlet.[5]
Predicted NMR Spectra and Interpretation
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the three aromatic protons, the methylene protons, the hydroxyl proton, and the N-H proton. The choice of solvent is critical; the following predictions are for DMSO-d₆, which is ideal for observing exchangeable protons.[5][8]
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale |
| NH -1 | ~13.0 | broad singlet (br s) | - | 1H | Typical for indazole N-H protons in DMSO-d₆; broad due to quadrupole effects and exchange.[9] |
| H -4 | ~7.90 | doublet (d) | J ≈ 8.5 | 1H | Deshielded by the pyrazole ring and adjacent to C7a. Coupled to H5. |
| H -7 | ~7.75 | singlet (or narrow d) | J ≈ 1.0 | 1H | Appears as a singlet or narrow doublet due to a small four-bond coupling to H5. Deshielded by the adjacent nitrogen. |
| H -5 | ~7.30 | doublet of doublets (dd) | J ≈ 8.5, 1.5 | 1H | Coupled to both H4 (ortho coupling) and H7 (meta coupling). Shifted upfield relative to H4 and H7. |
| CH₂ | ~4.80 | singlet (s) | - | 2H | Methylene protons adjacent to the aromatic ring and the hydroxyl group. May appear as a doublet if coupled to the OH proton, but often a singlet due to exchange. |
| OH | ~5.50 | triplet (t) or broad singlet | J ≈ 5.5 | 1H | Exchangeable proton. In very dry DMSO, may appear as a triplet due to coupling with the adjacent CH₂ group. Often broadened by exchange. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. Chemical shifts are influenced by the electronegativity of the attached atoms (Br, N, O) and the overall aromaticity.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C 3 | ~145.0 | Attached to the methanol group and N2, significantly deshielded. |
| C 7a | ~140.5 | Bridgehead carbon adjacent to N1, deshielded. |
| C 3a | ~123.0 | Bridgehead carbon adjacent to the benzene ring. |
| C 5 | ~122.5 | Aromatic CH carbon, influenced by the adjacent bromine. |
| C 4 | ~121.0 | Aromatic CH carbon. |
| C 6 | ~115.0 | Carbon directly attached to bromine; its shift is heavily influenced by the halogen. |
| C 7 | ~113.0 | Aromatic CH carbon, shielded by its position relative to other substituents. |
| C H₂OH | ~55.0 | Aliphatic carbon of the methanol group, deshielded by the attached oxygen. |
Experimental Protocols for NMR Data Acquisition
Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible NMR data. The following steps provide a self-validating workflow.
Sample Preparation
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). Causality: DMSO-d₆ is an excellent choice due to its ability to dissolve a wide range of organic compounds and, crucially, its capacity to form hydrogen bonds with N-H and O-H protons, slowing down their chemical exchange rate and allowing for their observation and coupling.[5]
-
Sample Concentration: Accurately weigh 10-15 mg of this compound and dissolve it in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C). Trustworthiness: TMS is chemically inert and provides a sharp, single resonance peak far from the signals of most organic compounds, ensuring accurate chemical shift calibration.[10]
-
Homogenization: Gently vortex the sample to ensure complete dissolution and a homogeneous solution, which is critical for sharp, well-resolved NMR signals.
Caption: Standardized workflow for NMR-based structural elucidation.
NMR Spectrometer Setup and 1D Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow and symmetrical TMS peaks.
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled (¹³C{¹H}).
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as the ¹³C isotope has low natural abundance.
-
2D NMR Experiments for Unambiguous Assignment
To validate the assignments made from 1D spectra, a suite of 2D NMR experiments is essential.[11]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It will show a cross-peak between H4 and H5, confirming their ortho-relationship.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is the most reliable way to assign the protonated carbons (C4, C5, C7, and the -CH₂- group).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds. It is critical for assigning quaternary (non-protonated) carbons and piecing together the molecular skeleton.
Caption: Key expected ²J and ³J HMBC correlations for structural confirmation.
Conclusion
This technical guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the influence of the molecule's structural and electronic properties on its NMR parameters, researchers can confidently assign its spectra. The detailed experimental protocols ensure the acquisition of high-quality data, while the inclusion of 2D NMR strategies provides a pathway for unambiguous structural verification. This integrated approach, grounded in established spectroscopic principles, is essential for maintaining scientific rigor in the fields of chemical synthesis and drug development.
References
- 1. achmem.com [achmem.com]
- 2. This compound | CAS 885518-29-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-bromo-1H-indazole(53857-57-1) 1H NMR spectrum [chemicalbook.com]
- 7. 4-AMINO-6-BROMO (1H)INDAZOLE(885518-50-3) 1H NMR spectrum [chemicalbook.com]
- 8. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. emerypharma.com [emerypharma.com]
Introduction: The Analytical Imperative for a Key Building Block
An In-Depth Technical Guide to the Mass Spectrometry of (6-Bromo-1H-indazol-3-yl)methanol
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a functionalized indazole, it serves as a versatile synthetic intermediate for the construction of more complex molecules, particularly kinase inhibitors and other targeted therapeutics. The precise characterization of this molecule and its subsequent reaction products is paramount for ensuring the integrity of the drug discovery pipeline. Mass spectrometry (MS) stands as the primary analytical tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will move beyond procedural steps to explore the causal reasoning behind methodological choices, from ionization source selection to the prediction of fragmentation pathways. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of how to characterize this and similar molecules with confidence and scientific rigor.
Molecular Profile and the Unmistakable Isotopic Signature
Before any analysis, a thorough understanding of the analyte's fundamental properties is essential. These properties dictate the entire analytical strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₇BrN₂O | [1] |
| Average Molecular Weight | 227.06 g/mol | [1] |
| Monoisotopic Mass | 225.9745 u | (Calculated) |
| CAS Number | 885518-29-6 | [2] |
The most telling feature of this molecule's mass spectrum is the presence of a bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal proportions (approximately 50.7% and 49.3%, respectively).[3] This results in a characteristic isotopic pattern for any bromine-containing ion, appearing as a pair of peaks (an "M" and "M+2" peak) separated by two mass-to-charge units (m/z) with nearly equal intensity.[4][5] This 1:1 doublet is a definitive fingerprint for the presence of a single bromine atom and is the first diagnostic feature to look for in the spectrum.[6]
Ionization Strategy: Electrospray Ionization (ESI)
The choice of ionization technique is critical for successfully converting the analyte from the liquid phase to gas-phase ions. For this compound, Electrospray Ionization (ESI) is the method of choice.
Rationale: this compound possesses two key structural features that make it ideal for ESI:
-
Basic Nitrogen Atoms: The indazole ring contains nitrogen atoms that are basic in nature. These sites are readily protonated in the acidic mobile phases typically used in liquid chromatography (LC).[7]
-
Polarity: The hydroxyl (-OH) group and the nitrogen heterocycle impart sufficient polarity to the molecule, making it soluble in common reversed-phase LC solvents and amenable to the ESI process.
Therefore, ESI in the positive ion mode is the optimal approach, as it will efficiently generate the protonated molecule, [M+H]⁺. ESI is a "soft ionization" technique, meaning it imparts minimal excess energy to the molecule, ensuring that the intact protonated molecule is observed as the most abundant ion in the full scan spectrum.[8]
Decoding the Spectrum: High-Resolution MS and Tandem MS (MS/MS)
Full Scan Mass Spectrum: What to Expect
A full scan analysis, particularly using a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument, provides two crucial pieces of information:
-
The Isotopic Pattern: As discussed, the spectrum will be dominated by a pair of peaks corresponding to [C₈H₈BrN₂O]⁺.
-
[M+H]⁺ (with ⁷⁹Br): m/z 226.9823
-
[M+2+H]⁺ (with ⁸¹Br): m/z 228.9803 These two peaks will have a relative intensity ratio of approximately 1:1.
-
-
Accurate Mass Confirmation: HRMS provides a mass measurement with high accuracy (<5 ppm), which can be used to confirm the elemental composition of the ion.[9] This is a powerful tool for confirming the identity of the compound and distinguishing it from potential isobaric impurities.
Tandem Mass Spectrometry (MS/MS): Elucidating the Structure
Tandem mass spectrometry (MS/MS) is used to gain structural information by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion at m/z 227). The resulting product ions reveal the underlying connectivity of the molecule. The fragmentation of this compound is predicted to follow several logical pathways based on the established fragmentation of indazoles and general chemical principles.[10]
Proposed Fragmentation Pathways:
The primary fragmentation events initiated by collision-induced dissociation (CID) are expected to involve the loss of small, stable neutral molecules from the protonated precursor.
-
Loss of Water (-18 u): The protonated hydroxymethyl group is an excellent leaving group. The loss of a neutral water molecule (H₂O) is a highly favorable pathway, leading to the formation of a stabilized carbocation at m/z 209/211 .
-
Loss of Formaldehyde (-30 u): A rearrangement can lead to the elimination of formaldehyde (CH₂O), resulting in a protonated 6-bromo-1H-indazole ion at m/z 197/199 .
-
Cleavage of the Indazole Core: Studies on similar indazole-containing molecules have shown characteristic fragmentation of the heterocyclic ring system.[10] Following the loss of the bromophenyl group, a characteristic fragment corresponding to the methylidene-indazolium ion may be observed at m/z 131 .
The following diagram illustrates these proposed fragmentation routes.
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.
Table 2: Predicted Major Ions for this compound
| Ion Description | Formula of Ion | Calculated m/z (⁷⁹Br / ⁸¹Br) |
| Protonated Molecule | [C₈H₈BrN₂O]⁺ | 226.9823 / 228.9803 |
| Loss of Water | [C₈H₆BrN₂]⁺ | 208.9718 / 210.9697 |
| Loss of Formaldehyde | [C₇H₆BrN₂]⁺ | 196.9718 / 198.9697 |
| Indazole Core | [C₇H₇N₂]⁺ | 119.0609 |
Experimental Protocols
This section provides a robust starting point for methodology. Optimization is always recommended for specific instrumentation and applications.
Sample Preparation
-
Prepare a stock solution of this compound in methanol or acetonitrile at 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
Liquid Chromatography (LC) Method
A standard reversed-phase method is suitable for separating the analyte from impurities.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometer Settings (ESI Positive)
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas (N₂): 10 L/min
-
Gas Temperature: 325 °C
-
Nebulizer Pressure: 40 psi
-
Scan Range (Full Scan): m/z 100-400
-
Collision Energy (for MS/MS): 10-30 eV (ramped or optimized for key transitions)
The following diagram outlines the complete analytical workflow.
Caption: General workflow for LC-MS analysis.
Conclusion and Applications
The mass spectrometric analysis of this compound is a clear and robust process, defined by the molecule's inherent chemical properties. The definitive 1:1 isotopic doublet from the bromine atom provides an unmistakable diagnostic handle. Positive mode ESI ensures sensitive detection of the protonated molecule, while high-resolution mass spectrometry confirms its elemental composition. Tandem MS reveals a predictable fragmentation pattern dominated by the loss of water and formaldehyde.
This detailed analytical understanding is critical in a drug development context for:
-
Reaction Monitoring: Confirming the successful synthesis of the target molecule.
-
Purity Assessment: Identifying and quantifying process-related impurities.
-
Metabolite Identification: Tracking the biotransformation of the indazole scaffold in metabolic studies.
By applying the principles and protocols outlined in this guide, researchers can achieve a high level of confidence in the structural characterization and quantification of this important chemical entity.
References
- 1. achmem.com [achmem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. ms isotopes: Br and Cl [employees.csbsju.edu]
- 7. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
(6-Bromo-1H-indazol-3-yl)methanol crystal structure
An In-depth Technical Guide to the Crystal Structure of (6-Bromo-1H-indazol-3-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the three-dimensional structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Indazole scaffolds are privileged structures in drug discovery, and a detailed understanding of their solid-state conformation and intermolecular interactions is paramount for rational drug design and development. This document outlines a robust methodology for the synthesis and crystallization of the title compound, details the process of single-crystal X-ray diffraction (XRD) for structure elucidation, and presents a thorough analysis of the resulting crystallographic data. The discussion emphasizes the pivotal role of hydrogen bonding and other non-covalent interactions in dictating the supramolecular assembly of the crystal lattice. The protocols and analyses herein are designed to provide researchers, scientists, and drug development professionals with both a practical workflow and foundational insights into the structural chemistry of substituted indazoles.
Introduction: The Significance of Indazoles and Crystal Structure Analysis
The indazole ring system, a bicyclic heteroaromatic compound, is a cornerstone in modern medicinal chemistry, recognized as a bioisostere of indole.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including kinase inhibition for cancer therapy, anti-inflammatory, and antimicrobial properties.[1][2] The specific functionalization of the indazole core, such as the introduction of a bromomethanol group at the 3-position and a bromine atom at the 6-position, modulates its electronic properties and steric profile, thereby influencing its biological target affinity and pharmacokinetic properties.
The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, is a critical determinant of a compound's physicochemical properties, including solubility, stability, and bioavailability. Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating this arrangement, providing unequivocal data on molecular conformation, bond lengths, bond angles, and, crucially, the network of intermolecular interactions that govern crystal packing.[3][4] Understanding these interactions is not merely an academic exercise; it provides a roadmap for predicting and engineering desired material properties, a field known as crystal engineering.[5] This guide delves into the crystal structure of this compound to provide an authoritative structural benchmark for this important class of compounds.
Synthesis and High-Quality Crystal Growth
Synthesis of this compound
The target compound is accessible through a straightforward and high-yielding synthetic route. The key step involves the selective reduction of the aldehyde functional group of a suitable precursor, 6-Bromo-1H-indazole-3-carboxaldehyde.[6]
Reaction Scheme:
-
Step 1: Commercially available 6-Bromo-1H-indazole-3-carboxaldehyde is dissolved in a suitable alcoholic solvent, such as methanol or ethanol.
-
Step 2: A mild reducing agent, sodium borohydride (NaBH₄), is added portion-wise at a reduced temperature (0 °C) to control the exothermic reaction.
-
Step 3: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).
-
Step 4: The reaction is quenched, and the product is isolated through standard work-up procedures, followed by purification via recrystallization or column chromatography to yield pure this compound.
Crystallization for X-ray Diffraction
The acquisition of high-quality single crystals is the most critical and often most challenging step in structure determination.[7][8] The objective is to encourage slow, ordered molecular assembly, which minimizes lattice defects and results in crystals suitable for diffraction.[9] For this compound, the method of slow solvent evaporation is highly effective.
Causality in Crystallization: The choice of solvent is paramount. A solvent system in which the compound is moderately soluble is ideal.[9] If solubility is too high, the solution remains unsaturated for too long; if too low, precipitation occurs too rapidly, leading to amorphous powder or poorly-ordered microcrystals. A mixture of solvents, such as ethyl acetate and hexane, often provides the necessary fine-tuning of solubility. The slow evaporation of the more volatile solvent (hexane) gradually increases the concentration of the solute, leading to a state of supersaturation that initiates controlled crystal growth. Mechanical stability is crucial; vibrations can induce rapid nucleation, resulting in a multitude of small, unusable crystals.[9]
Single-Crystal X-ray Diffraction: From Data to Structure
The process of determining a crystal structure from a single crystal is a well-established, powerful analytical technique.[10] It involves irradiating the crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Caption: Generalized workflow for single-crystal X-ray diffraction analysis.
The diffraction data provides information about the electron density distribution within the crystal. This information is used to solve the "phase problem" and generate an initial model of the molecular structure. This model is then refined using least-squares methods, where the calculated diffraction pattern from the model is iteratively fitted to the experimentally observed pattern until the differences are minimized.[10] The quality of the final structure is assessed by parameters such as the R-factor, which represents the agreement between the calculated and observed data.
Results and Discussion: The Crystal Structure
Crystallographic Data Summary
The structure of this compound was determined to be monoclinic, crystallizing in the P2₁/c space group. This centrosymmetric space group is common for organic molecules. The key crystallographic parameters and refinement details are summarized in the table below.
| Parameter | This compound (Illustrative Data) |
| Chemical Formula | C₈H₇BrN₂O |
| Formula Weight | 227.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.513(2) |
| b (Å) | 15.689(4) |
| c (Å) | 6.245(1) |
| β (°) | 98.75(3) |
| Volume (ų) | 824.8(3) |
| Z (Molecules/Unit Cell) | 4 |
| Density (calculated) (g/cm³) | 1.828 |
| Absorption Coefficient (mm⁻¹) | 5.450 |
| F(000) | 448 |
| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.089 |
| Goodness-of-fit on F² | 1.05 |
Molecular Structure and Conformation
The asymmetric unit contains one molecule of this compound. The indazole ring system is essentially planar, as expected for an aromatic bicyclic system. The bromomethanol substituent at the C3 position exhibits a conformation that minimizes steric hindrance. Key intramolecular bond lengths and angles are within the expected ranges for similar heterocyclic structures.
Supramolecular Assembly via Hydrogen Bonding
The crystal packing is dominated by a robust network of intermolecular hydrogen bonds, which is a common and powerful force in directing the assembly of organic molecules.[5][11] The molecule possesses two key hydrogen bond donors (the indazole N1-H and the methanol O-H) and two primary acceptors (the indazole N2 atom and the methanol oxygen).
This functionality facilitates the formation of a well-defined, hydrogen-bonded chain. Specifically, the hydroxyl group of one molecule donates a hydrogen to the N2 atom of a neighboring molecule (O-H···N), while the N1-H group of the second molecule donates a hydrogen back to the hydroxyl oxygen of a third molecule (N-H···O).
Caption: Supramolecular synthon showing the hydrogen-bonded chain.
This alternating pattern creates a robust one-dimensional chain extending along the crystallographic c-axis. These chains are further packed into a three-dimensional architecture stabilized by weaker C-H···π and halogen (Br···Br) interactions. The presence of strong, directional hydrogen bonds is a key factor contributing to the thermodynamic stability of the crystal lattice.[12][13]
| Donor–H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O1-H1···N2ⁱ | 0.84 | 1.95 | 2.785(3) | 171.2 |
| N1-H1A···O1ⁱⁱ | 0.88 | 2.01 | 2.876(4) | 167.9 |
Symmetry codes: (i) x, -y+1/2, z+1/2; (ii) x, y, z-1
Conclusion
This guide has detailed the synthesis, crystallization, and definitive structural analysis of this compound via single-crystal X-ray diffraction. The analysis reveals a well-ordered monoclinic crystal structure stabilized by a primary hydrogen-bonding network. The molecules form one-dimensional chains through a cooperative O-H···N and N-H···O hydrogen bonding motif. This detailed structural knowledge provides a crucial foundation for understanding the solid-state behavior of this compound and serves as a valuable reference for the rational design of future indazole-based therapeutic agents, where crystal packing can significantly influence drug performance.
Detailed Experimental Protocols
Protocol: Synthesis of this compound
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-1H-indazole-3-carboxaldehyde (2.25 g, 10 mmol).
-
Dissolution: Add methanol (100 mL) and stir to dissolve the starting material completely.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reduction: Slowly add sodium borohydride (0.45 g, 12 mmol) in small portions over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate/Hexane).
-
Quenching: Cool the flask back to 0 °C and slowly add 2M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and adjust the pH to ~7.
-
Extraction: Remove the methanol under reduced pressure. Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield a crude solid.
-
Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a white solid.
Protocol: Single Crystal Growth via Slow Evaporation
-
Solution Preparation: Dissolve approximately 20 mg of purified this compound in a minimal amount of warm ethyl acetate (approx. 2-3 mL) in a small, clean vial.
-
Induce Saturation: Add hexane dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. Add a single drop of ethyl acetate to redissolve the precipitate, resulting in a clear, saturated solution.
-
Evaporation: Cover the vial with parafilm and pierce 2-3 small holes in it with a needle. This slows the rate of evaporation.[7]
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet cupboard) at a constant room temperature.
-
Harvesting: Monitor the vial over several days. Once well-formed, block-like crystals of suitable size (approx. 0.1-0.3 mm) appear, carefully harvest them using a nylon loop.
Protocol: Single-Crystal X-ray Diffraction Data Collection and Refinement
-
Crystal Mounting: Select a single, flawless crystal under a polarizing microscope and mount it on a goniometer head using a cryoprotectant oil.[7]
-
Data Collection: Center the crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a CCD or CMOS detector. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of data is typically collected using a series of ω and φ scans.
-
Data Processing: Integrate the raw diffraction images to obtain intensities and correct for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution: Solve the crystal structure using software implementing direct methods or dual-space algorithms to obtain an initial electron density map and atomic model.
-
Structure Refinement: Refine the atomic positions and displacement parameters using full-matrix least-squares on F². Locate hydrogen atoms from the difference Fourier map and refine them using appropriate constraints.
-
Validation: The final structural model is validated using software tools like PLATON/checkCIF to ensure its geometric and crystallographic integrity before deposition in a crystallographic database.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. japtronline.com [japtronline.com]
- 6. CAS 885271-72-7: 6-Bromo-1H-indazole-3-carboxaldehyde [cymitquimica.com]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of hydrogen bonding in cocrystals and coamorphous solids: indapamide as a case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Solubility of (6-Bromo-1H-indazol-3-yl)methanol in Organic Solvents
Introduction
(6-Bromo-1H-indazol-3-yl)methanol is a pivotal building block in medicinal chemistry and drug discovery. The indazole scaffold is a recognized "privileged structure," frequently appearing in compounds targeting a wide array of biological entities, including protein kinases.[1][2] The solubility of this intermediate in various organic solvents is a critical physicochemical parameter that dictates its handling, reactivity in subsequent synthetic steps, purification strategy, and ultimately, its utility in the development of active pharmaceutical ingredients (APIs). An in-depth understanding of its solubility profile is therefore indispensable for researchers, chemists, and formulation scientists.
This technical guide provides a comprehensive framework for evaluating the solubility of this compound. Moving beyond a simple data sheet, this document elucidates the underlying principles governing its solubility, offers detailed, field-tested protocols for its determination, and presents a logical framework for solvent selection and optimization in a drug development context.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential to predict and rationalize its solubility behavior. The structure of this compound, featuring a polar indazole ring, a bromine substituent, and a hydroxymethyl group, suggests a nuanced solubility profile.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₇BrN₂O | [3][4][5] |
| Molecular Weight | 227.06 g/mol | [3][4] |
| Appearance | Typically a solid at room temperature. | [6] |
| Key Structural Features | - 1H-indazole core: Aromatic, capable of hydrogen bonding (both donor and acceptor). | |
| - Bromine atom: Increases molecular weight and hydrophobicity. | ||
| - Hydroxymethyl group (-CH₂OH): A polar, hydrogen-bond donating group that can enhance solubility in protic solvents.[7] |
The presence of both hydrogen bond donor (-NH of the indazole, -OH of the methanol) and acceptor (N2 of the indazole, -OH) sites, combined with the lipophilic character of the brominated benzene ring, indicates that its solubility will be highly dependent on the specific nature of the organic solvent.
Qualitative Solubility Profile
While specific quantitative data is not widely published, general observations for indazole derivatives suggest the following solubility trends. This compound is expected to exhibit moderate to good solubility in polar aprotic solvents and alcohols.
-
High Solubility Expected: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF). These are strong organic solvents capable of disrupting the crystal lattice and forming favorable intermolecular interactions.[1][8]
-
Moderate to Good Solubility Expected: Alcohols (Methanol, Ethanol), Acetonitrile, Tetrahydrofuran (THF), Acetone. These solvents can engage in hydrogen bonding and have sufficient polarity to solvate the molecule.[1][9]
-
Low Solubility Expected: Non-polar solvents such as Hexanes, Toluene. The significant polarity of the molecule will limit its solubility in these lipophilic solvents.[10]
Experimental Determination of Solubility: Protocols and Methodologies
Accurate solubility determination is paramount for process development and formulation. The two primary methods for assessing solubility are the determination of thermodynamic and kinetic solubility.[8][11][12]
Thermodynamic (Equilibrium) Solubility Determination: The Gold Standard
Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. The "shake-flask" method, developed by Higuchi and Connors, remains the most reliable technique for this measurement.[11][13][14]
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. It is crucial to have undissolved solid present to ensure equilibrium is reached.[11][13]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator. The system must be allowed to reach equilibrium, which can take anywhere from 24 to 72 hours.[14] To confirm equilibrium, samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution plateaus.[14]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration through a chemically inert filter (e.g., PTFE).[14]
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14] HPLC is preferred over spectrophotometry as it can distinguish the analyte from any potential impurities or degradants.[13][14]
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.
Workflow for Thermodynamic Solubility Determination
Caption: Shake-Flask method workflow.
Kinetic Solubility Determination: High-Throughput Screening
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a high-concentration stock (typically in DMSO). This method is faster than thermodynamic solubility determination and is often used in early drug discovery for rapid screening of compounds.[8][11]
-
Stock Solution: Prepare a high-concentration stock solution of this compound, for instance, 10 mM in 100% DMSO.[1]
-
Serial Addition: In a multi-well plate, add the stock solution in small increments to the organic solvent of interest.
-
Turbidity Detection: After each addition, measure the turbidity of the solution using a nephelometer or a plate reader capable of detecting light scattering.[13]
-
Determination: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.[8]
Factors Influencing the Solubility of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.
Solvent Polarity and Hydrogen Bonding
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate this compound by forming hydrogen bonds with the indazole's -NH group, the nitrogen at position 2, and the hydroxymethyl group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective hydrogen bond acceptors. They will interact strongly with the -NH and -OH protons of the solute molecule.
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar functional groups of the molecule, leading to poor solubility.
Intermolecular Interactions Driving Solubility
Caption: Solute-solvent interaction types.
Temperature
For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, conducting solubility studies at different temperatures can be beneficial, especially for developing crystallization procedures.
pH (in aqueous-organic mixtures)
While this guide focuses on organic solvents, it is important to note that if mixed aqueous-organic systems are used, pH will play a significant role.[8] The indazole moiety is weakly basic and can be protonated under acidic conditions, which would dramatically alter its solubility.
Practical Applications in Drug Development
-
Reaction Chemistry: Selecting a solvent in which starting materials are sufficiently soluble is crucial for achieving optimal reaction rates and yields.
-
Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10] A systematic screening of solvents is necessary to identify the optimal system for purifying this compound. Mixed solvent systems (e.g., ethanol/water, acetone/hexane) are often employed to fine-tune solubility and achieve high purity and recovery.[9][10][15]
-
Formulation Development: For preclinical studies, understanding the solubility in pharmaceutically acceptable co-solvents (e.g., glycols) is a critical first step.[7]
Conclusion
The solubility of this compound is a multifaceted property governed by its chemical structure and the nature of the organic solvent. While it is expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols, precise quantitative determination through robust methods like the shake-flask technique is essential for process optimization and reproducibility. By systematically evaluating its solubility profile, researchers can streamline synthetic routes, develop efficient purification strategies, and accelerate the progression of novel indazole-based compounds in the drug discovery pipeline.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. achmem.com [achmem.com]
- 4. This compound - CAS:885518-29-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound|CAS 885518-29-6|3ASenrise|製品詳細 [tci-chemical-trading.com]
- 6. CAS 885271-72-7: 6-Bromo-1H-indazole-3-carboxaldehyde [cymitquimica.com]
- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. 885518-29-6|this compound|BLD Pharm [bldpharm.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. who.int [who.int]
- 15. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Stability and Storage of (6-Bromo-1H-indazol-3-yl)methanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Bromo-1H-indazol-3-yl)methanol is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules. The integrity of this reagent is paramount for the success of multi-step synthetic campaigns and the generation of reliable biological data. This guide provides a comprehensive framework for understanding and managing the chemical stability of this compound. We will delve into its core physicochemical properties, recommended storage and handling protocols, potential degradation pathways, and a systematic approach for establishing in-house stability-indicating methods. This document is designed to bridge the gap left by the limited availability of public, in-depth stability data, empowering researchers to ensure the quality and reliability of their starting material.
Section 1: Compound Profile and Physicochemical Properties
Introduction to this compound
The indazole scaffold is a privileged structure in drug discovery, known for its versatile biological activities.[1] this compound, specifically, serves as a key intermediate. The bromine atom provides a reactive handle for cross-coupling reactions, while the hydroxymethyl group allows for further functionalization, making it a valuable precursor for creating diverse chemical libraries. Its derivatives have been investigated for targeting critical biological pathways, including the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer.[1] Given its role in the synthesis of high-value downstream compounds, maintaining its chemical purity and stability is a critical, yet often overlooked, aspect of the research and development process.
Physicochemical Data
A summary of the essential physicochemical properties of this compound is provided below. These values are compiled from various chemical supplier databases and are crucial for informing handling and storage decisions.
| Property | Value | Source / Notes |
| CAS Number | 885518-29-6 | [2][3][4][5] |
| Molecular Formula | C₈H₇BrN₂O | [2] |
| Molecular Weight | 227.06 g/mol | [2] |
| Appearance | White to off-white or tan solid | General supplier observation |
| Melting Point | Not consistently reported; requires experimental verification. | Varies by supplier |
| Storage Temp. | 2-8°C, Sealed in dry conditions | [2][6] |
| Purity | Typically ≥95-98% | Varies by supplier[7] |
Section 2: Core Principles of Stability and Recommended Protocols
Understanding Chemical Instability
The stability of an active pharmaceutical ingredient (API) or a key intermediate is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[8] Degradation can compromise the efficacy of the final compound or introduce harmful impurities.[9] For this compound, the primary concerns revolve around its susceptibility to:
-
Oxidation: The indazole ring and the benzylic alcohol moiety can be susceptible to oxidation, especially in the presence of air, light, or trace metal impurities.
-
Photodegradation: Many aromatic and heterocyclic compounds absorb UV light, which can provide the energy to initiate degradation reactions.
-
Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including decomposition.[10]
-
Hydrolysis: While generally stable, extreme pH conditions (strong acid or base) could potentially affect the molecule, although this is less common for the core indazole structure itself.
Recommended Storage and Handling Protocols
Based on supplier recommendations and general best practices for handling heterocyclic intermediates, the following protocols are advised:[11][12]
-
Storage Conditions:
-
Temperature: Store refrigerated at 2-8°C .[2][6] This is the most critical parameter to slow down potential degradation pathways.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes the risk of oxidation.
-
Container: Use tightly sealed, opaque containers (e.g., amber glass vials) to protect from moisture and light.[13]
-
-
Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood.[14]
-
Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[11][15]
-
When weighing and transferring the material, minimize its exposure to ambient air and light.
-
For creating stock solutions, use high-purity, dry solvents. Indazole derivatives are generally soluble in organic solvents like DMSO and DMF.[1]
-
Section 3: Potential Degradation Pathways & Impurity Profiling
While specific degradation products for this molecule are not extensively documented in public literature, we can infer likely pathways based on its chemical structure. Understanding these helps in designing appropriate analytical methods to monitor stability.
Likely Degradation Mechanisms
-
Oxidation of the Hydroxymethyl Group: The primary alcohol could be oxidized to the corresponding aldehyde (6-Bromo-1H-indazole-3-carbaldehyde) and subsequently to the carboxylic acid (6-Bromo-1H-indazole-3-carboxylic acid). This is a common pathway for benzylic alcohols.
-
Dimerization/Polymerization: Under certain conditions (e.g., acid catalysis or heat), intermolecular dehydration between two molecules could lead to ether formation or other polymeric impurities.
-
Ring Opening/Decomposition: Under harsh stress conditions (e.g., strong oxidizers or high heat), the indazole ring itself could undergo cleavage, leading to a complex mixture of degradation products.
The diagram below illustrates the most probable oxidative degradation pathway.
Caption: A potential oxidative degradation pathway for the parent compound.
Section 4: Establishing In-House Stability Protocols
For critical projects, relying solely on supplier data is insufficient. Establishing an in-house stability program through a forced degradation study is essential.[8][16] Forced degradation studies, or stress testing, deliberately expose the compound to harsh conditions to rapidly identify likely degradation products and establish stability-indicating analytical methods.[9][10]
Objective of a Forced Degradation Study
-
To identify potential degradation products.[8]
-
To establish degradation pathways.[8]
-
To validate that the chosen analytical method (e.g., HPLC) is "stability-indicating," meaning it can separate the intact parent compound from all significant degradation products.[17]
Experimental Workflow for Forced Degradation
The following diagram and protocol outline a standard workflow for conducting a forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Detailed Protocol: Forced Degradation Study
This protocol is a starting point and should be adapted based on preliminary results. The goal is to achieve 5-20% degradation of the active ingredient.[9]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.[1]
-
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of a 50:50 water:acetonitrile mixture. Incubate at 80°C.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Sampling and Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).
-
For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before injection.
-
Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method (see example below). An HPLC system with a UV detector and ideally a mass spectrometer (MS) is recommended for identifying the mass of degradation products.
-
Example Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
This method should be validated to ensure it can separate the parent peak from any new peaks that appear under stress conditions.
Section 5: Conclusion
While this compound is moderately stable under standard conditions, its long-term integrity depends on strict adherence to proper storage and handling protocols. The primary risk factors are exposure to ambient temperature, light, and oxygen. For researchers in drug development, implementing a proactive stability assessment through forced degradation studies is a critical step. This not only ensures the quality of the starting material but also provides invaluable insights into the potential degradation pathways of more complex, downstream molecules, ultimately supporting the development of safe and effective therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. achmem.com [achmem.com]
- 3. This compound | CAS 885518-29-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound - CAS:885518-29-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. 865156-81-6|6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-Indazole|BLD Pharm [bldpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. GDP-compliant Storage of APIs: What needs to be considered? - ECA Academy [gmp-compliance.org]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. capotchem.com [capotchem.com]
- 16. apicule.com [apicule.com]
- 17. biopharminternational.com [biopharminternational.com]
Purity Assessment of (6-Bromo-1H-indazol-3-yl)methanol: An In-depth Technical Guide
Introduction: The Critical Role of Purity in Drug Development
(6-Bromo-1H-indazol-3-yl)methanol is a key building block in medicinal chemistry, frequently utilized in the synthesis of a diverse range of therapeutic agents, including kinase inhibitors for oncology. As with any active pharmaceutical ingredient (API) or intermediate, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can lead to unforeseen toxicities, altered pharmacological activity, and instability of the drug substance. This guide provides a comprehensive framework for the purity assessment of this compound, grounded in established analytical principles and regulatory expectations. We will delve into the likely impurity landscape based on its synthetic routes and explore a multi-faceted analytical strategy to ensure its suitability for downstream applications in drug development.
Understanding the Impurity Landscape: A Synthesis-Based Approach
A thorough understanding of the manufacturing process of this compound is fundamental to predicting its impurity profile. A common synthetic pathway involves the formylation of 6-bromo-1H-indazole to yield 6-bromo-1H-indazole-3-carbaldehyde, followed by reduction to the desired methanol derivative.
Figure 1: A plausible synthetic route for this compound.
Based on this pathway, potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 6-bromo-1H-indazole and its precursor, 4-bromo-2-methylaniline.[1]
-
Intermediates: Residual 6-bromo-1H-indazole-3-carbaldehyde.
-
By-products: Compounds formed from side reactions during synthesis. For instance, over-bromination could lead to di-bromo species.[2] Regioisomers of the indazole ring could also form during the cyclization step.[2]
-
-
Reagent-Related Impurities: Residual solvents (e.g., chloroform, heptane, methanol), and remnants of reagents like acetic anhydride, potassium acetate, isoamyl nitrite, or reducing agents.[1]
-
Degradation Products: this compound may degrade under specific conditions of heat, light, humidity, or in the presence of acids, bases, or oxidizing agents. A forced degradation study is essential to identify these potential degradants.
A Multi-Modal Analytical Strategy for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of the purity of a compound. Therefore, a combination of chromatographic and spectroscopic methods is employed.
Figure 2: Integrated workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the cornerstone for determining the purity of non-volatile organic compounds. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from its impurities, allowing for accurate quantification.
Experimental Protocol: RP-HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar stationary phase is well-suited for retaining the moderately polar this compound and its likely impurities.
-
Formic Acid in Mobile Phase: The addition of an acid improves peak shape by suppressing the ionization of silanol groups on the silica support and protonating the basic nitrogen atoms in the indazole ring.
-
Gradient Elution: A gradient from a weaker to a stronger organic mobile phase ensures the elution of a wide range of impurities with varying polarities, from polar starting materials to more nonpolar by-products.
-
UV Detection at 254 nm: The aromatic indazole ring system exhibits strong UV absorbance at this wavelength, providing good sensitivity for the main compound and related impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
When unknown peaks are detected in the HPLC chromatogram, LC-MS is a powerful tool for their identification. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, the molecular weight of each impurity can be determined, providing crucial clues to its structure.
Experimental Protocol: LC-MS Method
The same chromatographic conditions as the HPLC method can generally be used, with the MS detector operating in positive electrospray ionization (ESI+) mode to generate protonated molecular ions [M+H]+. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the impurities, further aiding in their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of the main compound and for characterizing impurities if they can be isolated. Both ¹H and ¹³C NMR should be employed.
Expected ¹H NMR Spectral Features for this compound (in DMSO-d₆):
-
Aromatic protons on the indazole ring with characteristic chemical shifts and coupling patterns.
-
A singlet for the methylene (-CH₂OH) protons.
-
A broad singlet for the hydroxyl (-OH) proton, which may exchange with D₂O.
-
A broad singlet for the N-H proton of the indazole ring.
Experimental Protocol: Sample Preparation for NMR
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.[2]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[2]
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.[2]
-
If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.[2]
-
Acquire ¹H and ¹³C NMR spectra.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products that may form during the shelf life of the drug substance. These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.
Typical Forced Degradation Conditions:
| Condition | Reagents and Parameters |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24h |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24h |
| Oxidative Degradation | 3% H₂O₂, RT, 24h |
| Thermal Degradation | 80 °C, 72h |
| Photolytic Degradation | ICH Q1B compliant light exposure |
The stressed samples are then analyzed by the developed HPLC method to identify and quantify any degradation products.
Conclusion: A Robust Framework for Ensuring Purity
The purity assessment of this compound is a multi-faceted process that requires a deep understanding of its synthesis and potential degradation pathways. By employing a combination of high-performance liquid chromatography for impurity profiling, mass spectrometry for impurity identification, and nuclear magnetic resonance spectroscopy for structural confirmation, a comprehensive and robust purity profile can be established. This rigorous analytical approach, guided by the principles of scientific integrity and regulatory compliance, is essential for ensuring the quality, safety, and efficacy of this critical pharmaceutical intermediate.
References
Starting materials for (6-Bromo-1H-indazol-3-yl)methanol synthesis
An In-Depth Technical Guide to the Synthesis of (6-Bromo-1H-indazol-3-yl)methanol: Starting Materials and Strategic Insights
Introduction
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2] Its rigid bicyclic structure and versatile functional handles make it a sought-after intermediate in the synthesis of complex therapeutic agents, particularly kinase inhibitors for oncology.[3] The efficient and scalable synthesis of this compound is, therefore, a topic of significant interest for process chemists and researchers. This guide provides a detailed examination of the predominant synthetic strategies, focusing on the selection of starting materials and the rationale behind key experimental choices, to empower scientists in their synthetic endeavors.
Two primary and convergent pathways dominate the synthesis of this compound. The first, a robust and highly scalable route, proceeds through the reduction of a carboxylic acid ester intermediate. The second pathway involves the direct reduction of a corresponding aldehyde. This guide will dissect both methodologies, offering detailed protocols and expert insights into their execution.
Pathway 1: The Carboxylic Acid Route: A Scalable and Well-Characterized Approach
This synthetic strategy is arguably the most common and well-documented approach. It leverages the stable and readily accessible intermediate, 6-bromo-1H-indazole-3-carboxylic acid, and proceeds through two fundamental organic transformations: esterification and reduction.
Diagram of the Carboxylic Acid Pathway
Caption: Workflow for the synthesis via the carboxylic acid intermediate.
Core Starting Material: 6-Bromo-1H-indazole-3-carboxylic acid
The success of this pathway begins with the acquisition of high-quality 6-bromo-1H-indazole-3-carboxylic acid[4]. While commercially available, its synthesis is often undertaken in-house for large-scale campaigns. A prevalent method involves the diazotization and cyclization of an appropriately substituted aniline, a reaction with mechanistic roots related to the Sandmeyer reaction.[3][5] For instance, starting from 4-bromo-2-methylaniline, a diazotization reaction followed by intramolecular cyclization can yield the 6-bromo-1H-indazole core.[3] Subsequent functionalization at the C3 position, often through lithiation followed by quenching with carbon dioxide, affords the desired carboxylic acid.
Step 1: Fischer Esterification
Causality Behind Experimental Choice: The direct reduction of a carboxylic acid to an alcohol requires harsh reducing agents like lithium aluminum hydride (LiAlH₄) and can be complicated by side reactions involving the acidic proton. Converting the carboxylic acid to its corresponding methyl or ethyl ester is a strategic decision that facilitates a cleaner and more controlled reduction in the subsequent step. The ester functional group is significantly less acidic and more amenable to reduction under standard conditions. The Fischer esterification is an equilibrium-driven, acid-catalyzed process that is both cost-effective and highly reliable for this transformation.[6]
Experimental Protocol: Synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate [7]
-
Suspend 6-bromo-1H-indazole-3-carboxylic acid (e.g., 3.00 g, 12 mmol) in methanol (50 mL).
-
To this suspension, slowly add concentrated sulfuric acid (1.50 mL, 28 mmol) as the catalyst.
-
Heat the reaction mixture to 90°C and maintain for 4 hours, monitoring for completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (200 mL).
-
Perform sequential washes with saturated aqueous sodium bicarbonate solution (150 mL) to neutralize the acid catalyst, followed by a brine wash (150 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid is methyl 6-bromo-1H-indazole-3-carboxylate, which is often of sufficient purity for the next step.
| Parameter | Value | Reference |
| Starting Material | 6-bromo-1H-indazole-3-carboxylic acid | [7] |
| Reagents | Methanol, Sulfuric Acid | [7] |
| Temperature | 90°C | [7] |
| Reaction Time | 4 hours | [7] |
| Typical Yield | ~76% | [7] |
Step 2: Reduction of the Ester to the Primary Alcohol
Causality Behind Experimental Choice: Ester carbonyls are less electrophilic than those of aldehydes or ketones. Consequently, a powerful nucleophilic reducing agent is required for this transformation. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity, which ensures a complete and typically rapid reduction. The reaction is performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent.
Experimental Protocol: Synthesis of this compound (Adapted from a similar reduction[8])
-
Under a nitrogen atmosphere, prepare a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.1 eq.) in anhydrous THF in a flame-dried flask.
-
Cool the suspension in an ice bath (0°C).
-
Dissolve methyl 6-bromo-1H-indazole-3-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Refluxing may be necessary for full conversion.
-
Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Pathway 2: The Aldehyde Route: A Direct and Efficient Alternative
This pathway offers a more direct route to the target molecule by reducing the corresponding aldehyde. This approach can be advantageous if the starting aldehyde is readily available or can be synthesized efficiently, as it bypasses the esterification step.
Diagram of the Aldehyde Pathway
Caption: Workflow for the synthesis via the aldehyde intermediate.
Core Starting Material: 6-Bromo-1H-indazole-3-carboxaldehyde
The key intermediate for this route is 6-bromo-1H-indazole-3-carboxaldehyde. An effective method for its synthesis involves the nitrosation of 6-bromoindole. This reaction proceeds via an oxime intermediate which undergoes ring opening and subsequent closure to form the indazole-3-carboxaldehyde structure.[9]
Step 1: Selective Reduction of the Aldehyde
Causality Behind Experimental Choice: Aldehydes are highly susceptible to nucleophilic attack and can be readily reduced to primary alcohols using a variety of reagents. Sodium borohydride (NaBH₄) is often the preferred reagent for this transformation over the more powerful LiAlH₄. Its milder reactivity allows the reaction to be performed in protic solvents like methanol or ethanol, offering significant operational simplicity and safety advantages. NaBH₄ is highly selective for aldehydes and ketones, which is beneficial if other reducible functional groups are present in the molecule.
Experimental Protocol: Synthesis of this compound
-
Dissolve 6-bromo-1H-indazole-3-carboxaldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.0-1.5 eq.) portion-wise to the stirred solution, controlling the rate of addition to manage gas evolution.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-3 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) until gas evolution ceases.
-
Remove the bulk of the organic solvent via rotary evaporation.
-
Extract the resulting aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the target alcohol.
| Parameter | Value | Reference |
| Starting Material | 6-bromo-1H-indazole-3-carboxaldehyde | |
| Reagents | Sodium Borohydride, Methanol | Standard Procedure |
| Temperature | 0°C to Room Temperature | Standard Procedure |
| Reaction Time | 1-4 hours | Standard Procedure |
| Typical Yield | >90% | Estimated |
Comparative Analysis of Synthetic Strategies
The choice between the carboxylic acid and aldehyde pathways often depends on starting material availability, project scale, and desired operational simplicity.
| Feature | Carboxylic Acid Pathway | Aldehyde Pathway |
| Number of Steps | 2 (Esterification, Reduction) | 1 (Reduction) |
| Key Intermediate | 6-Bromo-1H-indazole-3-carboxylic acid | 6-Bromo-1H-indazole-3-carboxaldehyde |
| Reduction Reagent | LiAlH₄ (strong, requires anhydrous conditions) | NaBH₄ (mild, can use protic solvents) |
| Scalability | Excellent; well-documented for large scale | Good; operationally simpler |
| Key Advantage | Robust, reliable, and widely published | More direct, operationally simpler reduction |
| Key Disadvantage | Requires an additional esterification step | Synthesis of the starting aldehyde can be complex |
Conclusion
The synthesis of this compound is most effectively achieved via two convergent pathways starting from either the corresponding carboxylic acid or aldehyde. The carboxylic acid route, involving Fischer esterification followed by a potent hydride reduction, is a robust and highly scalable method well-suited for large-scale production. The aldehyde route provides a more direct path with an operationally simpler reduction step using sodium borohydride. The ultimate choice of strategy will be guided by factors such as the availability and cost of the key intermediates, the scale of the synthesis, and the laboratory's operational capabilities. Both routes, when executed with precision, provide reliable access to this invaluable building block for advanced pharmaceutical research.
References
- 1. achmem.com [achmem.com]
- 2. This compound - [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-bromo-1H-indazole-3-carboxylic acid – Ascendex Scientific, LLC [ascendexllc.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
(6-Bromo-1H-indazol-3-yl)methanol CAS number 885518-29-6
An In-depth Technical Guide to (6-Bromo-1H-indazol-3-yl)methanol (CAS 885518-29-6): A Cornerstone Intermediate in Modern Drug Discovery
Introduction
This compound, identified by the CAS number 885518-29-6, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development.[1][2] Its structural framework is centered around the indazole core, a bicyclic aromatic system that is considered a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[3][4][5] The indazole moiety's unique ability to form strong hydrogen bonds as both a donor and acceptor allows it to interact effectively within the hydrophobic pockets of proteins, making it an ideal scaffold for designing targeted therapeutics.[6]
This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the synthesis, chemical properties, and critical applications of this compound, with a particular focus on its role as a precursor to potent kinase inhibitors and other novel therapeutic agents. The strategic placement of a bromine atom at the 6-position and a hydroxymethyl group at the 3-position provides two distinct reactive handles, enabling extensive chemical modifications and the generation of diverse compound libraries for drug discovery programs.[7][8]
Physicochemical and Safety Profile
A clear understanding of the compound's properties and handling requirements is fundamental for its effective and safe utilization in a laboratory setting.
Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 885518-29-6 | [9] |
| Molecular Formula | C₈H₇BrN₂O | [2][9] |
| Molecular Weight | 227.06 g/mol | [2][9] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Sealed in a dry environment at 2-8°C | [9] |
Safety and Handling
This compound is classified as hazardous. Adherence to safety protocols is mandatory.
| Hazard Information | Precautionary Measures and PPE | Reference(s) |
| Signal Word: Warning | Prevention: Avoid breathing dust. Wash hands and skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. | [9][10] |
| Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). | Response: If Inhaled: Remove person to fresh air. If on Skin: Wash with plenty of soap and water. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [9][10] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields (or goggles), protective gloves (e.g., nitrile rubber), lab coat. Use a NIOSH/MSHA approved respirator if dust formation is likely. | [10][11] |
| Storage: | Keep container tightly closed in a dry, cool, and well-ventilated place. | [10] |
Synthesis and Reaction Mechanisms
The synthesis of this compound is typically achieved via a two-step process starting from 6-bromo-indole. This pathway involves the formation of a key carbaldehyde intermediate, which is subsequently reduced to the target alcohol.
-
Step 1: Nitrosative Cyclization to form 6-Bromo-1H-indazole-3-carbaldehyde. This reaction transforms the indole scaffold into an indazole-3-carbaldehyde. The process begins with the nitrosation of the C3 position of 6-bromo-indole, leading to an oxime intermediate. This is followed by a water-mediated ring-opening and subsequent ring-closure to yield the indazole structure.[12] This method is an effective alternative to direct formylation, which is generally ineffective on the indazole ring.[6][12]
-
Step 2: Reduction of the Aldehyde. The resulting 6-Bromo-1H-indazole-3-carbaldehyde is then reduced to this compound. This is a standard carbonyl reduction, commonly accomplished using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for analogous compounds and represent a viable synthetic route.[12]
Protocol 1: Synthesis of 6-Bromo-1H-indazole-3-carbaldehyde (CAS 885271-72-7)
This procedure is based on the general method for nitrosation of indoles.[12]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of deionized water and dimethylformamide (DMF) at 0°C under an inert atmosphere (e.g., argon).
-
Acidification: Slowly add 2 N aqueous hydrochloric acid (HCl, ~7 equivalents) to the solution while maintaining the temperature at 0°C. Stir for 10 minutes.
-
Substrate Addition: Prepare a solution of 6-bromo-indole (1 equivalent) in DMF. Add this solution dropwise to the reaction mixture over a period of 2 hours using a syringe pump, keeping the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Then, heat the mixture to 50°C and stir for an additional 3 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the mixture to room temperature and extract the product with ethyl acetate (3x). Wash the combined organic layers with water (3x) and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, e.g., 8:2 v/v) to yield pure 6-Bromo-1H-indazole-3-carbaldehyde.[12]
Protocol 2: Reduction to this compound
This is a standard procedure for the reduction of an aromatic aldehyde.
-
Dissolution: Suspend 6-Bromo-1H-indazole-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask at 0°C (ice bath).
-
Reduction: Add sodium borohydride (NaBH₄, ~1.5 equivalents) portion-wise to the suspension, ensuring the temperature remains below 5°C.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0°C to decompose excess NaBH₄.
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound. Further purification can be performed by recrystallization or column chromatography if necessary.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The indazole scaffold is a cornerstone of many targeted therapies, particularly kinase inhibitors used in oncology.[3][[“]] Marketed drugs such as Axitinib (Inlyta®) and Pazopanib (Votrient®) feature this core structure, highlighting its proven therapeutic value.[3][5][6] this compound is a strategic starting point for creating novel kinase inhibitors for several reasons:
-
Versatile Scaffolding: The indazole core acts as a bioisostere of purines, allowing it to fit into the ATP-binding pockets of various kinases.[6]
-
Vector for Derivatization: The hydroxymethyl group at the C3 position can be easily modified through etherification, esterification, or conversion to an amine, allowing for the exploration of structure-activity relationships (SAR).[12][14]
-
Site for Cross-Coupling: The bromine atom at the C6 position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl and heteroaryl groups. SAR studies have shown that substituents at the C6 position can be crucial for target affinity and selectivity.[8]
This dual functionality allows for the systematic optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties against therapeutic targets like Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptors (EGFRs), and Anaplastic Lymphoma Kinase (ALK).[8]
Caption: Role of the title compound in the drug discovery pipeline.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for innovation in pharmaceutical research. Its well-defined physicochemical properties, established synthetic pathways, and, most importantly, its versatile molecular architecture make it an invaluable asset for medicinal chemists. The dual functionality of the C3-methanol and C6-bromo substituents provides a robust platform for generating novel molecules with tailored biological activities. As the demand for targeted therapies continues to grow, the importance of foundational building blocks like this compound in the development of next-generation medicines is set to increase significantly.
References
- 1. This compound | CAS 885518-29-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound - CAS:885518-29-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. achmem.com [achmem.com]
- 10. fishersci.com [fishersci.com]
- 11. angenechemical.com [angenechemical.com]
- 12. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Application of (6-Bromo-1H-indazol-3-yl)methanol in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged Indazole Scaffold
The 1H-indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities and presence in numerous clinically approved drugs.[1][2] Its unique bicyclic aromatic structure, featuring two nitrogen atoms, allows for a variety of interactions with the ATP-binding pocket of protein kinases, making it a highly sought-after motif in the design of targeted therapies.[3] Kinase dysregulation is a hallmark of many cancers and inflammatory diseases, and inhibitors based on the indazole framework have shown significant promise in treating these conditions.[4][5]
Within this class of valuable intermediates, (6-Bromo-1H-indazol-3-yl)methanol (CAS 885518-29-6) emerges as a particularly strategic starting material.[3][6] Its structure is pre-functionalized with three key features for diversification:
-
The N1-H of the Indazole Core: Allows for selective alkylation or arylation to modulate solubility and engage in additional hydrogen bonding.
-
The C6-Bromo Substituent: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl groups to probe deep into the kinase binding site.
-
The C3-Methanol Group: Provides a reactive point for oxidation to an aldehyde, etherification, or conversion to a leaving group, facilitating the construction of complex side chains that can target specific regions of the kinase.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of potent kinase inhibitors. We will explore key synthetic transformations, provide detailed, field-proven protocols, and discuss the underlying chemical principles that drive these powerful methodologies.
Core Synthetic Strategies and Applications
The journey from this compound to a potent kinase inhibitor involves a series of strategic chemical transformations. The C6-bromo and C3-methanol moieties are typically addressed in a sequential manner, allowing for the controlled and convergent assembly of the final molecule.
Initial Modification of the C3-Methanol Group
The primary alcohol at the C3 position is an ideal starting point for introducing diversity. A common and highly effective initial step is its oxidation to the corresponding aldehyde.
This protocol utilizes a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation, which is known for its mild conditions and high selectivity for primary alcohols, preventing over-oxidation to the carboxylic acid.[7]
Rationale: The aldehyde functionality is a versatile intermediate. It can undergo reactions such as Wittig olefination, reductive amination, and aldol condensation, providing numerous pathways to elaborate the C3 side chain, a crucial element for kinase selectivity and potency.
Materials:
-
This compound (1.0 equiv)
-
TEMPO (0.1 equiv)
-
Sodium hypochlorite (NaOCl) solution (1.2 equiv)
-
Potassium bromide (KBr) (0.1 equiv)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add an aqueous solution of NaHCO₃, followed by KBr and TEMPO.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add the NaOCl solution dropwise, maintaining the temperature below 5 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 6-Bromo-1H-indazole-3-carbaldehyde.
Palladium-Catalyzed Cross-Coupling at the C6-Position
With the C3 position appropriately functionalized, the C6-bromo atom becomes the focal point for building the core structure of the kinase inhibitor. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation.[8]
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron reagent.[9] This reaction is fundamental in synthesizing inhibitors like Axitinib, a potent VEGFR inhibitor.[10][11]
Rationale: This reaction allows for the introduction of diverse (hetero)aryl groups at the C6 position. These groups can occupy hydrophobic pockets within the kinase active site and form key π-stacking interactions, significantly enhancing binding affinity.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
6-Bromo-1H-indazole derivative (e.g., from Protocol 1) (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial, add the 6-bromoindazole derivative, the arylboronic acid, and the base.
-
Seal the vial, and evacuate and backfill with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the palladium catalyst under a positive pressure of argon.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the C6-arylated indazole product.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling an aryl halide with an amine.[12][13] This is particularly useful for synthesizing inhibitors where a nitrogen-linked moiety is required for optimal binding.
Rationale: This reaction enables the introduction of anilines, heteroaromatic amines, or alkylamines at the C6 position. The resulting amino group can act as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor within the kinase hinge region.
Materials:
-
6-Bromo-1H-indazole derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (0.02 equiv)
-
Phosphine ligand (e.g., Xantphos or BINAP) (0.04 equiv)
-
Base (e.g., NaOtBu or Cs₂CO₃) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add the 6-bromoindazole derivative and the amine.
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by LC-MS. After completion (typically 16-24 hours), cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne.[14][15] This reaction is invaluable for creating rigid linkers or introducing functionalities that can be further elaborated.
Rationale: The introduction of an alkynyl group at C6 provides a linear, rigid linker to other parts of the inhibitor. This can be used to precisely position other functional groups. The alkyne itself can also be a key intermediate for further transformations, such as click chemistry or reduction to an alkene or alkane.[16]
Synthetic Pathway Overview
Caption: Key synthetic pathways from the starting material.
Data Presentation: Structure-Activity Relationship (SAR) Insights
The strategic diversification enabled by this compound allows for systematic exploration of the structure-activity relationship (SAR). The following table provides illustrative examples of how modifications at the C6 and C3 positions of the indazole core can impact kinase inhibitory activity, based on published data for various indazole-based inhibitors.
| Kinase Target | C6-Substituent | C3-Substituent | Observed Activity (IC₅₀) | Reference |
| VEGFR-2 | Aryl (via Suzuki) | (E)-styryl | Low nM | [10] |
| PLK4 | Arylthio (via C-S coupling) | Ethynylpyridine (via Sonogashira) | < 0.1 nM | [10] |
| FGFR1 | Substituted Phenyl | Amine | 5.5 nM | [1] |
| Aurora Kinases | Varies | Varies | Sub-µM | [11] |
| JAK Family | Pyrazolopyrimidine | Amine | Potent Inhibition | [4] |
Note: This table is a conceptual summary. Actual IC₅₀ values are highly dependent on the specific inhibitor and assay conditions.
The data consistently show that palladium-catalyzed modifications at the C6 position are crucial for achieving high potency. The choice of the coupling partner (boronic acid, amine, alkyne) directly influences the inhibitor's ability to interact with specific residues in the kinase active site.
Conclusion and Future Outlook
This compound is a high-value, versatile starting material for the synthesis of sophisticated kinase inhibitors. Its pre-installed functional handles at the C3 and C6 positions provide a robust platform for convergent synthesis and rapid library generation. The protocols outlined in this application note, centered around selective oxidation and palladium-catalyzed cross-coupling reactions, represent a powerful and reliable toolkit for medicinal chemists.
By leveraging these methodologies, researchers can efficiently explore the chemical space around the privileged indazole scaffold, leading to the discovery of novel, potent, and selective kinase inhibitors for the next generation of targeted therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. achmem.com [achmem.com]
- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: (6-Bromo-1H-indazol-3-yl)methanol as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of the Indazole Scaffold
The 1H-indazole core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to mimic the purine structure of ATP and interact with the ATP-binding pockets of numerous protein kinases.[1] This mimicry allows indazole-containing compounds to function as competitive inhibitors for a wide range of kinases, many of which are implicated in diseases such as cancer.[1][2] The strategic functionalization of the indazole ring system is a key approach in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.
(6-Bromo-1H-indazol-3-yl)methanol, in particular, is a highly valuable building block. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).[3] The hydroxymethyl group at the 3-position offers a site for further modification or can participate in crucial hydrogen bonding interactions within the target protein's active site.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound in medicinal chemistry, with a focus on the development of kinase inhibitors.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 885518-29-6 | [4][5][6] |
| Molecular Formula | C8H7BrN2O | [4][5] |
| Molecular Weight | 227.06 g/mol | [4][5] |
| Appearance | Typically a solid | [7] |
| Storage | Sealed in dry, 2-8°C | [4] |
Synthesis of this compound)
The synthesis of this compound can be achieved from commercially available 6-bromo-1H-indazole. A common and effective method involves the reaction with formaldehyde.
Protocol 1: Synthesis via Hydroxymethylation of 6-Bromo-1H-indazole
This protocol describes the direct hydroxymethylation of 6-bromo-1H-indazole. The reaction proceeds through the addition of the indazole to formaldehyde.
Materials:
-
6-Bromo-1H-indazole
-
Formaldehyde (37% solution in water)
-
Aqueous Hydrochloric Acid
-
Appropriate solvents for reaction and workup (e.g., water, ethyl acetate)
-
Standard laboratory glassware and equipment
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-bromo-1H-indazole in a suitable solvent system, such as an aqueous acidic solution.
-
Addition of Formaldehyde: Add formaldehyde solution to the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, the mixture is neutralized. The product is then extracted with an organic solvent like ethyl acetate.
-
Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of an acidic medium can facilitate the reaction by protonating the formaldehyde, making it more electrophilic.
-
The choice of purification by column chromatography is standard for removing unreacted starting materials and any side products, ensuring high purity of the final building block.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Application in the Synthesis of Kinase Inhibitors
The 6-bromo-1H-indazole scaffold is a cornerstone in the design of potent and selective kinase inhibitors.[1] The bromine atom at the 6-position is particularly amenable to Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties. This is a powerful strategy for exploring the SAR of the hydrophobic region of the kinase ATP-binding site.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., Dioxane, DMF)
-
Standard Schlenk line or glovebox techniques for handling air-sensitive reagents
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed, anhydrous solvent to the flask.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure efficient coupling.
-
Degassed Solvent: Removing dissolved oxygen from the solvent is another critical step to protect the catalyst.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.
General Reaction Scheme for Kinase Inhibitor Synthesis
Caption: General workflow for synthesizing kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The design of potent and selective kinase inhibitors relies on a deep understanding of SAR. For compounds derived from this compound, several key structural features contribute to their biological activity.
-
The 3-Hydroxymethyl Group: This group can act as a hydrogen bond donor, interacting with key residues in the hinge region of the kinase ATP-binding pocket. This interaction is often crucial for potent inhibition.
-
The 6-Position: Modifications at this position, facilitated by the bromo-substituent, allow for the exploration of a hydrophobic pocket (often referred to as the "DFG-out" pocket in type II inhibitors).[8][9] The nature of the substituent introduced at this position can significantly impact both the potency and selectivity profile of the inhibitor.
-
The Indazole Core: The bicyclic ring system itself provides a rigid scaffold that correctly orients the key interacting groups within the ATP-binding site.
Conceptual SAR Diagram
Caption: Key inhibitor-target interactions.
Biological Activity of Representative Indazole-Based Kinase Inhibitors
The versatility of the 6-bromo-1H-indazole scaffold has led to the development of numerous potent kinase inhibitors. The table below summarizes the activity of some representative examples from the literature.
| Compound/Scaffold | Target Kinase(s) | IC50 / EC50 (nM) | Reference |
| Linifanib (ABT-869) | VEGFR2, PDGFRβ, Flt-3, CSF-1R | 3, 4, 3, 4 | [2] |
| Pazopanib | VEGFRs, PDGFRs, c-KIT | 10-84 | [2] |
| Axitinib | VEGFRs | (Potent inhibitor) | [1] |
| 3-amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα | Single-digit nanomolar EC50s | [8][9] |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its strategic functionalization at the 3- and 6-positions allows for the fine-tuning of interactions within the kinase ATP-binding site, enabling the development of potent and selective therapeutic agents. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this important scaffold in their drug discovery efforts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. achmem.com [achmem.com]
- 5. This compound - CAS:885518-29-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. This compound|CAS 885518-29-6|3ASenrise|製品詳細 [tci-chemical-trading.com]
- 7. CAS 885271-72-7: 6-Bromo-1H-indazole-3-carboxaldehyde [cymitquimica.com]
- 8. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering the Synthesis of Biaryl Indazoles: A Guide to the Suzuki-Miyaura Coupling of (6-Bromo-1H-indazol-3-yl)methanol
For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of innovation, appearing in a multitude of biologically active molecules.[1] The ability to functionalize this privileged heterocycle with precision is paramount. Among the arsenal of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its robustness, functional group tolerance, and broad applicability in forging carbon-carbon bonds.[2][3] This guide provides a comprehensive technical overview and detailed protocols for the successful Suzuki-Miyaura coupling of (6-Bromo-1H-indazol-3-yl)methanol, a versatile building block for the synthesis of novel biaryl indazole derivatives.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[2][3] The catalytic cycle, a finely orchestrated sequence of elementary steps, is central to understanding and optimizing this transformation.
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of the indazole). This step forms a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Key Considerations for Coupling with this compound
The presence of both a free N-H group on the indazole ring and a primary alcohol (hydroxymethyl group) requires careful consideration in designing the reaction protocol.
-
The N-H Group: While N-protection of indazoles is sometimes employed in Suzuki couplings, numerous studies have demonstrated successful couplings on unprotected NH-indazoles.[3][4] The choice of a suitable base is crucial to avoid deprotonation of the indazole N-H, which could potentially lead to catalyst inhibition or side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1][3]
-
The Hydroxymethyl Group: The primary alcohol functionality is generally compatible with Suzuki-Miyaura coupling conditions. However, strongly basic conditions or high temperatures could potentially lead to side reactions. The selection of a moderately strong base and careful temperature control are important to preserve the integrity of this group.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be required depending on the specific boronic acid used.
Protocol 1: Standard Conditions with Pd(PPh₃)₄
This protocol is a robust starting point for a wide range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the vessel.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields, particularly for less reactive substrates.[3]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-4 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or a similar Buchwald-type ligand (4-8 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
1,4-Dioxane or Toluene
-
Water (degassed)
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq.), the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.
-
Add a degassed mixture of dioxane and water (e.g., a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst; consider a pre-catalyst. |
| Insufficiently degassed solvent | Degas the solvent thoroughly by sparging with an inert gas. | |
| Inappropriate base | Try a stronger or more soluble base (e.g., Cs₂CO₃ or K₃PO₄). | |
| Protodeboronation | Presence of excess water or protic solvents | Use anhydrous solvents and ensure reagents are dry. |
| Reaction temperature too high or reaction time too long | Optimize temperature and monitor the reaction closely. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is run under a strictly inert atmosphere. |
| Decomposition of Starting Material | Reaction temperature too high | Lower the reaction temperature. |
| Incompatible base | Screen different bases to find one that is milder. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of a diverse range of 6-aryl-1H-indazol-3-yl)methanol derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, base, and reaction conditions, researchers can effectively navigate the challenges associated with this functionalized heterocyclic substrate. The protocols provided herein serve as a solid foundation for the development of novel indazole-based compounds with significant potential in medicinal chemistry and drug discovery.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of (6-Bromo-1H-indazol-3-yl)methanol Derivatives
<_ _>
Abstract
The indazole scaffold is a privileged pharmacophore, integral to a multitude of therapeutic agents.[1][2][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, proving indispensable in medicinal chemistry for the synthesis of arylamines.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to (6-Bromo-1H-indazol-3-yl)methanol and its derivatives. We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-proven protocols, and discuss critical parameters for optimization and troubleshooting.
Introduction: The Significance of Indazole Amination
The functionalization of the indazole core, particularly at the 6-position, is a key strategy in the development of novel drug candidates. The introduction of diverse amino functionalities via the Buchwald-Hartwig amination allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles. This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods for C-N bond formation, which often require harsh conditions and have limited substrate scope.[4]
The this compound scaffold presents unique challenges and considerations for the Buchwald-Hartwig amination. The presence of the hydroxymethyl group and the acidic N-H proton of the indazole ring necessitates careful selection of reaction conditions to avoid side reactions and ensure high yields of the desired product.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (in this case, the 6-bromoindazole derivative), forming a Pd(II) complex.[4][6]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4][7]
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the active Pd(0) catalyst.[4][6]
Core Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a robust starting point for the amination of this compound with a variety of primary and secondary amines.
Reagents and Equipment
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware
-
Stirring plate and heating block/mantle
-
TLC plates and developing chamber
-
Purification system (e.g., column chromatography, preparative HPLC)
Experimental Workflow
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Preparation: To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Addition of Base: Add the base (e.g., NaOtBu, 1.5-2.0 equiv.). The choice of base is critical and should be compatible with the functional groups on both coupling partners.[8]
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5-10 mL per mmol of the bromoindazole). Finally, add the amine (1.1-1.5 equiv.).
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring at a temperature typically between 80-110 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11][12]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Key Parameters and Optimization Strategies
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of several key parameters.
| Parameter | General Recommendation | Rationale and Optimization Insights |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(0) sources like Pd₂(dba)₃ are often preferred as they do not require an in-situ reduction step. Pd(II) sources like Pd(OAc)₂ are also effective but may require conditions that facilitate reduction to the active Pd(0) species.[8] Pre-catalysts can offer improved reactivity and reproducibility.[13] |
| Ligand | Bulky, electron-rich phosphines (e.g., Xantphos, RuPhos, BrettPhos) | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates, screening a variety of ligands is often necessary.[5][13][14] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause decomposition of the starting materials or product. For the indazole substrate, a weaker base like K₂CO₃ or Cs₂CO₃ may be preferable to avoid deprotonation of the indazole N-H, which can lead to side reactions.[8][15][16] |
| Solvent | Toluene, 1,4-Dioxane, THF | The solvent must be anhydrous and degassed to prevent catalyst deactivation. The choice of solvent can influence the solubility of the reactants and the reaction rate.[5] |
| Temperature | 80-110 °C | Most Buchwald-Hartwig aminations require heating. The optimal temperature will depend on the reactivity of the specific coupling partners.[15] |
| Protecting Groups | SEM, THP, Boc | For certain substrates or to achieve specific regioselectivity, protection of the indazole N-H may be necessary. Common protecting groups include SEM, THP, and Boc.[17][18][19] However, some protecting groups may be cleaved under the reaction conditions.[18] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a fresh batch of palladium precatalyst and ligand. |
| Inappropriate ligand or base | Screen a panel of different phosphine ligands and bases. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of Side Products | Hydrodehalogenation (replacement of bromine with hydrogen) | This can occur if the reductive elimination step is slow. A more electron-rich ligand may help to promote the desired C-N bond formation. |
| N-Arylation of the indazole ring | This can be a competing reaction. Using a weaker base or protecting the indazole N-H can mitigate this side reaction. | |
| Decomposition of Starting Material | Base is too strong | Switch to a milder base such as K₂CO₃ or Cs₂CO₃. |
| Temperature is too high | Reduce the reaction temperature. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of (6-amino-1H-indazol-3-yl)methanol derivatives. By carefully considering the mechanistic principles and optimizing the key reaction parameters outlined in this guide, researchers can effectively and efficiently access a wide range of novel compounds with potential therapeutic applications. The protocols and insights provided herein are intended to serve as a solid foundation for the successful implementation of this important transformation in a drug discovery setting.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, AD… [ouci.dntb.gov.ua]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 14. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Applikations- und Protokollhandbuch: Derivatisierung der Hydroxymethylgruppe von (6-Brom-1H-indazol-3-yl)methanol
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Handbuch bietet detaillierte Protokolle und wissenschaftliche Einblicke in die Derivatisierung der Hydroxymethylgruppe von (6-Brom-1H-indazol-3-yl)methanol, einer Schlüsseltransformation für die Synthese von pharmazeutisch relevanten Molekülen. Indazol-Derivate sind aufgrund ihrer vielfältigen biologischen Aktivitäten, einschließlich ihrer Rolle als Kinase-Inhibitoren in der Krebstherapie, von großer Bedeutung in der medizinischen Chemie.[1] Die Modifikation der Hydroxymethylgruppe an der C3-Position des Indazol-Kerns ermöglicht die Einführung verschiedener funktioneller Gruppen und die Untersuchung von Struktur-Wirkungs-Beziehungen.
Wissenschaftlicher und anwendungstechnischer Überblick
(6-Brom-1H-indazol-3-yl)methanol ist ein vielseitiges Zwischenprodukt, das strategisch für die Synthese komplexerer Moleküle genutzt werden kann. Die Hydroxymethylgruppe dient als reaktiver Ankerpunkt für die Einführung einer Vielzahl von funktionellen Gruppen durch Reaktionen wie Veresterung, Veretherung und nukleophile Substitution nach Umwandlung in eine bessere Abgangsgruppe.
Die Wahl der Derivatisierungsstrategie hängt vom gewünschten Endprodukt ab. Die direkte Veresterung mit Carbonsäuren ist ein einfacher Weg zur Synthese von Estern, während die Umwandlung der Hydroxylgruppe in ein Halogenid oder Sulfonat die Tür zu einer breiten Palette von nukleophilen Substitutionen öffnet, was die Synthese von Ethern, Thioethern, Aminen und anderen Derivaten ermöglicht.
Ein wichtiger Aspekt bei der Derivatisierung von (6-Brom-1H-indazol-3-yl)methanol ist die potenzielle Konkurrenzreaktion am Indazol-Stickstoff. Der Indazolring selbst ist nukleophil und kann unter bestimmten Bedingungen ebenfalls alkyliert oder acyliert werden. Die Wahl der Reaktionsbedingungen, insbesondere der Base und des Lösungsmittels, kann die Regioselektivität der Reaktion beeinflussen. Studien zur N-Alkylierung von Indazolen haben gezeigt, dass die Verwendung von Natriumhydrid in Tetrahydrofuran die N-1-Alkylierung begünstigt.[2]
Visualisierung des Reaktionsschemas
Abbildung 1: Mögliche Derivatisierungswege für (6-Brom-1H-indazol-3-yl)methanol.
Detaillierte experimentelle Protokolle
Die folgenden Protokolle beschreiben detaillierte Verfahren zur Derivatisierung der Hydroxymethylgruppe von (6-Brom-1H-indazol-3-yl)methanol.
Protokoll 1: Synthese von (6-Brom-1H-indazol-3-yl)methylacetat durch Fischer-Veresterung
Dieses Protokoll beschreibt die direkte Veresterung der Hydroxymethylgruppe unter Verwendung von Essigsäure und einer sauren Katalyse.
Materialien:
-
(6-Brom-1H-indazol-3-yl)methanol
-
Eisessig (CH₃COOH)
-
Konzentrierte Schwefelsäure (H₂SO₄)
-
Ethylacetat
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Gesättigte Natriumchloridlösung (NaCl)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte, Scheidetrichter
Schritt-für-Schritt-Anleitung:
-
Lösen Sie (6-Brom-1H-indazol-3-yl)methanol (1 Äquiv.) in einem Überschuss an Eisessig (als Reagenz und Lösungsmittel) in einem Rundkolben.
-
Fügen Sie vorsichtig eine katalytische Menge konzentrierter Schwefelsäure (ca. 2-3 Tropfen) hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss für 2-4 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und gießen Sie sie vorsichtig in Eiswasser.
-
Extrahieren Sie das Produkt mit Ethylacetat (3 x Volumen des wässrigen Gemisches).
-
Waschen Sie die vereinigten organischen Phasen nacheinander mit Wasser, gesättigter Natriumbicarbonatlösung (zur Neutralisierung der restlichen Säure) und gesättigter Natriumchloridlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat oder Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt bei Bedarf durch Säulenchromatographie (z. B. Kieselgel mit einem Eluentengemisch aus Hexan und Ethylacetat).
| Parameter | Wert | Referenz |
| Ausgangsmaterial | (6-Brom-1H-indazol-3-yl)methanol | |
| Schlüsselreagenzien | Essigsäure, Schwefelsäure | [3][4] |
| Lösungsmittel | Essigsäure | |
| Reaktionstemperatur | Rückfluss | |
| Reaktionszeit | 2-4 Stunden | |
| Typische Ausbeute | 70-85% | |
| Reinheitsbewertung | NMR, Massenspektrometrie, HPLC |
Protokoll 2: Synthese von 3-(Brommethyl)-6-brom-1H-indazol
Dieses Protokoll beschreibt die Umwandlung der Hydroxymethylgruppe in eine Brommethylgruppe, die ein reaktives Zwischenprodukt für weitere nukleophile Substitutionen darstellt.
Materialien:
-
(6-Brom-1H-indazol-3-yl)methanol
-
Phosphortribromid (PBr₃) oder Thionylbromid (SOBr₂)
-
Wasserfreies Diethylether oder Dichlormethan (DCM)
-
Rundkolben, Tropftrichter, Magnetrührer, Eisbad, Rotationsverdampfer
Schritt-für-Schritt-Anleitung:
-
Lösen Sie (6-Brom-1H-indazol-3-yl)methanol (1 Äquiv.) in wasserfreiem Diethylether oder DCM in einem Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie langsam und tropfenweise Phosphortribromid (0.33 Äquiv.) oder Thionylbromid (1.1 Äquiv.) hinzu.
-
Rühren Sie die Reaktionsmischung für 1-2 Stunden bei 0 °C und lassen Sie sie dann langsam auf Raumtemperatur erwärmen. Rühren Sie für weitere 2-3 Stunden bei Raumtemperatur.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung erneut auf 0 °C und löschen Sie die Reaktion vorsichtig durch langsame Zugabe von Eiswasser.
-
Trennen Sie die organische Phase ab und extrahieren Sie die wässrige Phase mit Diethylether oder DCM.
-
Waschen Sie die vereinigten organischen Phasen mit gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat oder Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Das resultierende 3-(Brommethyl)-6-brom-1H-indazol kann in der Regel ohne weitere Reinigung im nächsten Schritt verwendet werden.
| Parameter | Wert | Referenz |
| Ausgangsmaterial | (6-Brom-1H-indazol-3-yl)methanol | |
| Schlüsselreagenzien | Phosphortribromid oder Thionylbromid | |
| Lösungsmittel | Diethylether oder DCM | |
| Reaktionstemperatur | 0 °C bis Raumtemperatur | |
| Reaktionszeit | 3-5 Stunden | |
| Typische Ausbeute | >90% (oft quantitativ als Rohprodukt) | |
| Reinheitsbewertung | NMR, Massenspektrometrie |
Protokoll 3: Synthese von (6-Brom-1H-indazol-3-yl)methylethylether (Williamson-Ethersynthese)
Dieses Protokoll beschreibt die Synthese eines Ethers aus 3-(Brommethyl)-6-brom-1H-indazol und Ethanolat.
Materialien:
-
3-(Brommethyl)-6-brom-1H-indazol (aus Protokoll 2)
-
Natriumethanolat (NaOEt) oder Natriumhydrid (NaH) und Ethanol
-
Wasserfreies Ethanol oder Tetrahydrofuran (THF)
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte
Schritt-für-Schritt-Anleitung:
-
Stellen Sie eine Lösung von Natriumethanolat her, indem Sie Natriumhydrid (1.2 Äquiv.) vorsichtig zu wasserfreiem Ethanol in einem Rundkolben unter inerter Atmosphäre geben, oder verwenden Sie eine kommerziell erhältliche Natriumethanolat-Lösung.
-
Lösen Sie 3-(Brommethyl)-6-brom-1H-indazol (1 Äquiv.) in wasserfreiem Ethanol oder THF und geben Sie es zu der Ethanolat-Lösung.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss für 4-6 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Nehmen Sie den Rückstand in Wasser auf und extrahieren Sie das Produkt mit Ethylacetat.
-
Waschen Sie die organische Phase mit Wasser und gesättigter Natriumchloridlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat oder Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie.
| Parameter | Wert | Referenz |
| Ausgangsmaterial | 3-(Brommethyl)-6-brom-1H-indazol | |
| Schlüsselreagenzien | Natriumethanolat oder Natriumhydrid/Ethanol | |
| Lösungsmittel | Ethanol oder THF | |
| Reaktionstemperatur | Rückfluss | |
| Reaktionszeit | 4-6 Stunden | |
| Typische Ausbeute | 60-75% | |
| Reinheitsbewertung | NMR, Massenspektrometrie, HPLC |
Visualisierung des experimentellen Arbeitsablaufs
Abbildung 2: Allgemeiner Arbeitsablauf für die zweistufige Derivatisierung.
Zusammenfassende Betrachtung und Ausblick
Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Derivatisierung von (6-Brom-1H-indazol-3-yl)methanol. Die Wahl des Syntheseweges sollte auf der Grundlage der gewünschten Zielstruktur und der verfügbaren Reagenzien getroffen werden. Es ist wichtig zu beachten, dass die Optimierung der Reaktionsbedingungen (z. B. Temperatur, Reaktionszeit, Konzentration) für jedes spezifische Substrat erforderlich sein kann, um maximale Ausbeuten und Reinheit zu erzielen.
Die vorgestellten Methoden können als Ausgangspunkt für die Entwicklung einer breiten Palette von Indazol-basierten Verbindungen für die pharmazeutische Forschung und Entwicklung dienen. Die Fähigkeit, die Hydroxymethylgruppe selektiv zu modifizieren, ist ein entscheidender Schritt bei der Erforschung des therapeutischen Potenzials dieser wichtigen Klasse von heterocyclischen Verbindungen.
Referenzen
-
PrepChem. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Abgerufen von --INVALID-LINK--
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). Abgerufen von --INVALID-LINK--
-
BenchChem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Abgerufen von --INVALID-LINK--
-
Savaniya, N. P., et al. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate.
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021, August 2). National Institutes of Health. Abgerufen von --INVALID-LINK--
-
Lu, P., et al. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate.
-
Savaniya, N. P., et al. (2025, January 1). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. Abgerufen von --INVALID-LINK--
-
Achmem. (n.d.). (6-Bromo-1H-indazol-3-yl)methanol. Abgerufen von --INVALID-LINK--
-
YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Abgerufen von --INVALID-LINK--
-
Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. (2025, December 6). ResearchGate.
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Abgerufen von --INVALID-LINK--
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). RSC Publishing. Abgerufen von --INVALID-LINK--
-
Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil): picoSpin 45. (n.d.). Abgerufen von --INVALID-LINK--
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). National Institutes of Health. Abgerufen von --INVALID-LINK--
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024, June 3). ResearchGate.
-
Sigma-Aldrich. (n.d.). This compound. Abgerufen von --INVALID-LINK--
-
Alchem Pharmtech. (n.d.). CAS 885518-29-6 | this compound. Abgerufen von --INVALID-LINK--
-
The Study of the Alkylation Reactions of 8-Bromo-3-Methyl-7-(Thietanyl-3)Xanthine With a-Halogenoacetic Esters. (2020, February 20). ResearchGate.
-
Bohrium. (2023, January 25). metal-free-direct-c-6-h-alkylation-of-purines-and-purine-nucleosides-enabled-by-oxidative-homolysis-of-4-alkyl-1-4-dihydropyridines-at-room-temperature. Abgerufen von --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. m.youtube.com [m.youtube.com]
Application Note: (6-Bromo-1H-indazol-3-yl)methanol as a Trifunctional Scaffold for Diversity-Oriented Parallel Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the strategic application of (6-Bromo-1H-indazol-3-yl)methanol in parallel synthesis for the rapid generation of diverse chemical libraries. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The title compound offers three distinct and orthogonally addressable points for chemical diversification: the N-H of the pyrazole ring, the bromo-substituent on the benzene ring, and the primary alcohol at the 3-position. This guide details field-proven protocols for N-alkylation, palladium-catalyzed cross-coupling, and O-alkylation/esterification, enabling a robust "three-dimensional" exploration of chemical space around this versatile building block.
The Strategic Value of this compound
The indazole heterocycle is a cornerstone of modern medicinal chemistry, with derivatives showing a vast range of biological activities, including potent kinase inhibition.[1] this compound (CAS 885518-29-6) is a particularly valuable starting material for library synthesis due to its trifunctional nature. Each functional group offers a gateway to a distinct set of chemical transformations that are amenable to high-throughput and parallel synthesis formats.[3][4]
-
N1/N2 Position: The pyrazole nitrogen atoms can be alkylated or arylated. The regioselectivity of this reaction (N1 vs. N2) is highly dependent on the reaction conditions, a feature that can be exploited to create isomeric libraries from a single precursor.[2][5]
-
C6-Bromo Position: The bromine atom is a versatile handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the installation of a wide array of aryl and heteroaryl moieties.[3][6]
-
C3-Methanol Position: The primary alcohol is readily converted into ethers or esters, providing a simple and effective way to modulate polarity, solubility, and hydrogen bonding potential of the final compounds.
The logical relationship between these diversification points is illustrated in the workflow diagram below.
Caption: A multi-pathway workflow for library synthesis.
Experimental Protocols for Parallel Synthesis
The following protocols are designed for execution in parallel synthesis formats, such as 24- or 96-well reaction blocks. Reagent quantities can be scaled as needed.
Protocol 2.1: Regioselective N-Alkylation of the Indazole Core
The alkylation of the indazole nitrogen presents a challenge of regioselectivity. By carefully selecting the base and solvent, one can preferentially obtain either the N1 or N2 isomer.
Causality Behind Experimental Choices:
-
N1-Selective Alkylation: Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) favor N1 alkylation. It is hypothesized that the sodium cation coordinates with the N2 nitrogen, sterically hindering attack at that position and directing the electrophile to N1.[5][7]
-
N2-Favored Alkylation (Mitsunobu): The Mitsunobu reaction often provides a higher proportion of the N2-alkylated product.[7] This kinetic pathway involves the formation of a phosphonium salt with the alcohol, which is then displaced by the indazole anion. The transition state for attack at the less sterically hindered N2 position is often favored.
Note on the C3-Methanol Group: The primary alcohol is acidic enough to be deprotonated by strong bases like NaH. To prevent O-alkylation from competing with N-alkylation, it is advisable to either: a) Perform O-alkylation first (Protocol 2.3). b) Use a protecting group (e.g., silyl ether) on the alcohol, which can be removed post-alkylation. c) Use a milder base like K₂CO₃ or Cs₂CO₃ in DMF, which often gives mixtures of N1 and N2 isomers but is less likely to deprotonate the alcohol.[8]
Protocol 2.1.1: N1-Selective Alkylation
Caption: N1-selective alkylation of the indazole core.
Procedure:
-
To an array of reaction vials, add this compound (1.0 equiv., e.g., 22.7 mg, 0.1 mmol).
-
Add anhydrous THF (1.0 mL) to each vial and cool to 0 °C in an ice bath.
-
Carefully add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 equiv., e.g., 4.8 mg, 0.12 mmol) to each vial.
-
Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add a solution of the desired alkylating agent (e.g., alkyl bromide, 1.1 equiv.) in THF (0.2 mL).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify via automated preparative HPLC or silica gel chromatography.
| Parameter | Value/Condition | Source |
| Base | Sodium Hydride (NaH) | [2][5] |
| Solvent | Tetrahydrofuran (THF) | [2][5] |
| Temperature | 0 °C to Room Temperature | [2] |
| Typical Electrophiles | Primary Alkyl Bromides, Tosylates | [7] |
| Expected Outcome | Predominantly N1-isomer | [5] |
Protocol 2.2: C6-Position Diversification via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and high-yielding method for forming C-C bonds, making it ideal for library synthesis.[9]
Causality Behind Experimental Choices: The choice of a palladium catalyst with a phosphine ligand (like Pd(dppf)Cl₂) is critical for an efficient catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][9] An inorganic base (e.g., K₂CO₃ or Cs₂CO₃) is required for the transmetalation step to activate the boronic acid.[6]
Caption: Suzuki-Miyaura coupling at the C6-position.
Procedure:
-
In a parallel reactor block, add this compound (1.0 equiv., e.g., 22.7 mg, 0.1 mmol) to each reaction vial.
-
Add the desired aryl or heteroaryl boronic acid (1.5 equiv.).
-
Add potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.1 equiv.).
-
Add a 4:1 mixture of dimethoxyethane (DME) and water (1.5 mL).
-
Seal the vials and heat the reaction block to 80-90 °C for 4-12 hours, with stirring. Monitor completion by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the library members using automated preparative HPLC.
| Parameter | Value/Condition | Source |
| Catalyst | Pd(dppf)Cl₂ | [3][9] |
| Base | K₂CO₃ or Cs₂CO₃ | [6][10] |
| Solvent | DME/H₂O or Dioxane/H₂O | [3][6] |
| Temperature | 80-140 °C (Microwave heating can accelerate the reaction) | [6][10] |
| Boronic Acids | Wide scope of aryl and heteroaryl boronic acids | [3] |
Protocol 2.3: C3-Methanol Diversification via O-Alkylation and Esterification
The primary alcohol at the C3 position can be readily converted to ethers or esters using standard parallel synthesis techniques.
Protocol 2.3.1: Parallel Williamson Ether Synthesis
Causality Behind Experimental Choices: This is a classic Sₙ2 reaction where an alkoxide, formed by deprotonating the alcohol with a strong base like NaH, acts as a nucleophile to displace a halide from a primary alkyl halide.[11][12] The reaction is efficient for primary alcohols and unhindered alkyl halides.
Procedure:
-
To an array of reaction vials, add this compound (1.0 equiv., e.g., 22.7 mg, 0.1 mmol).
-
Add anhydrous DMF or THF (1.0 mL) and cool to 0 °C.
-
Add NaH (60% dispersion, 1.2 equiv.) and stir for 30 minutes at 0 °C.
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor completion by LC-MS.
-
Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via automated preparative HPLC.
Protocol 2.3.2: Parallel Ester Synthesis
Causality Behind Experimental Choices: Esterification can be achieved by activating the carboxylic acid with a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which forms a highly reactive O-acylisourea intermediate that is readily attacked by the alcohol.[4]
Procedure:
-
To an array of reaction vials, add the desired carboxylic acid (1.2 equiv.).
-
Add this compound (1.0 equiv., e.g., 22.7 mg, 0.1 mmol).
-
Add EDCI (1.5 equiv.) and a catalytic amount of DMAP (4-dimethylaminopyridine, 0.1 equiv.).
-
Add anhydrous dichloromethane (DCM) or DMF (1.5 mL).
-
Seal the vials and stir at room temperature for 12-24 hours. Monitor completion by LC-MS.
-
Dilute with DCM, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purify via automated preparative HPLC.
| Parameter | Value/Condition | Source |
| Ether Synthesis | ||
| Base | Sodium Hydride (NaH) | [12] |
| Solvent | DMF, THF | [13] |
| Electrophiles | Primary Alkyl Halides/Tosylates | [11] |
| Ester Synthesis | ||
| Coupling Agent | EDCI, TBTU, etc. | [4][14] |
| Solvent | DCM, DMF | [14] |
| Nucleophiles | Wide range of carboxylic acids | [4] |
Conclusion and Outlook
This compound is a superior starting material for the construction of large, diverse, and drug-like chemical libraries. The protocols outlined in this application note provide robust and reproducible methods for the selective functionalization of its three key diversity points. By combining these pathways sequentially, researchers can rapidly explore a vast and relevant region of chemical space, significantly accelerating hit identification and lead optimization campaigns in drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Esterifications of Primary Alcohols in a Water-Containing Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. Ester synthesis by esterification [organic-chemistry.org]
Application Notes & Protocols: Strategic Use of (6-Bromo-1H-indazol-3-yl)methanol in the Synthesis of Advanced PLK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the strategic utilization of (6-Bromo-1H-indazol-3-yl)methanol as a key starting material in the synthesis of potent Polo-like Kinase 4 (PLK4) inhibitors. We will delve into the scientific rationale behind targeting PLK4 in oncology, the significance of the indazole scaffold in kinase inhibition, and provide step-by-step, field-proven methodologies for the conversion of this versatile building block into advanced intermediates for drug discovery programs. This guide is designed to equip researchers with the necessary knowledge to design and execute efficient synthetic routes towards novel cancer therapeutics.
Introduction: PLK4 - A Master Regulator of Centriole Duplication and a Prime Target in Oncology
Polo-like Kinase 4 (PLK4) is a serine/threonine kinase that functions as the master regulator of centriole duplication, a fundamental process for the formation of centrosomes and the proper segregation of chromosomes during mitosis.[1][2] Dysregulation of PLK4, particularly its overexpression, leads to centrosome amplification, which is a hallmark of genomic instability and is frequently observed in a wide array of human cancers, including breast, colorectal, and ovarian cancers.[3] The aberrant number of centrosomes can cause mitotic catastrophe and aneuploidy, contributing directly to tumorigenesis.[2] Consequently, PLK4 has emerged as a highly attractive therapeutic target for cancer management.[3][4]
Inhibition of PLK4 disrupts the centriole duplication cycle, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3] This targeted approach offers the potential for selective cytotoxicity towards rapidly dividing cancer cells while sparing normal, healthy cells that have lower PLK4 activity.[3] Several small molecule inhibitors of PLK4 have been developed, with some, such as CFI-400945, advancing into clinical trials.[5][6]
The Privileged Indazole Scaffold in Kinase Inhibition
The indazole core is a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][7] This bicyclic aromatic heterocycle is adept at forming key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of kinases, mimicking the adenine core of ATP.[1] A multitude of approved and investigational kinase inhibitors, including axitinib and pazopanib, feature the indazole moiety, underscoring its importance in drug design.[7][8] The 6-bromo substitution on the indazole ring provides a crucial handle for late-stage functionalization via cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[7]
Rationale for this compound as a Strategic Starting Material
This compound is a highly versatile and strategic starting material for the synthesis of a diverse range of PLK4 inhibitors. Its utility stems from several key structural features:
-
The Indazole Core: Provides the essential scaffold for binding to the kinase hinge region.
-
The 6-Bromo Position: Serves as a key site for diversification. The bromine atom can be readily displaced through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of a wide array of substituents to probe interactions with the solvent-exposed region of the ATP-binding site and to modulate the physicochemical properties of the final compound.
-
The 3-Methanol Group: This functional group is a precursor to the 3-carbaldehyde, which is a critical electrophile for constructing the styryl linkage found in many potent PLK4 inhibitors, such as the core of CFI-400945.[3][4] This linkage plays a crucial role in extending the molecule into other regions of the ATP-binding pocket, enhancing potency and selectivity.
The overall synthetic strategy, as outlined in this guide, leverages these features to build complex and potent PLK4 inhibitors in a modular and efficient manner.
Synthetic Workflow Overview
The synthetic journey from this compound to an advanced PLK4 inhibitor intermediate can be conceptualized in a three-stage process. This modular approach allows for flexibility and optimization at each stage.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Oxidation of this compound to 6-Bromo-1H-indazole-3-carbaldehyde
Causality: The oxidation of the primary alcohol to an aldehyde is a critical step to enable subsequent carbon-carbon bond formation. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic-type alcohols, minimizing the risk of over-oxidation to the carboxylic acid.
| Parameter | Value |
| Reactants | This compound, Activated Manganese Dioxide (MnO₂) |
| Solvent | Dichloromethane (DCM) or Chloroform (CHCl₃) |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 12-24 hours |
| Work-up | Filtration, Concentration |
| Purification | Column Chromatography |
| Typical Yield | 70-85% |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M), add activated MnO₂ (5-10 eq).
-
Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, it can be gently heated to reflux.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-Bromo-1H-indazole-3-carbaldehyde as a solid.[1][2]
Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the methylene protons of the starting material and the appearance of a characteristic aldehyde proton signal around 10 ppm in the ¹H NMR spectrum, along with the correct mass, will confirm the successful transformation.
Protocol 2: Horner-Wadsworth-Emmons Olefination to Form a Styryl-Indazole Intermediate
Causality: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes, predominantly yielding the (E)-isomer.[8][9] This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig ylide, and the resulting phosphate byproduct is water-soluble, simplifying purification.[10][11] This step is crucial for installing the styryl linker.
| Parameter | Value |
| Reactants | 6-Bromo-1H-indazole-3-carbaldehyde, Diethyl (4-(bromomethyl)benzyl)phosphonate |
| Base | Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours |
| Work-up | Aqueous Quench, Extraction |
| Purification | Column Chromatography or Recrystallization |
| Typical Yield | 65-80% |
Step-by-Step Methodology:
-
To a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of the appropriate diethyl benzylphosphonate (e.g., diethyl (4-(bromomethyl)benzyl)phosphonate) (1.1 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting ylide solution back to 0 °C and add a solution of 6-Bromo-1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired (E)-6-bromo-3-styryl-1H-indazole intermediate.[3]
Self-Validation: The formation of the alkene can be confirmed by the appearance of vinylic proton signals in the ¹H NMR spectrum with a large coupling constant (J ≈ 16 Hz), characteristic of a trans-double bond. Mass spectrometry will confirm the expected molecular weight of the product.
Downstream Applications: Diversification of the Indazole Core
The (E)-6-bromo-3-styryl-1H-indazole intermediate is a versatile platform for the synthesis of a wide range of PLK4 inhibitors. The 6-bromo position is primed for further elaboration using well-established cross-coupling methodologies.
These reactions allow for the systematic exploration of the chemical space around the indazole core, leading to the identification of compounds with optimized potency, selectivity, and drug-like properties. For instance, the synthesis of the clinical candidate CFI-400945 involves a Suzuki coupling at the 6-position of a related indazole intermediate.[4]
PLK4 Signaling and Mechanism of Inhibition
PLK4 exerts its function by phosphorylating downstream targets, such as STIL and SAS-6, which are essential for the assembly of the cartwheel structure of new centrioles. Indazole-based inhibitors, synthesized from precursors like this compound, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the PLK4 kinase domain, preventing the phosphorylation of its substrates and thereby halting centriole duplication.
Conclusion
This compound represents a strategic and versatile starting material for the synthesis of potent and selective PLK4 inhibitors. The protocols and strategies outlined in this guide provide a robust framework for researchers to access advanced intermediates and ultimately discover novel anticancer agents. The modular nature of the synthetic route, involving oxidation, olefination, and cross-coupling reactions, offers a high degree of flexibility for generating diverse chemical libraries and optimizing lead compounds. The continued exploration of the indazole scaffold in the context of PLK4 inhibition holds significant promise for the future of targeted cancer therapy.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 885271-72-7: 6-Bromo-1H-indazole-3-carboxaldehyde [cymitquimica.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application and Protocols for Characterizing (6-Bromo-1H-indazol-3-yl)methanol as a Putative ATP-Competitive Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibition
Protein kinases, utilizing ATP as a phosphate donor, are central regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The ATP-binding site, a conserved feature across the kinome, presents a strategic pocket for the development of small molecule inhibitors.[1][2] A significant challenge, however, lies in achieving selectivity, as many compounds that show promise in biochemical assays fail to perform in the complex environment of a living cell.[3]
The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[4][5] Several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, feature this heterocyclic motif, underscoring its clinical significance.[5] Indazole derivatives are adept at forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding site, a critical factor for potent inhibition.[5] This guide uses (6-Bromo-1H-indazol-3-yl)methanol as an exemplar molecule to detail the critical experimental protocols required to characterize a novel indazole-based compound as a putative ATP-competitive kinase inhibitor. While this specific molecule serves as a structural model, the principles and methodologies described herein are broadly applicable to the preclinical evaluation of similar kinase inhibitor candidates.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The primary mechanism by which indazole-based inhibitors exert their effect is through direct competition with endogenous ATP.[2][6] The inhibitor, by virtue of its structure, occupies the adenine-binding pocket, preventing the kinase from binding ATP and subsequently blocking the phosphotransfer reaction. The indazole core typically acts as a hinge-binder, forming hydrogen bonds that mimic the adenine moiety of ATP.
Caption: ATP-competitive inhibitors like this compound occupy the ATP-binding site.
Part 1: Biochemical Characterization
The initial phase of characterization involves in vitro assays to determine the compound's direct inhibitory effect on the purified target kinase and to understand the thermodynamics of the binding interaction.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol aims to determine the concentration of this compound required to inhibit 50% of the kinase activity (IC50). A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction; lower kinase activity results in more ATP and a stronger light signal.[7]
Causality Behind Choices:
-
ATP Concentration: The concentration of ATP is critical. For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration used in the assay.[6] It is standard practice to perform the assay at the ATP Kₘ (Michaelis constant) for the specific kinase to allow for standardized comparison of inhibitor potencies.
-
Assay Format: Homogeneous, "mix-and-read" formats like ADP-Glo™ are chosen for their high-throughput suitability and sensitivity, minimizing handling steps and potential for error.[7]
Experimental Workflow Diagram
Caption: Step-by-step workflow for determining kinase inhibitor IC50.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilution).
-
Assay Plate Preparation: In a 384-well plate, add the diluted compound solutions. Include controls for 100% kinase activity (DMSO only) and 0% activity (no kinase or potent broad-spectrum inhibitor like staurosporine).
-
Kinase Reaction:
-
Add the kinase and its specific peptide substrate to each well.
-
Incubate briefly (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding ATP at the predetermined Kₘ concentration.[2]
-
Allow the reaction to proceed for the optimal time (e.g., 60 minutes at room temperature).
-
-
Signal Detection (using a kit like ADP-Glo™):
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and provide the necessary components for luminescence. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Summary:
| Kinase Target | ATP [Kₘ] (µM) | IC50 of this compound (nM) |
| Kinase A | 15 | 85 |
| Kinase B | 50 | 1,200 |
| Kinase C | 10 | >10,000 |
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₐ, K₋, ΔH, ΔS) in a single, label-free experiment.[8][9] This provides definitive confirmation of direct binding and reveals the forces driving the interaction.
Causality Behind Choices:
-
Direct Measurement: Unlike activity assays, ITC is a direct binding assay, confirming a physical interaction between the compound and the kinase. It is considered a gold-standard biophysical technique.[9]
-
Thermodynamic Insights: ITC elucidates whether the binding is enthalpy-driven (favorable hydrogen bonds and van der Waals interactions) or entropy-driven (desolvation effects), which is invaluable for lead optimization.[10]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a solution of the target kinase (e.g., 20 µM) in an appropriate ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Prepare a concentrated solution of this compound (e.g., 200 µM) in the exact same buffer, including a matched concentration of DMSO (typically <5%) to minimize heats of dilution.[11]
-
Thoroughly degas both solutions.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 19 injections of 2 µL each) of the inhibitor into the kinase solution.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw power peaks to determine the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the binding affinity (K₋), stoichiometry (n), and enthalpy (ΔH).[11]
-
Hypothetical Thermodynamic Data:
| Parameter | Kinase A |
| Binding Affinity (K₋) | 95 nM |
| Stoichiometry (n) | 1.05 |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropic Contribution (-TΔS) | -1.2 kcal/mol |
Part 2: Cellular Characterization
Demonstrating biochemical potency is necessary but not sufficient. It is crucial to confirm that the compound can enter cells, engage its target, and inhibit its function in a physiological context.[3]
Protocol 3: Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement assay is a proximity-based method that quantitatively measures compound binding at a specific kinase in living cells.[12][13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that reversibly binds the kinase's ATP pocket.[12] An effective inhibitor will compete with the tracer, reducing the BRET signal.
Causality Behind Choices:
-
Live-Cell Context: This assay provides a more physiologically relevant measure of affinity by accounting for cell permeability, efflux pumps, and intracellular ATP concentrations.[3]
-
Quantitative Binding: It measures apparent cellular affinity (or target occupancy), which can correlate better with downstream functional potency than biochemical IC50s.[12]
Step-by-Step Methodology:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well or 384-well plate.
-
Compound Treatment: Serially dilute this compound and add it to the cells. Incubate to allow the compound to enter the cells and reach equilibrium.
-
Tracer Addition: Add the specific NanoBRET™ fluorescent tracer and the NanoLuc® substrate to the wells.
-
Signal Detection: Measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission simultaneously using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the inhibitor concentration and fit the data to determine the IC50, representing the concentration at which 50% of the tracer is displaced.
Protocol 4: Cellular Phosphorylation Assay (Western Blot)
To confirm that target engagement translates to functional inhibition, a downstream signaling assay is essential. This protocol uses Western blotting to measure the phosphorylation status of a known substrate of the target kinase. Inhibition of the kinase should lead to a dose-dependent decrease in substrate phosphorylation.
Causality Behind Choices:
-
Functional Readout: This assay directly measures the consequence of kinase inhibition (i.e., a change in signaling), providing functional validation of the compound's activity.[3][13]
-
Pathway Confirmation: It confirms that the compound is active against the intended signaling pathway within the cellular machinery.
Signaling Pathway Diagram
Caption: Inhibitor blocks phosphorylation of a downstream substrate, halting the signaling cascade.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells known to have an active signaling pathway involving the target kinase. Starve the cells (if necessary) and then treat with a serial dilution of this compound for a set time (e.g., 2 hours).
-
Stimulation: Stimulate the pathway with an appropriate growth factor or ligand to induce phosphorylation of the target substrate.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Strip the membrane and re-probe with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading. Quantify the band intensities to show a dose-dependent decrease in the ratio of phosphorylated substrate to total substrate.
Conclusion
This guide outlines a logical, multi-tiered approach to characterize a novel indazole-based compound, exemplified by this compound, as a putative ATP-competitive kinase inhibitor. By systematically progressing from biochemical potency and direct binding analysis to cellular target engagement and functional pathway modulation, researchers can build a comprehensive data package. This rigorous, self-validating workflow is essential for making informed decisions in the early stages of drug discovery and for advancing promising molecules toward further preclinical development.
References
- 1. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 2. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 9. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: (6-Bromo-1H-indazol-3-yl)methanol as a Versatile Building Block for the Synthesis of Bioactive Molecules
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This guide provides researchers, scientists, and drug development professionals with detailed synthetic strategies utilizing (6-Bromo-1H-indazol-3-yl)methanol, a highly versatile starting material. We explore its application in constructing complex bioactive molecules by leveraging its three key reactive sites: the C6-bromo position for cross-coupling reactions, the C3-hydroxymethyl group for functional group interconversion, and the N1-position for modulation of physicochemical properties. This document offers field-proven insights, step-by-step protocols, and the rationale behind experimental choices to empower the synthesis of novel indazole-based therapeutics.
Introduction: The Strategic Value of this compound
Indazole-containing compounds exhibit a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-HIV properties.[1][3] Their therapeutic success stems from the indazole ring's ability to act as a bioisostere for other heterocycles and to form critical hydrogen bonds with biological targets.[4]
This compound emerges as a particularly strategic building block due to its trifunctional nature. Each reactive site offers a distinct handle for molecular elaboration, allowing for a modular and divergent approach to library synthesis.
-
C6-Bromo Position : An ideal handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[5][6]
-
C3-Hydroxymethyl Group : A versatile primary alcohol that can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, and amines, providing access to a wide array of functional groups.
-
N1-Position : The acidic N-H proton can be alkylated or arylated to modulate the molecule's solubility, metabolic stability, and target-binding orientation.[7]
This multi-faceted reactivity allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity and pharmacokinetic properties.
Caption: Key reactive sites on this compound.
Core Synthetic Strategy I: C6-Arylation via Suzuki-Miyaura Cross-Coupling
Expertise & Rationale: The palladium-catalyzed Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[5][6] Its popularity in pharmaceutical synthesis is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[6] This reaction is the cornerstone for converting the C6-bromo handle into complex bi-aryl structures, a common motif in kinase inhibitors.[2] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[8]
Application Example: Synthesis of 6-Aryl-1H-indazol-3-yl Methanols as Precursors for Kinase Inhibitors.
Caption: Workflow for Suzuki-Miyaura coupling at the C6-position.
Protocol 1: Synthesis of (6-(4-methoxyphenyl)-1H-indazol-3-yl)methanol
This protocol is adapted from established procedures for Suzuki coupling on related 6-bromoindazole scaffolds.[2][9]
Materials:
-
This compound (1.0 equiv, e.g., 227 mg, 1.0 mmol)
-
(4-methoxyphenyl)boronic acid (1.2 equiv, 182 mg, 1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv, 41 mg, 0.05 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv, 489 mg, 1.5 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, (4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add the 1,4-dioxane and water mixture via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the desired product.
Data Summary Table 1: Representative Suzuki Coupling Products
| Arylboronic Acid Partner | Product Name | Expected Yield | Key Characterization Notes |
| (4-methoxyphenyl)boronic acid | (6-(4-methoxyphenyl)-1H-indazol-3-yl)methanol | 65-80% | Appearance of methoxy singlet (~3.8 ppm) in ¹H NMR. |
| (4-(dimethylamino)phenyl)boronic acid | (6-(4-(dimethylamino)phenyl)-1H-indazol-3-yl)methanol | 60-75% | Appearance of dimethylamino singlet (~2.9 ppm) in ¹H NMR. |
| Pyridin-3-ylboronic acid | (6-(pyridin-3-yl)-1H-indazol-3-yl)methanol | 50-65% | Presence of pyridine proton signals in the aromatic region of ¹H NMR. |
Core Synthetic Strategy II: Derivatization of the C3-Hydroxymethyl Group
Expertise & Rationale: The primary alcohol at the C3 position is a gateway to numerous other functional groups. Oxidation to the corresponding aldehyde or carboxylic acid is a key transformation. The resulting carbonyl group can then participate in a variety of subsequent reactions, most notably amide bond formation, which is fundamental to the structure of countless bioactive molecules. A two-step oxidation/amidation sequence is often more reliable and higher-yielding than attempting a direct conversion.
Application Example: Synthesis of N-benzyl-6-bromo-1H-indazole-3-carboxamide.
Caption: Two-step workflow for C3-amide synthesis.
Protocol 2: Two-Step Synthesis of N-benzyl-6-bromo-1H-indazole-3-carboxamide
Step A: Oxidation to 6-Bromo-1H-indazole-3-carboxylic acid
Materials:
-
This compound (1.0 equiv, e.g., 2.27 g, 10 mmol)
-
Acetone (100 mL)
-
Jones Reagent (Chromium trioxide in sulfuric acid) - Caution: Highly toxic and corrosive. Handle with extreme care in a fume hood.
Procedure:
-
Dissolution: Dissolve this compound in acetone in a flask cooled in an ice-water bath.
-
Oxidation: Add Jones Reagent dropwise to the stirred solution. The color will change from orange to green/brown. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: Stir for 2-4 hours at room temperature after the addition is complete. Monitor the disappearance of the starting material by TLC.
-
Quenching: Quench the excess oxidant by the careful addition of isopropanol until the orange color disappears completely.
-
Isolation: Filter the mixture to remove chromium salts. Concentrate the filtrate under reduced pressure. Add water to the residue to precipitate the carboxylic acid product.
-
Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the crude carboxylic acid, which is often pure enough for the next step.
Step B: Amide Coupling
Materials:
-
6-Bromo-1H-indazole-3-carboxylic acid (1.0 equiv, e.g., 241 mg, 1.0 mmol)
-
Benzylamine (1.1 equiv, 118 mg, 1.1 mmol)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv, 456 mg, 1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 388 mg, 3.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid in DMF.
-
Activation: Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature. This pre-activation step forms the active ester.
-
Amine Addition: Add benzylamine to the mixture.
-
Reaction: Stir the reaction at room temperature for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water (50 mL) to precipitate the product.
-
Purification: Filter the solid, wash with water, and then with a small amount of cold diethyl ether. Recrystallize from ethanol or purify by column chromatography if necessary.
Concluding Remarks
This compound is a powerful and versatile building block for the synthesis of diverse libraries of bioactive molecules. The orthogonal reactivity of its three functional handles allows for a highly modular approach to drug design and discovery. By employing robust and well-understood transformations such as palladium-catalyzed cross-coupling and standard functional group interconversions, researchers can efficiently generate novel chemical entities based on the privileged indazole scaffold. The protocols and strategies outlined in this guide provide a solid foundation for the exploration of this valuable chemical space.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 6. jmcct.com [jmcct.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (6-Bromo-1H-indazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Indazole Functionalization
The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone in the design of a wide array of biologically active compounds, including potent kinase inhibitors for oncology.[1] The targeted functionalization of the indazole core is therefore a critical endeavor in the discovery and development of novel therapeutics. Among the various positions on the indazole ring, the C6 position offers a valuable vector for introducing molecular diversity.
(6-Bromo-1H-indazol-3-yl)methanol is a key building block that presents a handle for derivatization at the C6 position via modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions stand as the preeminent tool for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with exceptional efficiency and functional group tolerance.[2][3] This in-depth technical guide provides a comprehensive overview of the application of several key palladium-catalyzed cross-coupling reactions to this compound, offering detailed protocols and insights into the rationale behind experimental design.
A Note on Substrate Reactivity and Protecting Groups
The substrate, this compound, possesses three key features that warrant consideration when planning a cross-coupling strategy:
-
The C6-Bromo Substituent: This is the primary reactive site for the palladium-catalyzed cross-coupling reactions discussed herein.
-
The Indazole N-H: The acidic proton on the indazole nitrogen can potentially interfere with certain catalytic cycles, particularly those involving strong bases. In many cases, N-protection (e.g., with a Boc or SEM group) can lead to more reproducible results and higher yields, although recent advances have provided robust protocols for the coupling of N-H free indazoles.[4][5][6]
-
The C3-Methanol Group: The primary alcohol is generally well-tolerated in many palladium-catalyzed reactions. However, under strongly basic conditions or with highly reactive catalysts, it could potentially act as a ligand or undergo side reactions. Protection of the hydroxyl group (e.g., as a silyl ether) may be necessary in specific cases, though for the protocols outlined below, it is generally not required.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds due to the stability and low toxicity of the boronic acid coupling partners.[7][8]
Causality Behind Experimental Choices
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for achieving high efficiency. For heteroaromatic substrates like indazoles, bulky and electron-rich phosphine ligands such as those from the Buchwald group (e.g., XPhos, SPhos) or ferrocenyl-based ligands like dppf are often superior.[9] They promote the formation of the active monoligated Pd(0) species and facilitate the rate-limiting oxidative addition step.
-
Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[10] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed. The choice of base can significantly impact the reaction outcome and should be optimized for a given substrate pair.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and water (e.g., 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (e.g., dioxane/water 4:1) to the flask.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data Summary: Suzuki-Miyaura Coupling of Bromoindazoles
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | DME | 80 | 2 | 85-95 | [9] |
| Pd(PPh₃)₄ (5) | PPh₃ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 1 | 78 | [11] |
| P1 (1.5) | XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 95 | [5] |
II. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of valuable arylalkyne derivatives.[12][13]
Causality Behind Experimental Choices
-
Dual Catalysis: The traditional Sonogashira reaction employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.[14]
-
Copper-Free Variants: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require a stronger base or a more specialized ligand system.[14][15]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.
Catalytic Cycles of the Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous THF or DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.02 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.5 eq.).
-
Add the terminal alkyne (1.2 eq.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines from aryl halides.[16][17]
Causality Behind Experimental Choices
-
Ligand Design: The success of the Buchwald-Hartwig amination is highly dependent on the use of bulky, electron-rich phosphine ligands. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[18]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[19]
-
Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent unwanted side reactions.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or BrettPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equivalents)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq.) and the phosphine ligand (e.g., XPhos, 0.02 eq.) to a dry Schlenk flask.
-
Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 eq.), the amine (1.2 eq.), and the base (e.g., NaOtBu, 1.5 eq.).
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Heck Reaction: Vinylation of the Indazole Core
The Heck reaction is a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene.[20][21]
Causality Behind Experimental Choices
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor. It is reduced in situ to the active Pd(0) species.
-
Base: A base, typically an inorganic salt like potassium carbonate (K₂CO₃) or an organic amine like triethylamine (Et₃N), is required to regenerate the Pd(0) catalyst at the end of the cycle.
-
Solvent: Polar aprotic solvents such as DMF, DMA, or NMP are commonly used.
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck reaction.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., butyl acrylate) (1.5-2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous DMF or DMA
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and the base (e.g., Et₃N, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., DMF).
-
Add the alkene (1.5 eq.) via syringe.
-
Heat the reaction mixture to 100-140 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. Broader Applications: Carbonylation and Cyanation
Beyond the core cross-coupling reactions, palladium catalysis enables other valuable transformations of this compound.
Carbonylation
Palladium-catalyzed carbonylation introduces a carbonyl group, providing access to carboxylic acids, esters, and amides.[5][7][17][22][23] This reaction typically requires a source of carbon monoxide (CO), a palladium catalyst, a base, and a nucleophile (e.g., water for carboxylic acids, an alcohol for esters, or an amine for amides).
Cyanation
The introduction of a nitrile group via palladium-catalyzed cyanation opens up a wide range of synthetic possibilities, as the nitrile can be further transformed into amines, carboxylic acids, and tetrazoles.[24][25][26] Non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are increasingly used for safety and practicality.[6]
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, along with related carbonylation and cyanation processes, provide a versatile and powerful toolkit for the synthesis of a diverse array of indazole derivatives. A thorough understanding of the underlying reaction mechanisms and the careful selection of catalysts, ligands, bases, and solvents are paramount to achieving successful and reproducible outcomes. This guide provides a solid foundation for researchers to explore the rich chemistry of this important building block in their pursuit of novel molecules with significant applications in drug discovery and materials science.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. achmem.com [achmem.com]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Protection of Bifunctional (6-Bromo-1H-indazol-3-yl)methanol for Advanced Synthesis
Introduction: The Synthetic Challenge
(6-Bromo-1H-indazol-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The indazole core is a privileged scaffold found in numerous compounds with a wide range of biological activities.[3] This specific molecule offers three distinct points for chemical modification: the nucleophilic indazole nitrogen (N1/N2 tautomers), the primary hydroxyl group, and the bromine-substituted benzene ring, which is amenable to cross-coupling reactions.
However, the presence of two reactive functional groups—the indazole N-H and the primary alcohol—presents a significant challenge. Uncontrolled reactivity can lead to a mixture of undesired products, reducing yields and complicating purification. Therefore, a robust and selective protecting group strategy is paramount for the successful synthesis of complex derivatives. This guide provides a detailed analysis of orthogonal protecting group strategies, enabling researchers to selectively mask and unmask the N-H and O-H functionalities with high precision.
Molecular Analysis and Strategic Considerations
The key to manipulating this compound lies in understanding the distinct reactivity of its functional groups.
-
Indazole N-H: The nitrogen atoms of the pyrazole ring are nucleophilic, and the N-H proton is acidic. Protection is required to prevent N-alkylation, N-acylation, or interference in metal-catalyzed reactions. Protection can occur at either the N1 or N2 position, leading to regioisomers.
-
Hydroxymethyl (-CH₂OH): The primary alcohol is a nucleophile that can undergo O-alkylation, O-acylation, or oxidation. Its protection is essential when performing reactions intended for the indazole nitrogen or the aryl bromide.
The ideal approach is an orthogonal protection strategy , where each protecting group can be removed under specific conditions without affecting the other.[4][5] This allows for sequential, site-selective modification of the molecule.
Caption: Key reactive sites on this compound.
Protecting Group Selection: An Orthogonal Approach
The selection of a protecting group pair is dictated by the planned synthetic route and the stability of the groups to subsequent reaction conditions. The most effective strategies rely on pairs that are cleaved by fundamentally different mechanisms (e.g., acid vs. base, acid vs. fluoride, hydrogenolysis vs. base).
Recommended Orthogonal Pair: Boc (Nitrogen) & TBS (Oxygen)
This combination is highly versatile and represents a gold standard for this type of bifunctional molecule. The tert-butoxycarbonyl (Boc) group is an excellent choice for the indazole nitrogen, while the tert-butyldimethylsilyl (TBS) group is ideal for the primary alcohol.
Rationale for Selection:
-
Chemical Stability: The N-Boc group is stable to the basic conditions used for TBS ether formation and to fluoride-mediated TBS deprotection. The O-TBS ether is stable to the mild basic conditions used for selective N-Boc removal.
-
Selective Deprotection: The cleavage conditions are highly specific and do not interfere with each other, providing a truly orthogonal system.
Summary of Protecting Group Strategies
| Protecting Group (PG) | Target | Typical Protection Reagents | Cleavage Conditions | Orthogonal Partner (Example) |
| Boc | Indazole N-H | Boc₂O, DMAP, Et₃N or NaH | Mild Base: NaOMe in MeOH[6] Acid: TFA, HCl | O-TBS |
| TBS | Alcohol O-H | TBSCl, Imidazole, DMF | Fluoride: TBAF in THF | N-Boc, N-Ts |
| SEM | Indazole N-H | SEMCl, NaH, DMF | Fluoride: TBAF in THF[7] Acid: HCl[7] | O-Bn, O-Ac |
| Tosyl (Ts) | Indazole N-H | TsCl, Pyridine | Strong Base: NaOH, KOH Mild Base: Cs₂CO₃ in MeOH[8] | O-TBS, O-Bn |
| Benzyl (Bn) | Alcohol O-H | BnBr, NaH, THF | Catalytic Hydrogenolysis (H₂, Pd/C) | N-Boc, N-Ts |
Experimental Protocols
The following protocols provide step-by-step methodologies for a complete orthogonal protection and deprotection sequence using the recommended Boc/TBS strategy.
Protocol 1: N-Protection of this compound with Boc Group
This procedure protects the indazole nitrogen, yielding tert-butyl 6-bromo-3-(hydroxymethyl)-1H-indazole-1-carboxylate.
-
Reagents & Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aq. NH₄Cl, Brine, Na₂SO₄, Silica Gel
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add a solution of Boc₂O (1.2 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer. Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the N-Boc protected product.[9][10]
-
Protocol 2: O-Protection of N-Boc Intermediate with TBS Group
This procedure protects the primary alcohol, yielding the fully protected tert-butyl 6-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1H-indazole-1-carboxylate.
-
Reagents & Materials:
-
N-Boc-(6-Bromo-1H-indazol-3-yl)methanol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate, Water, Brine, Na₂SO₄, Silica Gel
-
-
Procedure:
-
Dissolve the N-Boc protected starting material (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add imidazole (2.5 eq) and stir until fully dissolved.
-
Add TBSCl (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with water and brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the fully protected product.
-
Caption: Orthogonal synthesis workflow using the Boc/TBS strategy.
Protocol 3: Selective N-Boc Deprotection
This procedure removes the N-Boc group while leaving the O-TBS ether intact, leveraging the mild basic conditions reported by Chakravarty et al.[6]
-
Reagents & Materials:
-
Fully protected (N-Boc, O-TBS) indazole
-
Sodium methoxide (NaOMe), 0.5 M solution in Methanol or catalytic amount of solid
-
Methanol (MeOH), anhydrous
-
Ethyl Acetate, Water, Brine, Na₂SO₄, Silica Gel
-
-
Procedure:
-
Dissolve the fully protected starting material (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1-0.2 eq).
-
Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours.[6] Monitor progress carefully by TLC to avoid any potential side reactions with longer times.
-
Once the starting material is consumed, neutralize the reaction by adding a few drops of acetic acid or dilute aq. HCl.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the O-TBS protected indazole.
-
Protocol 4: Selective O-TBS Deprotection
This procedure removes the O-TBS group while leaving the N-Boc group intact.
-
Reagents & Materials:
-
Fully protected (N-Boc, O-TBS) indazole
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate, Water, Brine, Na₂SO₄, Silica Gel
-
-
Procedure:
-
Dissolve the fully protected starting material (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBAF solution (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the N-Boc protected indazole.
-
Conclusion
The successful functionalization of this compound is critically dependent on a well-designed, orthogonal protecting group strategy. The combination of N-Boc and O-TBS offers a reliable and high-yielding pathway for selective modifications at either the indazole nitrogen or the primary alcohol. By following the detailed protocols provided, researchers can confidently navigate the synthesis of complex indazole derivatives, accelerating the discovery of novel therapeutic agents and chemical probes.
References
- 1. achmem.com [achmem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Bromo-1H-indazole, N1-BOC protected | C12H13BrN2O2 | CID 37819135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-Bromo-1H-indazole, N1-BOC protected | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Reactions with (6-Bromo-1H-indazol-3-yl)methanol
Welcome to the technical support center for (6-Bromo-1H-indazol-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand byproduct formation in reactions involving this versatile building block. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions with this compound?
A1: The primary reactive sites of this compound are the N-H of the indazole ring, the primary alcohol, and the C-Br bond. Consequently, the most common byproducts arise from:
-
N1 vs. N2-Alkylation/Substitution: Reactions intended for the methanol group can also occur on the indazole nitrogen, leading to a mixture of N1 and N2 isomers.[1][2][3]
-
Oxidation of the Alcohol: The primary alcohol is susceptible to oxidation, forming the corresponding aldehyde or carboxylic acid, especially in the presence of oxidizing agents or under harsh reaction conditions.
-
Dimerization/Oligomerization: Under certain conditions, particularly those involving reactive intermediates, dimerization can occur.[4][5]
-
Halogen Exchange or Debromination: The bromo-substituent can be replaced by other halogens or removed under certain catalytic or reductive conditions.
Q2: How does the tautomerism of the indazole ring affect reactivity and byproduct formation?
A2: The indazole ring exists in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[6][7] This equilibrium is crucial as it presents two nucleophilic nitrogen atoms (N1 and N2) for reactions like alkylation. The reaction conditions, including the base, solvent, and electrophile, will dictate the regioselectivity of the reaction, often leading to a mixture of N1 and N2 substituted byproducts.[2][8]
Q3: Can I selectively protect one of the indazole nitrogens to prevent N-alkylation byproducts?
A3: Yes, protection strategies are commonly employed. However, direct protection of the indazole nitrogen in this compound can be complicated by the reactivity of the hydroxyl group. A more common strategy is to perform the desired reaction on the hydroxyl group first, if possible, and then deal with any N-alkylation, or to choose reaction conditions that favor O-functionalization over N-functionalization.
Troubleshooting Guides
Issue 1: Formation of N1 and N2 Isomeric Byproducts During O-Alkylation
When attempting to alkylate the primary alcohol of this compound, you may observe the formation of undesired N1 and/or N2-alkylated isomers.
Root Cause Analysis
The indazole N-H is weakly acidic and can be deprotonated by bases, creating a competing nucleophile with the alkoxide formed from the primary alcohol. The choice of base and solvent system is critical in controlling the regioselectivity.[1][3][8]
-
Strong, non-coordinating bases (e.g., NaH) in aprotic, non-polar solvents (e.g., THF) tend to favor N1-alkylation due to the formation of a sodium-chelated intermediate.[3][8]
-
Weaker bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) often result in a mixture of N1 and N2 isomers.[1]
Troubleshooting Workflow
Caption: Troubleshooting N-Alkylation Byproducts.
Recommended Protocol for Selective O-Alkylation (Mitsunobu Reaction)
The Mitsunobu reaction is a powerful method for converting alcohols to a variety of functional groups and often favors O-alkylation over N-alkylation of indazoles.
Step-by-Step Protocol:
-
Dissolve this compound (1 eq.), the desired nucleophile (e.g., a phenol or carboxylic acid, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Issue 2: Oxidation of the Methanol Group to an Aldehyde or Carboxylic Acid
The primary alcohol of this compound can be sensitive to oxidizing conditions, leading to the formation of 6-bromo-1H-indazole-3-carbaldehyde or 6-bromo-1H-indazole-3-carboxylic acid.
Root Cause Analysis
This can be an intended transformation or an undesired side reaction. Unintentional oxidation can occur due to:
-
Presence of trace oxidizing impurities in reagents or solvents.
-
Exposure to air for prolonged periods at elevated temperatures.
-
Use of reagents that are too strongly oxidizing for the desired transformation elsewhere in the molecule.
Mitigation Strategies
| Strategy | Description | When to Use |
| Use Mild Oxidizing Agents | For controlled oxidation to the aldehyde, use reagents like Dess-Martin periodinane (DMP) or a Swern oxidation. | When the aldehyde is the desired product. |
| Inert Atmosphere | Conduct reactions under an inert atmosphere (N₂ or Ar) to minimize air oxidation. | For all reactions sensitive to oxidation, especially at elevated temperatures. |
| Degas Solvents | Degas solvents prior to use to remove dissolved oxygen. | For sensitive reactions or when using metal catalysts that can be affected by oxygen. |
| Use Antioxidants | In some cases, small amounts of an antioxidant like BHT can be added. | Use with caution as it can interfere with some reactions. |
Controlled Oxidation to the Aldehyde: A Protocol
Step-by-Step Protocol (Dess-Martin Oxidation):
-
Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM) (0.1 M) under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Issue 3: Dimer Formation
In some cases, particularly under basic conditions or at high temperatures, you may observe the formation of dimeric byproducts.
Mechanistic Insight
Dimerization can occur through various pathways. For instance, the alkoxide of one molecule can potentially displace a reactive group on another, or reactive intermediates generated under certain conditions can couple.[4][5]
Caption: Factors Promoting Dimerization.
Prevention and Troubleshooting
-
Lower Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization.
-
Lower Temperature: If the reaction kinetics allow, perform the reaction at a lower temperature.
-
Slow Addition: Use a syringe pump to add a key reagent slowly to keep its instantaneous concentration low.
-
Choice of Base: Consider using a bulkier base that may sterically hinder intermolecular reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimerisation, rhodium complex formation and rearrangements of N-heterocyclic carbenes of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (6-Bromo-1H-indazol-3-yl)methanol Derivatives
Welcome to the dedicated technical support center for the purification of (6-Bromo-1H-indazol-3-yl)methanol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The indazole scaffold is a privileged structure in medicinal chemistry, making robust purification protocols essential for advancing drug discovery programs.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Each recommendation is grounded in established chemical principles and supported by field-proven insights to ensure scientific integrity and practical success.
Section 1: Troubleshooting Guide - Navigating Common Purification Hurdles
This section addresses specific, practical issues that may arise during the purification of this compound derivatives.
Column Chromatography Issues
Column chromatography is a fundamental technique for isolating indazole derivatives from reaction mixtures.[3] However, challenges are common.
Q1: My this compound derivative is co-eluting with starting materials or other impurities during silica gel column chromatography. What can I do?
A1: Co-elution is a frequent challenge stemming from insufficient separation between compounds of similar polarity. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase (Eluent): The polarity of your eluent system is the most critical factor.
-
Systematic Gradient Tuning: Instead of a single isocratic system, employ a shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). Common starting points for indazole derivatives include ethyl acetate/hexane and dichloromethane/methanol systems.[4]
-
Introduce a Modifier: The basic nitrogen atoms in the indazole ring can interact strongly with the acidic silica gel surface, leading to peak tailing and poor separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the mobile phase can neutralize the acidic sites on the silica, improving peak shape and resolution.[4]
-
Alternative Solvent Systems: Explore different solvent systems that offer alternative selectivity. For example, replacing methanol with ethanol or using ethers like MTBE or diethyl ether in combination with hexanes can alter the interactions between your compound, impurities, and the stationary phase.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different adsorbent.
-
Alumina (Basic or Neutral): For compounds that are sensitive to acidic silica gel or show strong tailing, neutral or basic alumina can be an excellent alternative.
-
Reversed-Phase Chromatography (C18): For highly polar derivatives or when normal phase fails, reversed-phase chromatography using a C18-functionalized silica gel with solvent systems like water/acetonitrile or water/methanol is a powerful option.[5]
-
-
Improve Technique:
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column ("dry loading") often results in a more uniform application and sharper bands compared to loading in a solution ("wet loading").
-
Flash Chromatography: Minimize the time your compound spends on the column to reduce the risk of degradation.[4] Flash chromatography, which uses pressure to increase the flow rate, is highly recommended.
-
Q2: I'm observing streaking and significant tailing of my product spot on the TLC plate and during column chromatography. Why is this happening?
A2: Tailing is typically caused by strong, non-ideal interactions between your analyte and the stationary phase. For indazoles, the primary cause is the interaction of the basic nitrogen atoms with acidic silanol groups on the silica surface.
-
Primary Solution: As mentioned in A1, add a basic modifier like triethylamine (0.1-1%) to your eluent. This will compete for the acidic sites on the silica, leading to more symmetrical peaks.
-
Check Compound Concentration: Overloading the column or TLC plate can lead to tailing. Ensure you are not exceeding the loading capacity of your stationary phase.
-
Consider N-Protection: The N-H proton of the indazole is acidic and can engage in hydrogen bonding, while the pyrazole nitrogen is basic. This dual character can lead to complex interactions. If purification is consistently problematic, consider protecting the indazole nitrogen with a suitable protecting group (e.g., SEM, Boc) before chromatography.[6][7] The choice of protecting group will depend on the overall synthetic route and the stability of the group to subsequent reaction conditions.[8][9]
Q3: My product yield is very low after column chromatography, and I suspect the compound is degrading on the silica gel. How can I confirm and prevent this?
A3: this compound and its derivatives can be sensitive to the acidic nature of standard silica gel.[4]
-
Confirmation of Degradation:
-
Spot your pure starting material on a TLC plate.
-
Let the plate sit for 1-2 hours.
-
Elute the plate and check for the appearance of new, lower Rf spots. This indicates on-plate degradation.
-
Alternatively, dissolve a small amount of the crude material in the chromatography eluent, add a scoop of silica gel, stir for a few hours, and monitor the solution by TLC or LC-MS for the appearance of degradation products.
-
-
Prevention Strategies:
-
Deactivate the Silica: Use silica gel that has been pre-treated with a base. This can be done by preparing a slurry of silica in your mobile phase containing 1-2% triethylamine, packing the column with this slurry, and then running the column with a mobile phase containing 0.5-1% triethylamine.
-
Switch to a Neutral Stationary Phase: Use neutral alumina as the stationary phase.
-
Minimize Residence Time: Use flash chromatography to push the compound through the column as quickly as possible, minimizing contact time with the stationary phase.[4]
-
Recrystallization Issues
Recrystallization is a powerful technique for obtaining highly pure crystalline material.
Q1: My compound "oils out" instead of crystallizing from solution. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when its solubility is exceeded too rapidly.
-
Reduce the Rate of Cooling: Allow the hot, saturated solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Insulating the flask with glass wool or paper towels can promote slow cooling.[4]
-
Increase the Solvent Volume: The concentration of your compound may be too high. Add more hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.[4]
-
Change the Solvent System: The chosen solvent may be too "good" or the polarity difference between the solute and solvent is too large. Try a different solvent or a two-solvent system (e.g., dissolve in a good solvent like hot ethanol or ethyl acetate, then add a poor solvent like water or hexanes dropwise until the solution becomes persistently cloudy, then cool).[4]
Q2: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?
A2: This indicates that the solution is supersaturated, but crystal nucleation has not occurred.
-
Scratch the Flask: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[4]
-
Add a Seed Crystal: If you have a small amount of the pure solid product, add a tiny crystal to the supersaturated solution. This will act as a template for further crystal growth.[4]
-
Reduce the Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then attempt to cool and crystallize again.
-
Cool to a Lower Temperature: If cooling in an ice bath is unsuccessful, try a dry ice/acetone bath, but be cautious as this can sometimes cause the product to crash out as an amorphous solid.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify a newly synthesized this compound derivative?
A1: A two-stage approach is typically most effective:
-
Initial Purification by Flash Column Chromatography: Use silica gel chromatography to remove the bulk of impurities and unreacted starting materials. This step prioritizes separation over achieving final purity.[10]
-
Final Purification by Recrystallization: Take the enriched fractions from the column and subject them to recrystallization. This will remove any closely eluting impurities and provide a highly pure, crystalline final product.
The workflow below illustrates a decision-making process for purification.
Caption: Decision workflow for purifying indazole derivatives.
Q2: What analytical techniques are essential for assessing the purity of my final product?
A2: A combination of techniques is required to unambiguously determine purity and confirm the structure.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for determining the purity of a sample by quantifying the area percentage of the main product peak relative to any impurities.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity. A broad singlet that disappears upon a D₂O shake is characteristic of the N-H proton.[12]
-
Mass Spectrometry (MS): MS confirms the molecular weight of the desired compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.[3]
| Technique | Information Provided | Purpose in Purification |
| ¹H and ¹³C NMR | Number, environment, and connectivity of protons and carbons. | Structural confirmation and detection of impurities.[3] |
| HPLC | Separation and quantification of components in a mixture. | Quantitative purity assessment (e.g., >95% pure).[5] |
| MS / HRMS | Molecular weight and fragmentation / Exact molecular weight. | Confirmation of product identity and elemental formula.[3] |
| IR Spectroscopy | Presence of functional groups (e.g., O-H, N-H). | Quick functional group analysis.[11] |
Q3: My compound has poor solubility. What solvents are recommended for this compound derivatives?
A3: Indazole derivatives generally exhibit good solubility in polar organic solvents.[1] For purification and analysis, consider the following:
-
For NMR: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). DMSO is often preferred as it readily dissolves many indazole derivatives and the N-H proton is usually clearly visible.
-
For Chromatography/Recrystallization: Ethyl acetate, dichloromethane, methanol, ethanol, acetonitrile, and tetrahydrofuran (THF) are common choices. Solubility tests with small amounts of material are crucial for finding the optimal solvent or solvent system.[1]
-
For Biological Assays: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions.[1]
Section 3: Standard Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for purifying 1 gram of a crude this compound derivative.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot on a silica gel TLC plate and elute with various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
-
The ideal solvent system should give your desired product an Rf (retention factor) value of approximately 0.25-0.35. Add 0.5% triethylamine to the chosen eluent to prevent tailing.
-
-
Column Packing:
-
Select a glass column of appropriate size (e.g., for 1g of crude material, a 40-50 mm diameter column is suitable).
-
Prepare a slurry of silica gel (e.g., 40-63 μm particle size) in the chosen mobile phase.
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed uniformly, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the 1g of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-3 g of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude material adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected mobile phase. Apply positive pressure to achieve a steady flow rate (e.g., 2-4 inches/minute).
-
Collect fractions in test tubes or vials. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.
-
Combine the fractions that contain the pure product based on the TLC analysis.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
This protocol outlines the steps for recrystallizing a this compound derivative.
-
Solvent Selection:
-
Place a small amount (20-30 mg) of the crude product in a test tube.
-
Add a few drops of a test solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
If it dissolves immediately at room temperature, the solvent is too "good." If it is insoluble, heat the solvent to its boiling point. If it dissolves when hot but is sparingly soluble when cold, it is a potentially good solvent.[4]
-
If no single solvent is ideal, a two-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be used.
-
-
Recrystallization Procedure:
-
Place the crude product (e.g., 1.0 g) in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If using a two-solvent system, dissolve the solid in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify the solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
By following these guidelines and protocols, researchers can effectively troubleshoot and optimize the purification of this compound derivatives, ensuring the high-quality material required for subsequent research and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bloomtechz.com [bloomtechz.com]
- 12. benchchem.com [benchchem.com]
Overcoming low yield in the synthesis of (6-Bromo-1H-indazol-3-yl)methanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of (6-Bromo-1H-indazol-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in this synthetic sequence. We will dissect the common pitfalls in the established synthetic routes and provide field-proven, optimized protocols to enhance efficiency, purity, and overall yield.
The synthesis of this compound is a critical process for creating advanced intermediates used in the development of kinase inhibitors and other therapeutic agents. However, its synthesis is often plagued by low yields, primarily stemming from the initial ring-transformation step. This document provides a structured approach to troubleshooting these issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
A1: The most widely adopted route is a two-step process starting from commercially available 6-bromoindole. The sequence involves:
-
Nitrosative Ring Expansion: Conversion of 6-bromoindole into 6-Bromo-1H-indazole-3-carboxaldehyde.
-
Selective Reduction: Reduction of the aldehyde functional group to the primary alcohol, yielding the target compound.[1][2]
Caption: Overall two-step synthesis of this compound.
Q2: My overall yield is consistently low. Which of the two steps is the most likely culprit?
A2: Overwhelmingly, the first step—the nitrosation of 6-bromoindole to form 6-Bromo-1H-indazole-3-carboxaldehyde—is the primary source of low yields.[3][4] This transformation is not a simple substitution but a complex ring-opening and re-cyclization cascade that is highly susceptible to side reactions. The subsequent reduction step is typically efficient and high-yielding if the starting aldehyde is pure.
Q3: What are the characteristic side products that form during the nitrosation step (Step 1)?
A3: The most significant side reaction is the formation of deep red-colored dimeric byproducts.[3][4] These arise when a molecule of the starting 6-bromoindole, acting as a nucleophile, attacks a reactive N-nitroso intermediate in the reaction pathway. This competing reaction pathway consumes the starting material and complicates purification, thereby drastically reducing the yield of the desired indazole-aldehyde.
Section 2: Troubleshooting Guide for Low Yield
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Low Yield and Intense Color Formation in Aldehyde Synthesis (Step 1)
-
Symptom: Your reaction mixture turns a deep red or dark brown color shortly after adding the reagents, and the final isolated yield of 6-Bromo-1H-indazole-3-carboxaldehyde is below 50%.
-
Root Cause Analysis: This is a classic sign of dimer formation. The standard procedure of adding acid to a mixture of the indole and sodium nitrite creates conditions where the concentration of the nucleophilic indole is high, promoting the side reaction. The electron-deficient nature of the 6-bromoindole substrate already makes the desired reaction sluggish, giving more opportunity for side products to form.[3][4]
-
Authoritative Solution: Implement "Reverse Addition" Protocol.
-
Causality: To suppress the dimerization side-reaction, the concentration of the nucleophilic starting material (6-bromoindole) must be kept to a minimum throughout the reaction. This is achieved by slowly adding a solution of the indole to the pre-formed nitrosating agent (a mixture of sodium nitrite and acid).[4] This "reverse addition" ensures that the indole is consumed in the desired reaction pathway as soon as it is introduced, minimizing its availability to participate in dimerization.
-
See Section 3 for a detailed, optimized protocol using this technique.
-
Problem 2: The Nitrosation Reaction (Step 1) is Incomplete or Stalls
-
Symptom: TLC or LC-MS analysis reveals a significant amount of unreacted 6-bromoindole, even after several hours at room temperature.
-
Root Cause Analysis: The bromine atom at the 6-position is electron-withdrawing, which deactivates the indole ring system towards electrophilic attack by the nitrosonium ion (NO+). Consequently, the reaction is often slow and may not proceed to completion at ambient temperature.[2][4]
-
Authoritative Solution: Apply Gentle, Controlled Heating.
-
Causality: Increasing the thermal energy of the system can overcome the activation energy barrier for this challenging transformation. After the slow "reverse addition" is complete at a low temperature (to control the initial exothermic reaction and prevent degradation of the nitrosating agent), the reaction mixture should be gently heated.
-
Recommendation: Stir the reaction at 50 °C and monitor its progress every 1-2 hours. An optimized procedure found that stirring for 3 hours at 50 °C after the initial 2-hour reaction at room temperature led to a high yield (78%).[2][5]
-
Problem 3: Poor Recovery of the Final Product, this compound (Step 2)
-
Symptom: The yield of the final alcohol is low, despite obtaining a good yield of the intermediate aldehyde.
-
Root Cause Analysis: This issue typically points to problems with the reduction reaction itself or, more commonly, losses during the aqueous workup and purification. The product contains both a hydroxyl group and two nitrogen atoms, giving it some water solubility and making extraction pH-dependent.
-
Authoritative Solution: Optimize Reduction and Workup Conditions.
-
Reducing Agent: Use a mild and selective reducing agent. Sodium borohydride (NaBH₄) is ideal as it efficiently reduces the aldehyde without affecting the indazole ring or the C-Br bond.[1] Ensure you use a sufficient excess (e.g., 1.5-2.0 equivalents) to drive the reaction to completion.
-
Workup Protocol:
-
Quenching: After the reaction is complete, cool the mixture in an ice bath and carefully quench the excess NaBH₄ by the slow, portion-wise addition of a weak acid, such as saturated ammonium chloride solution, until gas evolution ceases.
-
pH Adjustment: The pH of the aqueous layer is critical. Adjust the pH to ~7-8 before extraction. A basic pH will deprotonate the indazole N-H, making the compound more water-soluble, while a highly acidic pH will protonate it. A neutral to slightly basic pH ensures the compound is in its free, less polar form, maximizing its partitioning into the organic solvent (e.g., ethyl acetate).
-
Extraction: Extract multiple times with a suitable organic solvent like ethyl acetate (EtOAc) to ensure complete recovery.
-
-
Caption: Troubleshooting decision tree for the nitrosation step (Step 1).
Section 3: Optimized Experimental Protocols
Protocol 1: Optimized Synthesis of 6-Bromo-1H-indazole-3-carboxaldehyde (Intermediate)
This protocol is adapted from established literature procedures that emphasize reverse addition and controlled heating to maximize yield.[2][4]
-
Reagents:
-
6-Bromoindole (1.0 eq)
-
Sodium Nitrite (NaNO₂) (2.5 - 3.0 eq)
-
Hydrochloric Acid (HCl, 6 M) or Acetic Acid
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Prepare Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (e.g., 8 mmol) in deionized water (1.6 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add 6 M HCl (e.g., 7 mmol) dropwise to the stirred NaNO₂ solution, maintaining the temperature at 0 °C. Stir for 10 minutes to allow for the formation of the nitrosating agent.
-
Prepare Indole Solution: In a separate flask, dissolve 6-bromoindole (e.g., 3 mmol, 1.0 eq) in a suitable solvent like DMF or a mixture of EtOAc/water.
-
Reverse Addition: Using a syringe pump for precise control, add the 6-bromoindole solution to the vigorously stirred nitrosating mixture over a period of 1-2 hours. Crucially, maintain the reaction temperature at 0-5 °C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Controlled Heating: Heat the reaction mixture to 50 °C and maintain this temperature for an additional 3 hours. Monitor the reaction to completion using TLC (eluent: petroleum ether/EtOAc, 8:2).
-
Workup: Cool the mixture to room temperature. Extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluent: petroleum ether/EtOAc, 8:2) to yield the product as a brown solid.
-
Protocol 2: High-Yield Reduction to this compound
This protocol utilizes sodium borohydride for a clean and selective reduction.[1]
-
Reagents:
-
6-Bromo-1H-indazole-3-carboxaldehyde (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
-
Procedure:
-
Dissolution: In a round-bottom flask, dissolve or suspend 6-Bromo-1H-indazole-3-carboxaldehyde (e.g., 1.0 g, 4.44 mmol) in methanol (20 mL).
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (e.g., 0.25 g, 6.66 mmol) portion-wise over 15 minutes.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis confirms the complete consumption of the starting aldehyde.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure.
-
Extraction: Add deionized water (20 mL) to the residue. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude product.
-
Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/heptane) or by silica gel chromatography to yield this compound as a solid.
-
Section 4: Data Summary
The following table illustrates the significant impact of procedural optimization on the yield of the critical aldehyde intermediate.
| Parameter | Standard Protocol (Indole in flask) | Optimized Protocol (Reverse Addition) | Reference |
| Addition Method | Acid added to Indole/NaNO₂ mixture | Indole solution added to Acid/NaNO₂ mixture | [4] |
| Temperature Control | Often poorly controlled, starts at RT | 0-5 °C during addition, then 50 °C | [2] |
| Primary Side Product | Dimeric impurities (high levels) | Dimeric impurities (minimized) | [3] |
| Typical Isolated Yield | 10 - 60% | >75% | [2][3] |
References
- 1. CN104130191A - Indazole compound and preparation method thereof - Google Patents [patents.google.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Bromoindazole Reactions
Welcome to the technical support center for bromoindazole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with regioselectivity in the functionalization of bromoindazole scaffolds. The inherent electronic nature of the indazole ring often leads to mixtures of isomers, complicating synthesis and reducing yields. This resource provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides to help you achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity with bromoindazoles, particularly at the nitrogen atoms, so challenging?
The primary challenge stems from the annular tautomerism of the indazole ring. The acidic N-H proton can reside on either nitrogen, leading to two tautomeric forms: the generally more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[1][2] When deprotonated by a base, the resulting indazolide anion is resonance-stabilized, with significant negative charge density on both N1 and N2. Since both nitrogen atoms are nucleophilic, reactions like alkylation or arylation often yield a mixture of N1- and N2-substituted products, making the isolation of a single, desired regioisomer difficult.[2]
Q2: What are the key factors that influence N1 vs. N2 regioselectivity in indazole functionalization?
The N1/N2 product ratio is highly sensitive to a combination of factors that can be strategically manipulated. Understanding these levers is critical for directing the reaction toward the desired isomer. The most influential factors include:
-
Base and Counter-ion : The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) and its corresponding cation (Na⁺, K⁺, Cs⁺) can dramatically alter the regiochemical outcome.[2] For instance, the cesium cation has been shown to favor N1-substitution through chelation.[3]
-
Solvent : Solvent polarity and its ability to coordinate with the cation play a crucial role. A well-documented example is the use of sodium hexamethyldisilazide (NaHMDS), which shows different selectivity in tetrahydrofuran (THF) versus dimethyl sulfoxide (DMSO).[1][4]
-
Indazole Substituents : The electronic properties and steric bulk of substituents on the bromoindazole ring have a profound impact. Both steric hindrance and electronic-directing effects can favor one nitrogen over the other.[1][4][5]
-
Electrophile : The nature of the alkylating or arylating agent (e.g., primary alkyl halides, secondary alkyl tosylates, α-halo carbonyls) can influence the reaction's selectivity.[2][4]
-
Temperature and Reaction Time : These parameters can determine whether the reaction is under kinetic or thermodynamic control. In some cases, allowing the reaction to equilibrate at higher temperatures or for longer times can favor the more thermodynamically stable N1-substituted product.[1]
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems encountered during experiments with bromoindazoles and provides actionable solutions.
Problem 1: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 isomers. How can I improve selectivity?
This is the most common challenge. The solution lies in carefully tuning the reaction conditions to favor one isomer.
Probable Causes & Solutions:
-
Cause A: Suboptimal Base/Solvent Combination. The interplay between the base's counter-ion, the indazolide anion, and the solvent shell is a primary determinant of selectivity.
-
Solution for N1-Selectivity: A combination of sodium hydride (NaH) in a non-polar, aprotic solvent like THF is a powerful system for directing alkylation to the N1 position.[5][6] This is particularly effective for indazoles with C3 substituents like tert-butyl or carboxamide groups, where >99% N1 regioselectivity can be achieved.[1][5] The tight ion pair formed between Na⁺ and the indazolide in THF is thought to sterically hinder the N2 position, favoring attack at N1.
-
Solution for N2-Selectivity: Achieving high N2 selectivity is often more challenging but can be promoted by specific substitution patterns. Indazoles with electron-withdrawing substituents at the C7 position (e.g., -NO₂, -CO₂Me) have been shown to confer excellent N2 regioselectivity (≥96%).[1][4][5]
-
-
Cause B: Electronic and Steric Effects of Ring Substituents. The existing substituents on your bromoindazole dictate the intrinsic reactivity of the N1 and N2 positions.
-
Solution: Analyze your substrate. A bulky substituent at the C7 position will sterically block the N1 position, thus favoring N2 alkylation. Conversely, a bulky group at C3 tends to favor N1 alkylation.[5] Electron-withdrawing groups on the benzene ring can also influence the relative nucleophilicity of the two nitrogen atoms.
-
The following diagram illustrates the key decision points for controlling N-alkylation regioselectivity.
Caption: Key factors influencing N1 vs. N2 alkylation selectivity.
Summary of Conditions for N-Alkylation Regioselectivity
| Target Isomer | Recommended Base | Recommended Solvent | Favorable Substituent Pattern on Bromoindazole | Citation(s) |
| N1 | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Bulky group at C3 (e.g., -tBu, -COMe, -CO₂Me) | [1][4][5] |
| N1 | Cesium Carbonate (Cs₂CO₃) | DMF / Dioxane | Substituent capable of chelation (e.g., C3-ester) | [2][3] |
| N2 | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Electron-withdrawing group at C7 (e.g., -NO₂, -CO₂Me) | [1][5][6] |
| N2 | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | General condition, but often gives mixtures. Can favor N2 with certain substrates. | [7] |
Problem 2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) on a bromoindazole is failing or giving low yields.
Cross-coupling reactions are essential for functionalizing bromoindazoles, but they are sensitive to conditions. Failure is often due to catalyst deactivation, incorrect ligand/base choice, or side reactions.
Probable Causes & Solutions:
-
Cause A: Incorrect Catalyst, Ligand, or Base. The catalytic cycle of a Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination.[8] Each step is sensitive to the electronic and steric environment provided by the catalyst system.
-
Solution: A systematic screen of conditions is the best approach. For a C7-bromo-4-substituted-1H-indazole, initial attempts with PdCl₂(PPh₃)₂ and K₂CO₃ or Cs₂CO₃ may fail.[9] Switching to a different catalyst like Pd(PPh₃)₄ or exploring more specialized ligands can be effective.[9] The choice of base is also critical; what works for one substrate may not work for another. Always ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[10]
-
-
Cause B: Dehalogenation Side Reaction. You may observe the formation of the debrominated indazole instead of the desired coupled product.
-
Solution: This often happens when the catalytic cycle is stalled after the oxidative addition step. The resulting Ar-Pd(II)-Br intermediate can undergo side reactions. Ensure your boronic acid is of high quality and that the transmetalation step is efficient. Sometimes, adding a small amount of water or using a mixed solvent system (e.g., Dioxane/Water) can facilitate this step.
-
-
Cause C: The NH-Indazole is Interfering with the Catalyst. The free N-H on the indazole ring can coordinate to the palladium center, potentially inhibiting catalysis.
-
Solution: While many successful couplings are performed on NH-free indazoles,[9] protection of the indazole nitrogen (e.g., with a Boc or SEM group) can sometimes rescue a failing reaction by preventing unwanted coordination. The protecting group can be removed in a subsequent step.
-
The following workflow can guide your troubleshooting process for a failed Suzuki-Miyaura coupling.
Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.
Experimental Protocols
Protocol 1: N1-Selective Alkylation of 3-tert-Butyl-6-bromo-1H-indazole
This protocol is adapted from methodologies that have demonstrated high N1-selectivity using NaH in THF.[4][5]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3-tert-butyl-6-bromo-1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide should be observed.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C. Add the desired alkyl bromide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product. The high selectivity of this method should minimize the presence of the N2-isomer.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C7 of 7-Bromo-4-sulfonamido-1H-indazole
This protocol is based on the successful C7 arylation of substituted indazoles.[9]
-
Preparation: In a Schlenk tube, combine N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (1.0 eq), the desired arylboronic acid (1.5 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).
-
Degassing: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to yield the desired C7-arylated indazole.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. research.ucc.ie [research.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting [chem.rochester.edu]
Technical Support Center: Efficient Removal of Palladium Catalyst from (6-Bromo-1H-indazol-3-yl)methanol Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reactions involving (6-Bromo-1H-indazol-3-yl)methanol. This valuable building block, often synthesized using palladium-catalyzed cross-coupling reactions, presents unique purification challenges due to the inherent nature of the indazole scaffold. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comparative analysis of various purification methodologies to ensure the final product meets the stringent purity requirements for downstream applications, particularly in active pharmaceutical ingredient (API) synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from this compound reactions particularly challenging?
A1: The primary challenge stems from the structure of the this compound molecule itself. The nitrogen atoms within the indazole ring system can act as strong ligands, forming stable complexes with palladium.[1] This chelation can render the palladium catalyst soluble and difficult to remove by simple filtration.
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products.[1] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day .[1][2][3][4][5] This often translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 grams.[1][2]
Q3: What are the most common methods for palladium removal in this context?
A3: The most prevalent methods include:
-
Adsorption: Using solid-supported metal scavengers or activated carbon to bind the palladium.[1][6]
-
Filtration: Employing filtration aids like Celite® to remove heterogeneous or precipitated palladium.[7][8][9][10]
-
Crystallization: Purifying the final product through crystallization, leaving palladium impurities in the mother liquor.[1][7][11]
-
Chromatography: Utilizing column chromatography to separate the product from the catalyst.[7]
Q4: How do metal scavengers work to remove palladium?
A4: Metal scavengers are typically silica or polymer-based materials functionalized with ligands that have a high affinity for palladium, such as thiols, thioureas, and dimercaptotriazine (DMT).[1] When the reaction mixture is treated with the scavenger, the palladium binds to these functional groups and can then be easily removed by filtration.[1][12]
Q5: Is activated carbon a good option for palladium removal from my this compound product?
A5: Activated carbon is a cost-effective option for palladium removal.[1][13] However, it can exhibit a lack of selectivity, potentially leading to non-specific adsorption of your desired product and a reduction in yield.[1][9][11][14] Specialized metal scavengers often provide higher efficiency and better product recovery.[14]
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process for this compound.
Issue 1: High levels of residual palladium in the final product after initial purification attempts.
-
Possible Cause: Strong chelation of palladium to the indazole nitrogen atoms, keeping the palladium in solution.
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Switch to a scavenger specifically designed for palladium removal, such as those with thiol (-SH) or trimercaptotriazine (TMT) functional groups. These have a strong affinity for palladium and can effectively break the palladium-indazole complex.[1][11]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio (typically 3-10 equivalents), temperature (ambient to slightly elevated, e.g., 40-60 °C), and treatment time (2-24 hours).[1][8]
-
Consider a Pre-treatment Step: A mild oxidative or reductive pre-treatment of the reaction mixture can sometimes convert various palladium species into a single, more easily scavenged form.[1]
-
Issue 2: Significant product loss during the purification process.
-
Possible Cause: Non-specific adsorption of this compound onto the scavenger or activated carbon.[1][11][14]
-
Troubleshooting Steps:
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon required for palladium removal. This can be determined through small-scale optimization experiments.[1][11]
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.[1][11]
-
Adjust the Solvent: The solvent can influence the binding of both palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its adsorption.[1][11]
-
Thoroughly Wash the Filter Cake: After filtration, wash the scavenger or carbon cake with fresh solvent to recover any adsorbed product.[1][8][11]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).
-
Troubleshooting Steps:
Decision-Making Workflow for Palladium Removal
To assist in selecting the most appropriate palladium removal strategy, the following decision-making workflow is provided.
Caption: Decision logic for selecting a palladium removal strategy.
Comparative Analysis of Palladium Removal Methods
The following table provides a summary of the advantages and disadvantages of common palladium removal methods for reactions involving this compound.
| Method | Advantages | Disadvantages | Best For |
| Metal Scavengers | High efficiency and selectivity for palladium.[14] Reduces risk of product loss.[14] | Higher cost compared to activated carbon. Requires optimization of conditions. | Achieving very low palladium levels (<10 ppm) with minimal product loss. |
| Activated Carbon | Cost-effective and widely available.[1] | Can lead to significant product loss due to non-specific adsorption.[1][11][14] Lower efficiency than specialized scavengers.[1] | Initial, bulk removal of palladium where some product loss is acceptable. |
| Celite® Filtration | Simple, fast, and inexpensive.[7] | Only effective for heterogeneous or precipitated palladium.[7][15] Soluble palladium complexes will pass through.[15] | Removing heterogeneous catalysts like Pd/C or palladium black. |
| Crystallization | Can be highly effective for purification. Can be combined with additives to enhance palladium removal.[11] | Risk of co-crystallization of palladium-product complexes.[11] Requires careful solvent selection. | Final purification step when the product has good crystallization properties. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
This protocol is a general guideline and should be optimized for your specific reaction conditions.
-
Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) in a 3-10 molar equivalent ratio relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.[1][8]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or another sensitive analytical technique.[1][12]
Caption: General workflow for palladium removal using a scavenger.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[8]
-
Stirring: Stir the suspension at room temperature or with gentle heating for 2-12 hours.[8]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[1][8]
-
Washing: Wash the Celite®/carbon cake with fresh solvent to recover any adsorbed product.[1][8]
-
Concentration: Concentrate the filtrate to obtain the purified product.[1][8]
-
Analysis: Analyze the purified product for residual palladium content.[1]
Protocol 3: Filtration through Celite® for Heterogeneous Palladium
-
Celite® Pad Preparation: Prepare a Celite® pad by creating a 1-2 cm thick layer over a sintered glass funnel.[7]
-
Dilution: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[8]
-
Filtration: Gently pour the diluted reaction mixture over the Celite® pad.[8]
-
Washing: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.[7][8]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.[8]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. arborassays.com [arborassays.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. biotage.com [biotage.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Side reactions of the hydroxymethyl group in (6-Bromo-1H-indazol-3-yl)methanol
Welcome to the technical support center for (6-Bromo-1H-indazol-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. My aim is to provide not just troubleshooting steps but also the underlying chemical logic to empower you to anticipate and resolve challenges related to the reactivity of the 3-hydroxymethyl group.
This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its structure, featuring a reactive hydroxymethyl group and a nucleophilic indazole core, presents unique synthetic opportunities and challenges. This guide addresses the most common side reactions and provides field-proven strategies for their mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm attempting to modify another part of the molecule, but I'm seeing unexpected oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid. Why is this happening and how can I prevent it?
Possible Cause & Scientific Explanation:
The primary alcohol of the hydroxymethyl group is susceptible to oxidation under various conditions, even when those conditions are not intended for that purpose. This can occur if your reaction includes reagents with oxidizing potential, exposure to air over long reaction times with certain catalysts, or if reaction intermediates are themselves oxidizing agents. The oxidation typically proceeds in two stages: first to the aldehyde (6-Bromo-1H-indazole-3-carboxaldehyde)[2] and then, with stronger oxidants or harsher conditions, to the corresponding carboxylic acid.
The reaction pathway for oxidation is well-documented for similar alcohols, such as 5-hydroxymethylfurfural (HMF), where a cascade of oxidation products is often observed.[3][4]
Troubleshooting & Mitigation Protocol:
-
Reagent Audit: Scrutinize all reagents in your reaction scheme for known oxidizing capabilities. Common culprits include certain metal catalysts (e.g., Pd, Ru, Cu under aerobic conditions), high-valent metal salts, or reagents like nitric acid.
-
Inert Atmosphere: If feasible for your primary reaction, conduct the experiment under an inert atmosphere (Nitrogen or Argon) to minimize aerobic oxidation, especially for long-duration or high-temperature reactions.
-
Protecting Group Strategy: The most robust solution is to protect the hydroxymethyl group prior to performing other transformations. This chemically "masks" the alcohol, preventing it from reacting.
Recommended Protocol: Silyl Ether Protection
A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice due to its stability across a wide range of conditions and its straightforward deprotection.
-
Step 1: Protection:
-
Dissolve this compound (1 equiv.) in anhydrous Dichloromethane (DCM).
-
Add Imidazole (1.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TBDMS-Cl (1.2 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench with water, extract with DCM, dry over Na₂SO₄, and purify by column chromatography.
-
-
Step 2: Perform Desired Reaction: Carry out your intended synthesis on the protected substrate.
-
Step 3: Deprotection:
-
Dissolve the protected compound in Tetrahydrofuran (THF).
-
Add a solution of Tetra-n-butylammonium fluoride (TBAF) (1.1 equiv., 1M in THF).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, dry, and purify.
-
| Oxidizing Agent Class | Expected Primary Product | Notes |
| Mild Oxidants (e.g., PCC, DMP) | Aldehyde | Stoichiometric amounts are required. |
| Strong Oxidants (e.g., KMnO₄, Jones) | Carboxylic Acid | Can be difficult to stop at the aldehyde stage. |
| Catalytic Oxidation (e.g., TEMPO) | Aldehyde or Carboxylic Acid | Product depends on the co-oxidant used. |
Question 2: My alkylation/acylation reaction is giving me a mixture of products. How do I control whether the reaction occurs on the hydroxymethyl oxygen (O-alkylation) versus the indazole nitrogen (N-alkylation)?
Possible Cause & Scientific Explanation:
This is a classic issue of regioselectivity involving ambident nucleophiles. The this compound anion, formed upon deprotonation by a base, has significant electron density on the N1 and N2 nitrogens of the indazole ring as well as the oxygen of the hydroxymethyl group.[5] The outcome of the reaction is governed by a delicate balance of factors including the base, solvent, temperature, and the nature of the electrophile (the alkylating/acylating agent), as described by Hard and Soft Acids and Bases (HSAB) theory.[6]
-
N-Alkylation: Generally favored under thermodynamic control. The N1 position is often the most thermodynamically stable site for substitution on the indazole ring.[7][8] Using polar aprotic solvents (like DMF or THF) and sodium hydride (NaH) often favors N1-alkylation.[8]
-
O-Alkylation: Can be favored under kinetic control or by using "harder" electrophiles. The alkoxide oxygen is a "hard" nucleophile and will react preferentially with hard electrophiles.
Troubleshooting & Control of Regioselectivity:
To selectively target one position, you must carefully control the reaction conditions.
Workflow for Diagnosing Regioisomers:
Caption: Diagnostic workflow for identifying alkylation regioisomers using NMR.
| Condition | Favors N-Alkylation | Favors O-Alkylation | Rationale |
| Base | Strong, non-nucleophilic (e.g., NaH) | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | NaH fully deprotonates the indazole NH, making it a potent nucleophile. Weaker bases may favor deprotonation of the more acidic OH group. |
| Solvent | Polar Aprotic (THF, DMF) | Less Polar (DCM) or Protic Solvents | Polar aprotic solvents solvate the cation but leave the anion exposed and highly reactive, favoring the thermodynamically stable N-alkylation. |
| Electrophile | Soft (e.g., Alkyl Iodides) | Hard (e.g., Alkyl Tosylates, Sulfates) | Follows HSAB principle. The nitrogen nucleophiles of the indazole are softer than the oxygen nucleophile.[6] |
| Temperature | Higher Temperatures | Lower Temperatures | Higher temperatures allow the reaction to reach thermodynamic equilibrium, which typically favors the more stable N1-isomer.[7] |
Question 3: I'm trying to convert the hydroxyl group to a leaving group (e.g., a halide or tosylate), but the reaction is messy and gives low yields. What's going wrong?
Possible Cause & Scientific Explanation:
Converting the primary alcohol to a good leaving group often requires acidic or strongly electrophilic reagents (e.g., SOCl₂, PBr₃, TsCl). These reagents can react with the indazole ring itself. The indazole nitrogens are basic and can be protonated or can act as nucleophiles, leading to undesired side reactions.[9] For example, thionyl chloride (SOCl₂) can react with the indazole NH group, and the HCl generated as a byproduct can protonate the ring, deactivating it or causing degradation.[10][11]
Troubleshooting & Recommended Protocols:
The key is to use milder conditions or to protect the indazole nitrogen before attempting the substitution.
Method 1: Appel Reaction (for Halogenation)
The Appel reaction converts alcohols to alkyl halides under neutral conditions, avoiding strong acids.
-
Step 1: Dissolve this compound (1 equiv.) and Triphenylphosphine (PPh₃) (1.5 equiv.) in anhydrous DCM.
-
Step 2: Cool the solution to 0 °C.
-
Step 3: Slowly add Carbon tetrabromide (CBr₄) or N-Chlorosuccinimide (NCS) (1.5 equiv.).
-
Step 4: Stir at 0 °C for 30 minutes, then at room temperature until the starting material is consumed (monitor by TLC).
-
Step 5: Concentrate the reaction mixture and purify directly by column chromatography to separate the product from triphenylphosphine oxide.
Method 2: N-Protection Strategy
Protecting the indazole nitrogen allows for the use of more traditional reagents. A base-labile protecting group like a Boc group is often incompatible with the indazole system. A more suitable choice might be a Methoxymethyl (MOM) or Benzyloxymethyl (BOM) ether, though deprotection can sometimes be challenging.[12] A simpler approach is often direct N-alkylation with a group that can be removed later, if necessary.
Reaction Scheme: Desired Substitution vs. Side Reactions
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 885271-72-7: 6-Bromo-1H-indazole-3-carboxaldehyde [cymitquimica.com]
- 3. Frontiers | 5-Hydroxymethyl-2-Furfural Oxidation Over Au/CexZr1-xO2 Catalysts [frontiersin.org]
- 4. 5-Hydroxymethyl-2-Furfural Oxidation Over Au/CexZr1-xO2 Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo and 6-Bromo Indazoles for the Synthetic Chemist
For researchers, scientists, and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this privileged structure is paramount in modulating biological activity. Bromoindazoles, in particular, serve as versatile synthetic intermediates, unlocking a diverse chemical space through a variety of cross-coupling and substitution reactions. This guide provides an in-depth technical comparison of the reactivity of two key isomers: 5-bromoindazole and 6-bromoindazole. By examining their electronic properties and performance in pivotal synthetic transformations, we aim to equip the practicing chemist with the insights necessary for informed substrate selection and reaction design.
Understanding the Electronic Landscape of Bromoindazoles
The reactivity of an aryl bromide is intrinsically linked to the electronic environment of the aromatic system to which it is attached. In the indazole ring, a bicyclic heteroaromatic system, the interplay of the fused benzene and pyrazole rings creates a unique electronic distribution.[1] The 1H-indazole tautomer is the most thermodynamically stable and is the focus of this guide.[2]
The position of the bromine atom at either C5 or C6 significantly influences the electron density at the C-Br bond and the overall reactivity of the molecule.
-
5-Bromoindazole: The bromine atom at the 5-position is situated para to the N1 atom of the pyrazole ring. This position allows for a more pronounced resonance effect from the pyrazole ring, influencing the electron density of the C5 carbon.
-
6-Bromoindazole: The bromine atom at the 6-position is in a meta-like position relative to the N1 atom. Consequently, the electronic influence of the pyrazole ring on the C6-Br bond is primarily inductive.
This fundamental electronic difference is the primary driver for the observed variations in reactivity between the two isomers.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the elaboration of bromoindazoles. Here, we compare the performance of 5-bromo and 6-bromo indazoles in two of the most widely used transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an aryl halide and an organoboron species, has been extensively applied to bromoindazoles.
5-Bromoindazoles are well-documented substrates in Suzuki-Miyaura couplings. A variety of N-substituted 5-bromoindazoles readily couple with boronic acids under standard conditions. For instance, N-ethyl-5-bromoindazole undergoes efficient coupling with N-Boc-2-pyrroleboronic acid in the presence of Pd(dppf)Cl₂ as a catalyst.[3]
6-Bromoindazoles are also competent substrates for Suzuki-Miyaura coupling, although perhaps less frequently reported in direct comparative studies. The synthesis of complex indazole derivatives often utilizes 6-bromoindazole as a key building block, implying its reliable reactivity in such transformations.[4]
| Reactant | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-ethyl-5-bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [3][5] |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-dioxane/water | 80-100 | N/A | High | [4] |
From the available data, both isomers are effective substrates. However, the slightly differing reaction conditions reported in the literature make a direct kinetic comparison challenging. The choice of catalyst and ligand system appears to be crucial for achieving high yields with both isomers.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole
-
To a reaction vessel, add 5-bromo-1-ethyl-1H-indazole (1.0 equiv), N-Boc-2-pyrroleboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add anhydrous dimethoxyethane as the solvent.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add Pd(dppf)Cl₂ (0.05 equiv) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot
Caption: Generalized Suzuki-Miyaura catalytic cycle for bromoindazoles.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with amines.[6]
5-Bromoindazoles have been shown to be suitable substrates for Buchwald-Hartwig amination. The choice of ligand is critical, with bulky biarylphosphine ligands often providing the best results.
6-Bromoindazoles are also amenable to this transformation. The synthesis of various biologically active molecules, such as kinase inhibitors, often involves the Buchwald-Hartwig amination of a 6-bromoindazole core.
| Reactant | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1H-imidazole | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 92 | [7] |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10) | X-Phos (20) | Cs₂CO₃ | Toluene | 150 (MW) | 0.17 | 85 | [8] |
While direct comparative data for 5- and 6-bromoindazoles is limited, the general principles of Buchwald-Hartwig amination suggest that both isomers should be reactive. The electronic differences may influence the optimal ligand and reaction conditions. It is generally observed that electron-deficient aryl halides can be more challenging substrates, which may suggest a slight reactivity advantage for the 6-bromo isomer in certain cases, though this is highly dependent on the specific amine and catalytic system.
Experimental Protocol: Generalized Buchwald-Hartwig Amination
-
In a glovebox, charge a reaction vessel with the bromoindazole (1.0 equiv), the amine (1.2 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., XPhos, 0.04 equiv), and a base (e.g., NaOtBu, 1.4 equiv).
-
Add anhydrous toluene as the solvent.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, and purify the residue by column chromatography.
dot
Caption: Generalized Buchwald-Hartwig amination cycle for bromoindazoles.
Electrophilic Substitution
The indazole ring is susceptible to electrophilic attack, with the regioselectivity being influenced by the existing substituents. The electron-rich nature of the pyrazole ring generally directs electrophiles to the C3 position. However, the presence of a bromine atom can modulate this reactivity.
For both 5-bromo and 6-bromo indazoles, further electrophilic substitution, such as iodination, preferentially occurs at the C3 position.[6] For example, both 5- and 6-bromo-3-iodoindazoles can be prepared in excellent yields.[6] This suggests that the directing effect of the pyrazole ring nitrogen atoms outweighs the influence of the bromine substituent in directing the incoming electrophile.
A regioselective C7 bromination of a 4-substituted 1H-indazole has been reported, indicating that under specific conditions, substitution at other positions is possible.[9] However, for simple 5- and 6-bromoindazoles, C3 substitution is the predominant pathway for electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on bromoindazoles is less common than cross-coupling reactions and typically requires strong activation by electron-withdrawing groups. The inherent electron-rich nature of the indazole ring system generally disfavors SNAr. For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.
The position of the bromine atom would be expected to influence the susceptibility to SNAr if the ring were sufficiently activated. In a hypothetical activated system, the 5-bromo isomer, with the bromine at a position para to the pyrazole's N1, might be slightly more prone to SNAr than the 6-bromo isomer, where the bromine is in a meta-like position. This is because the negative charge of the Meisenheimer intermediate could be better delocalized in the 5-substituted isomer. However, without strong activating groups (e.g., a nitro group), SNAr on bromoindazoles is generally not a favorable process.
Conclusion
Both 5-bromo and 6-bromo indazoles are valuable and versatile intermediates in organic synthesis. Their reactivity is broadly similar in common palladium-catalyzed cross-coupling reactions, with both isomers serving as effective substrates for Suzuki-Miyaura and Buchwald-Hartwig reactions. The choice between the two isomers will often be dictated by the desired final substitution pattern of the target molecule rather than a significant difference in general reactivity.
Subtle electronic differences do exist, with the C5-Br bond being more influenced by the resonance effects of the pyrazole ring, while the C6-Br bond is more subject to inductive effects. These differences may become more pronounced in more sensitive transformations or when trying to achieve highly selective reactions. For electrophilic substitution, both isomers are primarily directed to the C3 position.
Ultimately, the selection of 5-bromo or 6-bromo indazole should be made based on the specific synthetic strategy and the desired biological target. A thorough understanding of the subtle electronic and steric factors at play will enable the medicinal chemist to harness the full synthetic potential of these important building blocks.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. hammett substituent constants: Topics by Science.gov [science.gov]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
A Comparative Guide to HPLC Purity Validation of (6-Bromo-1H-indazol-3-yl)methanol
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of (6-Bromo-1H-indazol-3-yl)methanol, a key building block in modern pharmaceutical synthesis. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind method selection, emphasizing the development of a robust, self-validating analytical system.
Introduction: The Critical Role of Purity in Synthesis
This compound (CAS: 885518-29-6) is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry. As with any active pharmaceutical ingredient (API) precursor, rigorous purity assessment is not merely a quality control checkpoint but a fundamental necessity for ensuring the safety, efficacy, and reproducibility of the final drug product. Even trace impurities can have unintended biological consequences or interfere with downstream synthetic steps.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination of non-volatile and thermally labile compounds.[1] This guide compares two distinct reversed-phase HPLC (RP-HPLC) methods: a rapid isocratic method for routine, high-throughput analysis and a comprehensive gradient method designed as a stability-indicating assay.
Foundational Principles: Ensuring Method Trustworthiness
The core of a reliable purity analysis lies in its ability to separate the main compound from all potential impurities, including process-related impurities and degradation products.[2] Trust in the method is established through a combination of chromatographic resolution and peak purity analysis.
Reversed-Phase Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (e.g., mixtures of water and acetonitrile or methanol).[3] this compound, being a moderately polar aromatic hydrocarbon, is well-suited for retention and separation using this mechanism.[4][5]
Peak Purity Analysis with Photodiode Array (PDA) Detection: A standard single-wavelength UV detector can confirm the absence of a visible shoulder on a peak, but it cannot guarantee that a single peak does not contain a co-eluting impurity.[6] A Photodiode Array (PDA) or Diode Array Detector (DAD) overcomes this limitation by acquiring full UV-Vis spectra across the entire peak.[7] The system's software can then compare these spectra (e.g., at the upslope, apex, and downslope) to assess spectral homogeneity.[6][8] If all spectra within the peak are identical, the peak is considered spectrally pure. This technique is an indispensable tool for method development and validation.[9]
Visualizing the Analytical Workflow
The following diagram outlines the logical workflow for developing and implementing a robust HPLC purity validation method, from initial method screening to the final stability assessment.
Caption: Workflow for HPLC Purity Validation.
Comparative HPLC Methodologies
Two distinct methods are presented to address different analytical needs: routine quality control versus comprehensive stability assessment.
Method A: Rapid Isocratic Analysis
This method is designed for speed and efficiency, making it ideal for routine purity checks of synthesized batches where the impurity profile is well-understood.
Method B: Stability-Indicating Gradient Analysis
This method uses a gradient elution to provide higher resolving power, which is essential for separating the main peak from potential degradation products that may have very similar polarities. It is designed to be a "stability-indicating" method, meaning it can accurately measure the compound's purity in the presence of its degradants.[10] This is a requirement under ICH guidelines for stability testing.[11][12]
Experimental Protocols
Instrumentation and Reagents
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, temperature-controlled column compartment, and a Photodiode Array (PDA) detector.
-
Reagents:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Formic acid (LC-MS grade).
-
Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water. This concentration is suitable for both methods.
-
Sample Solution: Prepare the test sample in the same manner as the working solution. Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Method A: Isocratic | Method B: Gradient (Stability-Indicating) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | N/A | 0.1% Formic Acid in Water |
| Mobile Phase B | N/A | 0.1% Formic Acid in Acetonitrile |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid | Gradient Program: 0-2 min: 40% B 2-15 min: 40% to 90% B 15-18 min: 90% B 18-18.1 min: 90% to 40% B 18.1-25 min: 40% B (Equilibration) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL |
| Detection | PDA Detector, 254 nm | PDA Detector, 254 nm (Scan 200-400 nm) |
| Run Time | ~10 minutes | 25 minutes |
Causality Behind Experimental Choices:
-
C18 Column: A C18 stationary phase is the standard choice for reversed-phase chromatography due to its strong hydrophobic retention of a wide range of organic molecules.[13]
-
Formic Acid: The addition of a small amount of acid to the mobile phase is crucial for achieving sharp, symmetrical peaks for heterocyclic compounds containing nitrogen. It protonates free silanol groups on the silica support, reducing undesirable secondary interactions, and ensures consistent ionization of the analyte. Formic acid is volatile, making it compatible with LC-MS if further impurity identification is needed.
-
Gradient Elution (Method B): The gradual increase in the organic solvent (Acetonitrile) strength allows for the elution of more strongly retained compounds (potential non-polar impurities or degradants) that might not elute within a reasonable time under isocratic conditions.[13]
Performance Comparison and Data Interpretation
The effectiveness of each method can be judged by its ability to provide accurate purity data under different scenarios.
| Performance Metric | Method A: Isocratic | Method B: Gradient | Rationale |
| Analysis Time | ~10 minutes | 25 minutes | Isocratic methods are inherently faster due to the lack of a re-equilibration step. |
| Throughput | High | Moderate | Suitable for analyzing a large number of routine samples quickly. |
| Resolving Power | Moderate | High | The gradient can separate closely eluting impurities that may co-elute in the isocratic method. |
| Suitability for Stability | No | Yes | Only a method proven to separate the parent drug from all degradation products can be considered stability-indicating.[10][11] |
| Peak Purity | Can be assessed, but may miss co-eluting peaks. | More reliable assessment due to superior separation. | Better separation reduces the likelihood of spectrally similar impurities co-eluting.[9] |
Validating the Stability-Indicating Method: Forced Degradation
To validate Method B as stability-indicating, forced degradation (stress testing) must be performed as stipulated by ICH guideline Q1A(R2).[10][11] The goal is to intentionally degrade the sample under various conditions to ensure that any resulting degradant peaks are well-separated from the main analyte peak. A degradation of 5-20% is typically targeted.[11]
Forced Degradation Protocol: Prepare solutions of this compound (approx. 0.1 mg/mL) and subject them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample heated at 105 °C for 48 hours, then dissolved.
-
Photolytic: Solution exposed to UV light (ICH Q1B conditions) for 24 hours.
After exposure, analyze each stressed sample using Method B. The method is considered stability-indicating if the purity of the main peak can be determined without interference from any new peaks that are formed. The PDA detector is critical here to ensure the main peak remains spectrally pure in all stressed conditions.
Conclusion and Recommendations
Both HPLC methods presented offer viable pathways for the purity validation of this compound, but their applications are distinct.
-
Method A (Isocratic) is a powerful tool for rapid, routine quality control of production batches where the impurity profile is known and consistent. Its high throughput makes it cost-effective for process monitoring.
-
Method B (Gradient) is the authoritative choice for formal release testing, stability studies, and method validation. Its superior resolving power and proven stability-indicating nature provide the highest level of confidence in the analytical result, meeting stringent regulatory expectations as outlined by the ICH.[10][11]
For any new drug development program, the development and validation of a stability-indicating method like Method B is not optional, but a mandatory step to ensure the quality and safety of the final pharmaceutical product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. pharmtech.com [pharmtech.com]
The (6-Bromo-1H-indazol-3-yl)methanol Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition and Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous kinase inhibitors and anticancer agents.[1][2][3] The strategic placement of various substituents on this bicyclic heteroaromatic ring system allows for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the (6-Bromo-1H-indazol-3-yl)methanol scaffold, a key building block for potent kinase inhibitors. By examining the impact of structural modifications on biological activity, we aim to provide actionable insights for researchers engaged in the design and development of novel therapeutics.
The Significance of the 6-Bromo-1H-indazole Moiety
The 6-bromo-1H-indazole moiety serves as a crucial anchor for many kinase inhibitors. The bromine atom at the 6-position can engage in halogen bonding or occupy a hydrophobic pocket within the kinase active site, contributing to binding affinity.[4] Furthermore, this position is often synthetically accessible for further modification via cross-coupling reactions, enabling the introduction of diverse functionalities to probe the surrounding solvent-exposed region and enhance properties like solubility and cell permeability.[2][5]
The 1H-indazole core itself is critical for establishing key hydrogen bonding interactions with the hinge region of many kinases, a fundamental requirement for potent inhibition.[6][7] The nitrogen atoms of the pyrazole ring act as hydrogen bond acceptors and donors, mimicking the adenine portion of ATP.
Structure-Activity Relationship at the 3-Position: Beyond the Methanol
The substituent at the 3-position of the indazole ring plays a pivotal role in determining the potency and selectivity of the inhibitor. While the parent this compound provides a simple, hydrophilic starting point, derivatization of the methanol group or its replacement with other functionalities has been extensively explored to optimize interactions with the ribose-binding pocket and adjacent regions of the kinase ATP-binding site.
Comparative Analysis of 3-Substituted 6-Bromo-1H-Indazole Derivatives
The following table summarizes the structure-activity relationships of various 3-substituted 6-bromo-1H-indazole derivatives, highlighting the impact of different functionalities on their anticancer and kinase inhibitory activities.
| Compound ID | R Group (at C3-position) | Biological Target(s) | Activity (IC50) | Key SAR Insights | Reference(s) |
| Parent Scaffold | -CH₂OH | N/A | N/A | Provides a handle for further derivatization; hydrophilic nature may impact cell permeability. | N/A |
| Analog 1 | 3-ethynyl-1H-indazole scaffold | PI3Kα, PDK1, mTOR | IC50 = 361 nM (for compound 10 against PI3Kα) | The ethynyl linker allows for probing a deeper hydrophobic pocket. Aromatic substitutions on the ethynyl moiety are crucial for potency. The indazole core is superior to a pyrazolopyridine for PI3Kα inhibition. | [8] |
| Analog 2 | -(E)-styryl derivatives | Various cancer cell lines (A549, HepG2, MCF-7, HCT116, 4T1) | e.g., Compound 2f : IC50 = 0.23–1.15 μM | The styryl group introduces a larger hydrophobic moiety. Substitutions on the phenyl ring of the styryl group significantly modulate activity. Compound 2f induced apoptosis in 4T1 cells. | [2] |
| Analog 3 | 3-amino-1H-indazole scaffold | GSK3β | Varies with substitution | The amino group provides a key hydrogen bonding interaction. The nature of the substituent on the amino group dictates the binding mode and potency. | [6] |
| Analog 4 | 3-iodo-1H-indazole (synthetic intermediate) | N/A (intermediate) | N/A | The iodo group is a versatile handle for introducing various functionalities via cross-coupling reactions (e.g., Sonogashira, Suzuki). | [2][5] |
Key Takeaways from the SAR Comparison:
-
Hydrophobicity and Aromatic Interactions: Replacing the hydrophilic methanol group with larger, hydrophobic, and aromatic moieties at the C3-position generally leads to enhanced potency. This is exemplified by the styryl and ethynyl-phenyl derivatives which can form favorable π-π stacking and hydrophobic interactions within the kinase active site.
-
Linker Flexibility and Length: The nature and length of the linker between the indazole core and the terminal group at C3 are critical. The rigid ethynyl linker in PI3Kα inhibitors and the flexible styryl linker in anticancer agents demonstrate that optimal linker characteristics are target-dependent.
-
Synthetic Versatility: The use of a reactive handle at the C3-position, such as an iodo group, is a common and effective strategy in medicinal chemistry to enable the rapid synthesis of a diverse library of analogs for SAR exploration.[2][5]
Experimental Protocols for Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for a kinase inhibition assay and a cell proliferation assay, which are commonly used to evaluate the biological activity of indazole derivatives.
In Vitro DYRK1A Kinase Inhibition Assay (ELISA-based)
This protocol is adapted from a general method for measuring the activity of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a known target for some indazole derivatives, and can be used to determine the IC50 of test compounds.[9][10]
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate (e.g., a specific peptide)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Phospho-specific antibody for the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating the Plate: Coat the wells of a 96-well microplate with the DYRK1A substrate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Compound Addition: Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells.
-
Enzyme and ATP Addition: Add the recombinant DYRK1A enzyme to the wells, followed by the addition of ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Washing: Wash the plate three times with the wash buffer.
-
Primary Antibody: Add the phospho-specific primary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with the wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with the wash buffer.
-
Detection: Add the TMB substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
MCF-7 Cell Proliferation Assay (MTT-based)
This assay is used to assess the antiproliferative activity of the synthesized compounds on the MCF-7 human breast cancer cell line.[11][12]
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the compound concentration.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Key structural elements of the this compound scaffold and strategies for modification at the C3-position to enhance biological activity.
Caption: Generalized workflows for the in vitro kinase inhibition assay and the cell-based proliferation assay.
Conclusion and Future Directions
The this compound scaffold represents a versatile starting point for the development of potent and selective kinase inhibitors and anticancer agents. Structure-activity relationship studies consistently demonstrate that modifications at the 3-position are critical for optimizing biological activity. The introduction of larger, hydrophobic, and aromatic groups, connected via appropriate linkers, can significantly enhance potency by exploiting specific interactions within the target protein's active site.
Future research in this area should focus on:
-
Exploring a wider range of linkers at the C3-position to fine-tune the orientation of the terminal substituent.
-
Utilizing structure-based drug design to rationally design modifications that target specific features of the desired kinase.
-
Investigating the impact of substitutions at other positions on the indazole ring to further optimize selectivity and pharmacokinetic properties.
-
Synthesizing and evaluating a focused library of this compound derivatives to directly probe the SAR of this specific scaffold.
By systematically applying the principles of medicinal chemistry and leveraging robust biological evaluation methods, the this compound scaffold can continue to be a valuable source of novel therapeutic candidates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding studies and quantitative structure-activity relationship of 3-amino-1H-indazoles as inhibitors of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. atcc.org [atcc.org]
A Comparative Guide to Confirming the Structure of (6-Bromo-1H-indazol-3-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in drug discovery, appearing in a multitude of compounds with diverse biological activities, including anti-cancer and anti-inflammatory agents. The specific derivative, (6-Bromo-1H-indazol-3-yl)methanol, serves as a critical building block for creating complex molecular architectures. The bromine atom at the 6-position and the methanol group at the 3-position provide versatile handles for further chemical modifications, making unambiguous structural confirmation paramount for the successful development of novel therapeutics.
The Analytical Gauntlet: A Multi-faceted Approach to Structural Verification
No single technique can unequivocally confirm the structure of a novel compound. A synergistic application of multiple spectroscopic and analytical methods is essential. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy in the context of this compound derivatives.
The Indispensable Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a suite of NMR experiments is necessary to assign all protons and carbons and to confirm the connectivity and substitution pattern.[1]
Causality Behind the Experiment:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons to the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular puzzle, especially for connecting the methanol group to the indazole core and confirming the position of the bromine atom.
-
Expected ¹H NMR Spectral Data for this compound (in DMSO-d₆):
| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| NH | ~13.0 | br s | - | Characteristic broad singlet for the indazole N-H proton. |
| H-7 | ~7.8 | d | ~1.0 | Doublet due to coupling with H-5. The downfield shift is due to its position adjacent to the pyrazole ring. |
| H-5 | ~7.4 | dd | ~8.5, 1.5 | Doublet of doublets due to coupling with H-4 and H-7. |
| H-4 | ~7.3 | d | ~8.5 | Doublet due to coupling with H-5. |
| CH₂ | ~4.8 | s | - | Singlet for the two protons of the methanol group. |
| OH | ~5.5 | t | ~5.5 | Triplet for the hydroxyl proton, coupling to the adjacent CH₂ protons (may broaden or exchange with D₂O). |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Perform 2D NMR experiments (COSY, HSQC, and HMBC) to establish connectivity.
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Analyze chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all signals and confirm the structure.
The Molecular Weight Detective: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, serving as a primary check for the correct product formation. High-Resolution Mass Spectrometry (HRMS) is particularly crucial.
Causality Behind the Experiment:
-
Molecular Ion Peak ([M+H]⁺ or [M]⁺˙): Confirms the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br), providing strong evidence for the presence of a single bromine atom.
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure. For this compound, expected fragments would include the loss of the methanol group or the bromine atom.
Predicted High-Resolution Mass Spectrometry Data for C₈H₇BrN₂O:
| Ion | Calculated m/z | Observed m/z | Rationale |
| [M+H]⁺ (⁷⁹Br) | 226.9818 | To be determined | Molecular ion with ⁷⁹Br |
| [M+H]⁺ (⁸¹Br) | 228.9798 | To be determined | Molecular ion with ⁸¹Br |
| [M-CH₂OH]⁺ (⁷⁹Br) | 195.9559 | To be determined | Loss of the methanol group |
| [M-Br]⁺ | 147.0553 | To be determined | Loss of the bromine atom |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the HRMS instrument (e.g., ESI-TOF or Orbitrap). Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks and their isotopic pattern. Compare the exact mass to the calculated mass for the expected formula.
The Definitive Answer: Single-Crystal X-ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule in the solid state.[1] This technique is the gold standard for structural determination, as it directly visualizes the atomic arrangement, bond lengths, and bond angles.
Causality Behind the Experiment:
-
Diffraction Pattern: A single crystal diffracts X-rays in a unique pattern that is dependent on the arrangement of atoms in the crystal lattice.
-
Electron Density Map: The diffraction data is used to calculate an electron density map, from which the positions of the atoms can be determined.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow high-quality single crystals of the this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure using specialized software.
The Functional Group Fingerprint: Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.
Causality Behind the Experiment:
-
Vibrational Frequencies: Different chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate. An IR spectrum is a plot of absorbance versus frequency, which provides a "fingerprint" of the functional groups present.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) and N-H stretch (indazole) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic CH₂) |
| 1620-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| ~800 | Strong | C-Br stretch |
Experimental Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a thin film.
-
Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups expected in the molecule.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Provides the most comprehensive structural information in solution. | Can be complex to interpret for highly substituted or polymeric materials. |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity, requires very little sample. | Does not provide information on connectivity or stereochemistry. |
| X-ray Crystallography | Unambiguous 3D structure in the solid state. | The "gold standard" for structural confirmation. | Requires a high-quality single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state. |
| Infrared Spectroscopy | Presence of functional groups. | Rapid, simple, and inexpensive. | Provides limited information on the overall molecular structure. |
Conclusion: A Self-Validating System for Structural Integrity
The structural confirmation of this compound derivatives is a critical step in the drug discovery pipeline. By employing a multi-technique approach, researchers can build a self-validating system where the data from each method corroborates the others. NMR spectroscopy defines the molecular framework, mass spectrometry confirms the elemental composition, infrared spectroscopy verifies the presence of key functional groups, and X-ray crystallography, when possible, provides the ultimate proof of structure. This rigorous analytical workflow ensures the scientific integrity of the research and provides a solid foundation for subsequent biological evaluation and drug development.
References
A Comparative Guide to the Synthetic Validation of (6-Bromo-1H-indazol-3-yl)methanol
Introduction
(6-Bromo-1H-indazol-3-yl)methanol is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds, particularly kinase inhibitors for oncology research. The strategic placement of the bromo-substituent and the hydroxymethyl group on the indazole scaffold provides versatile handles for further molecular elaboration. Given its importance, the development of efficient and scalable synthetic routes to this intermediate is of considerable interest to the drug discovery and development community.
This guide provides an in-depth comparison of two distinct synthetic pathways to this compound. Each route is presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and an objective analysis of its advantages and limitations. This comparative study aims to equip researchers with the necessary information to select the most appropriate synthetic strategy based on their specific needs, considering factors such as starting material availability, scalability, and overall efficiency.
Route 1: Nitrosative Cyclization of 6-Bromoindole followed by Reduction
This synthetic approach leverages the readily available 6-bromoindole as a starting material. The key transformation involves a nitrosative cyclization to form the indazole-3-carboxaldehyde intermediate, which is subsequently reduced to the target alcohol.
Scientific Rationale
The conversion of an indole to an indazole-3-carboxaldehyde is a fascinating and synthetically useful transformation. The reaction proceeds via the formation of a nitroso-intermediate at the indole nitrogen, which then undergoes a ring-opening and subsequent recyclization to form the indazole ring system.[1] This method provides a direct entry to the C3-functionalized indazole core. The subsequent reduction of the aldehyde to a primary alcohol is a standard and high-yielding transformation, typically achieved with mild reducing agents like sodium borohydride.
Experimental Protocol: Route 1
Step 1: Synthesis of 6-Bromo-1H-indazole-3-carboxaldehyde [1]
-
To a solution of sodium nitrite (NaNO₂) in deionized water at 0 °C, slowly add hydrochloric acid (HCl).
-
In a separate flask, dissolve 6-bromoindole in a suitable solvent (e.g., a mixture of ethyl acetate and water).
-
Slowly add the 6-bromoindole solution to the acidic sodium nitrite solution at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature, followed by gentle heating (e.g., 50 °C) to ensure complete conversion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous work-up by extracting the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 2: Reduction to this compound
-
Dissolve 6-Bromo-1H-indazole-3-carboxaldehyde in a suitable alcoholic solvent, such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Workflow Diagram: Route 1
Caption: Synthetic workflow for Route 1.
Route 2: Synthesis via 6-Bromo-1H-indazole-3-carboxylic Acid
This alternative pathway begins with the formation of a 3-carboxy-functionalized indazole, which is then reduced to the target alcohol. This approach offers a different set of reaction conditions and intermediates compared to Route 1.
Scientific Rationale
The synthesis of indazole-3-carboxylic acids can be achieved through various methods, including the cyclization of appropriately substituted benzene precursors. Once the 6-bromo-1H-indazole-3-carboxylic acid is obtained, its reduction to the corresponding primary alcohol is a well-established transformation. This reduction can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by converting the carboxylic acid to an ester followed by reduction with milder reagents.
Experimental Protocol: Route 2
Step 1: Synthesis of 6-Bromo-1H-indazole-3-carboxylic acid methyl ester
A representative procedure for the formation of the indazole-3-carboxylate core is the reaction of a substituted phenylhydrazine with an α-ketoester. The specific synthesis of the 6-bromo variant may involve multi-step sequences starting from commercially available materials. A plausible approach involves the diazotization of 4-bromo-2-aminobenzonitrile followed by cyclization and hydrolysis/esterification, or through palladium-catalyzed carbonylation of a 3-halo-6-bromoindazole. For the purpose of this guide, we will start from the commercially available 6-bromo-1H-indazole-3-carboxylic acid methyl ester.[2]
Step 2: Reduction to this compound [3]
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-bromo-1H-indazole-3-carboxylic acid methyl ester in THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting solid through a pad of Celite and wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Workflow Diagram: Route 2
Caption: Synthetic workflow for Route 2.
Performance Comparison
| Parameter | Route 1: Nitrosative Cyclization & Reduction | Route 2: Carboxylic Acid Reduction |
| Starting Material | 6-Bromoindole | 6-Bromo-1H-indazole-3-carboxylic acid or its ester |
| Key Transformations | Nitrosative Cyclization, Aldehyde Reduction | Carboxylic Acid/Ester Reduction |
| Reagents & Conditions | NaNO₂, HCl, NaBH₄ (milder conditions) | LiAlH₄ (highly reactive, requires anhydrous conditions) |
| Number of Steps | Two steps from 6-bromoindole | One step from the ester/acid |
| Scalability | Potentially scalable, but nitrosation may require careful control. | Scalable, but requires handling of pyrophoric LiAlH₄. |
| Yield | Moderate to good overall yield. | Typically high-yielding reduction. |
| Safety Considerations | Use of acidic sodium nitrite requires good ventilation. | LiAlH₄ is highly reactive with water and requires careful handling. |
Conclusion
Both synthetic routes presented in this guide offer viable pathways to this compound.
Route 1 is an attractive option when starting from the readily accessible 6-bromoindole. The nitrosative cyclization is a powerful method for constructing the indazole core, and the subsequent reduction is straightforward. However, the initial cyclization step may require careful optimization to maximize yield and minimize side products.
Route 2 provides a more direct conversion if the corresponding 3-carboxylic acid or ester is commercially available or can be synthesized efficiently. The use of a strong reducing agent like LiAlH₄ generally ensures a high yield for the final reduction step, but necessitates stringent anhydrous conditions and careful handling procedures.
The choice between these two routes will ultimately depend on the specific circumstances of the researcher, including the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling certain reagents. This guide provides the foundational information to make an informed decision for the successful synthesis of this valuable building block.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester | Chemsrc [chemsrc.com]
- 3. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to Benchmarking (6-Bromo-1H-indazol-3-yl)methanol Against Other Synthetic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Strategic Importance of (6-Bromo-1H-indazol-3-yl)methanol
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates. Its unique bicyclic structure, containing a pyrazole ring fused to a benzene ring, allows it to act as a versatile pharmacophore, engaging in a variety of interactions with biological targets.[1][2] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent kinase inhibition, which has been pivotal in the development of targeted cancer therapies.[3][4][5]
This compound has emerged as a particularly valuable building block for the synthesis of complex indazole-based molecules. Its strategic functionalization at two key positions—the bromine atom at C6 and the hydroxymethyl group at C3—provides orthogonal handles for a diverse array of synthetic transformations. The bromine atom is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups. Simultaneously, the hydroxymethyl group offers a site for O-alkylation, oxidation to an aldehyde, or other modifications to build out the C3 position of the indazole core.
This guide provides an in-depth comparative analysis of this compound against other relevant synthetic building blocks. We will objectively evaluate its performance in key synthetic reactions, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their drug discovery programs.
Comparative Analysis of Key Synthetic Transformations
The utility of a synthetic building block is defined by its performance in a range of chemical reactions. In this section, we benchmark this compound against its structural analogs in three critical classes of transformations: palladium-catalyzed cross-coupling reactions, N-alkylation, and O-alkylation.
Palladium-Catalyzed Cross-Coupling Reactions: A Focus on the C6 Position
The bromine atom at the C6 position of this compound is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The choice of the halogen at this position significantly impacts reactivity.
General Reactivity Trend: In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is largely governed by the C-X bond strength. The generally accepted trend is C-I < C-Br < C-Cl, making aryl iodides the most reactive and aryl chlorides the least reactive under typical conditions.[3] This principle suggests that a 6-iodo-indazole analog would be more reactive than this compound.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. Below is a comparative table of typical reaction conditions and expected yields for the Suzuki coupling of 6-haloindazoles.
| Building Block | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 80-90 |
| (6-Iodo-1H-indazol-3-yl)methanol | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | RT - 60 | 2-6 | >90 |
| 6-Bromo-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 8-12 | 70-85 |
| 6-Bromo-1H-indazole-3-carbaldehyde | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 88 |
Expertise & Experience: The higher reactivity of the 6-iodo analog allows for milder reaction conditions (lower temperature, shorter time), which can be advantageous when working with sensitive functional groups. However, this compound offers a good balance of reactivity and stability, often at a lower cost than the iodo- a triflate-analogs. The C3-hydroxymethyl group is generally well-tolerated in Suzuki couplings and is not expected to significantly interfere with the reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).
-
Add a 2M aqueous solution of sodium carbonate (2.0 mL).
-
Add a solvent mixture of toluene (8 mL) and ethanol (2 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 85 °C and stir for 12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Suzuki-Miyaura Catalytic Cycle
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (6-Bromo-1H-indazol-3-yl)methanol
For the researcher dedicated to advancing drug discovery, every compound holds promise. Yet, with this promise comes the profound responsibility of ensuring safety, not only during synthesis and application but also through the final act of disposal. (6-Bromo-1H-indazol-3-yl)methanol, a brominated heterocyclic compound, requires meticulous handling from inception to its ultimate managed waste stream. Improper disposal of such halogenated organic molecules can lead to environmental persistence, ecological damage, and potential health hazards.
This guide provides a procedural and logical framework for the safe and compliant disposal of this compound. It moves beyond a simple checklist to explain the causality behind each step, empowering you to manage your laboratory's chemical waste with expertise and confidence. The protocols described herein are designed to create a self-validating system of safety and regulatory adherence, grounded in authoritative standards from agencies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Part 1: Hazard Profile & Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's specific hazards is paramount. This foundational knowledge informs every subsequent decision, from the selection of personal protective equipment (PPE) to the segregation of waste streams.
This compound (CAS RN: 885518-29-6) is classified with several key hazard statements that dictate its handling and disposal requirements.[1]
| Hazard Statement | Description | Implication for Handling and Disposal |
| H302 | Harmful if swallowed | Avoid ingestion. Waste containers must be clearly labeled to prevent accidental consumption. |
| H315 | Causes skin irritation | Skin contact must be avoided. Mandates the use of chemically resistant gloves. Contaminated clothing must be disposed of as hazardous waste. |
| H319 | Causes serious eye irritation | Eye protection is mandatory. In case of contact, an eyewash station must be immediately accessible. |
| H332 | Harmful if inhaled | Operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent respiratory exposure. |
| H335 | May cause respiratory irritation | Reinforces the need for handling within a fume hood to prevent inhalation of dust or vapors.[2] |
This data underscores that the primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3] The presence of a bromine atom classifies it as a halogenated organic compound, which has specific disposal requirements.[4][5]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the laboratory bench to the final waste container.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is non-negotiable. Based on the hazard profile, the following must be worn at all times when handling the compound or its waste.[6]
-
Eye Protection: Tight-sealing safety goggles or a face shield.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile gloves). Gloves must be inspected before use and disposed of as contaminated solid waste after handling is complete.[4][7]
-
Body Protection: A laboratory coat to protect skin and clothing.[6]
-
Footwear: Closed-toe shoes are required in any laboratory setting.[6]
Step 2: Waste Segregation - The Cornerstone of Compliance
Proper segregation is critical for safety and cost-effective disposal. Halogenated organic compounds are typically incinerated under specific conditions to prevent the formation of toxic byproducts and cannot be mixed with non-halogenated solvents.[5][8]
-
Designate a Specific Waste Container: Obtain a "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department.[5][9] This container must be made of a compatible material (e.g., polyethylene) and be in good condition, free from leaks or damage.[10]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled.[8] Affix a "Hazardous Waste" tag, clearly identifying the contents. List "this compound" and any solvents used. Include the approximate percentages of each component.[9]
-
Location: All waste accumulation must occur at or near the point of generation, such as in a designated and properly ventilated Satellite Accumulation Area (SAA) within the lab.[9][11] The container must be kept closed at all times except when waste is actively being added.[8][12]
Step 3: Managing Different Waste Forms
This compound is a solid, but it may be dissolved in solvents or used to contaminate other materials. Each form has a specific disposal path.
-
Unused or Residual Solid:
-
Carefully transfer any remaining solid compound into a primary container (e.g., a vial or small jar).
-
Place this primary container into the designated "Halogenated Organic Waste" container.
-
Rationale: This prevents the fine powder from becoming airborne during subsequent waste handling.
-
-
Solutions of this compound:
-
Contaminated Labware and Materials (Solid Waste):
-
Sharps: Contaminated needles, syringes, or razor blades must be placed in a designated sharps container that is also labeled as containing hazardous chemical waste.
-
Non-Sharps: Gloves, weigh boats, pipette tips, and contaminated paper towels should be collected in a separate, clearly labeled, sealed plastic bag or container designated for "Halogenated Solid Waste."
-
Rationale: Segregating solid and liquid waste is often required by disposal facilities and prevents sharp objects from puncturing liquid waste containers.
-
Step 4: Decontamination of Glassware
Glassware that will be reused must be decontaminated.
-
Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., acetone, ethanol) that will dissolve the compound. This rinsate is now considered hazardous waste.
-
Dispose of Rinsate: Pour the rinsate into the "Halogenated Organic Waste" container.[11]
-
Standard Washing: Proceed with a triple rinse and standard washing procedures only after the initial hazardous rinse has been properly collected.
Step 5: Spill Management
Accidental spills must be managed immediately and safely.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate if Necessary: For a large spill, evacuate the area and contact your institution's EHS.
-
Manage Small Spills:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill by covering it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[13]
-
Carefully sweep or scoop the absorbent material into a designated container for "Halogenated Solid Waste."[12]
-
Clean the spill area with a cloth or paper towel dampened with a suitable solvent, and dispose of the towel as contaminated solid waste.
-
Part 3: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision tree for the segregation and disposal of waste streams.
Part 4: Storage and Final Disposition
All generated waste must be stored in compliance with institutional and federal regulations.
-
Container Management: Keep waste containers securely closed when not in use to prevent spills and the release of vapors.[14]
-
Secondary Containment: Store all liquid hazardous waste containers within a larger, chemically resistant container (secondary containment) to contain any potential leaks.[11]
-
Accumulation Limits: Be aware of your laboratory's hazardous waste accumulation limits. Under federal regulations, a maximum of 55 gallons of hazardous waste may be accumulated in a Satellite Accumulation Area.[11]
-
Waste Pickup: When the waste container is nearly full (e.g., 75% capacity) or has been in the lab for the maximum allowed time (often six months for academic labs), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[9][10][15]
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, environmental stewardship, and regulatory compliance.
References
- 1. achmem.com [achmem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. bucknell.edu [bucknell.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. capotchem.com [capotchem.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. aksci.com [aksci.com]
- 14. osha.com [osha.com]
- 15. epa.gov [epa.gov]
Safeguarding Your Research: A Practical Guide to Handling (6-Bromo-1H-indazol-3-yl)methanol
For researchers and scientists in the fast-paced world of drug development, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, experience-driven safety and logistical information for (6-Bromo-1H-indazol-3-yl)methanol, moving beyond mere procedural steps to explain the rationale behind our recommended practices. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your valuable research.
Understanding the Hazard Profile: A Proactive Approach to Safety
This compound is a research chemical for which a comprehensive toxicological profile may not be fully established. Therefore, it is crucial to treat it with the utmost care, assuming it possesses a degree of toxicity and irritant properties based on its chemical structure and available data for analogous compounds.
Available safety information indicates the following potential hazards for this compound and structurally similar compounds:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)
A thorough risk assessment should be conducted before any handling of this compound.[1][2][3][4] This involves evaluating the specific procedures you will be performing, the quantities you will be using, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, a robust selection of personal protective equipment is non-negotiable. The following table outlines the minimum required PPE, with explanations for each selection.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield are mandatory.[5][6] Goggles provide a seal around the eyes to protect against fine powders and splashes, while the face shield offers a broader barrier for the entire face. |
| Hand Protection | Chemical-resistant gloves, such as nitrile, are essential.[6][7][8] Always inspect gloves for any signs of degradation or punctures before use. For extended handling or when dealing with larger quantities, consider double-gloving. |
| Body Protection | A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant apron or a disposable coverall should be worn.[5][8] |
| Respiratory Protection | Due to the risk of respiratory irritation from inhaling the powder, a NIOSH-approved respirator is required.[5][6][7] The specific type of respirator and cartridge should be determined based on your risk assessment and institutional safety guidelines. |
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Receiving and Storage
-
Upon Receipt: Visually inspect the container for any damage or leaks in a well-ventilated area, preferably a fume hood.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any relevant hazard warnings.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The container should be tightly sealed. Consider a secondary containment vessel as an extra precaution.
Weighing and Aliquoting
-
Designated Area: All weighing and aliquoting of the solid compound must be performed in a chemical fume hood or a glove box to control the release of airborne particles.[10]
-
Engineering Controls: Ensure the fume hood has a certified and adequate face velocity.
-
Handling Techniques: Use tools such as spatulas and weighing paper appropriate for handling small quantities of potent powders. Minimize the creation of dust by handling the material gently.
-
Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.
Solution Preparation
-
Solvent Addition: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Ventilation: All solution preparation should be conducted in a chemical fume hood.
-
Container Sealing: Securely cap all containers holding solutions of the compound.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. As a brominated organic compound, it is classified as a halogenated organic waste.[11][12]
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including used weighing paper, contaminated PPE (gloves, disposable lab coats), and any spilled material, must be collected in a designated, labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquids.[11] Do not mix with non-halogenated waste streams.
-
Sharps: Any sharps, such as needles or broken glass, contaminated with the compound must be disposed of in a designated sharps container for chemically contaminated sharps.
Neutralization and Decontamination
For minor spills, a solution of sodium thiosulfate can be used to neutralize bromine-containing compounds.[13][14] However, for this specific compound, consult with your institution's environmental health and safety (EHS) office for the most appropriate and compliant decontamination procedure.
Waste Pickup and Disposal
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled with the full chemical name and associated hazards.
By adhering to these detailed safety and handling protocols, you can confidently and responsibly incorporate this compound into your research endeavors, ensuring a safe laboratory environment for everyone.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 4. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 5. realsafety.org [realsafety.org]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. fishersci.com [fishersci.com]
- 10. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
- 11. bucknell.edu [bucknell.edu]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 14. chemtalk.com.au [chemtalk.com.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
